molecular formula C40H46Cl2N4O B15554994 Cy5.5 hydrazide

Cy5.5 hydrazide

Cat. No.: B15554994
M. Wt: 669.7 g/mol
InChI Key: OZQXTPNFHISECI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cy5.5 hydrazide is a useful research compound. Its molecular formula is C40H46Cl2N4O and its molecular weight is 669.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C40H46Cl2N4O

Molecular Weight

669.7 g/mol

IUPAC Name

6-[1,1-dimethyl-2-[5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanehydrazide;chloride;hydrochloride

InChI

InChI=1S/C40H44N4O.2ClH/c1-39(2)34(43(5)32-25-23-28-16-11-13-18-30(28)37(32)39)20-8-6-9-21-35-40(3,4)38-31-19-14-12-17-29(31)24-26-33(38)44(35)27-15-7-10-22-36(45)42-41;;/h6,8-9,11-14,16-21,23-26H,7,10,15,22,27,41H2,1-5H3;2*1H

InChI Key

OZQXTPNFHISECI-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

What is Cy5.5 hydrazide and its chemical properties?

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of Cy5.5 hydrazide, a near-infrared (NIR) fluorescent dye crucial for the specific labeling of carbonyl groups in biomolecules. Tailored for researchers, scientists, and professionals in drug development, this document details the chemical properties, reactivity, and common applications of this compound, with a focus on bioconjugation techniques.

Core Chemical Properties

This compound is a carbonyl-reactive dye belonging to the cyanine (B1664457) family of fluorophores.[1][2] Its hydrazide functional group specifically reacts with aldehydes and ketones to form stable hydrazone linkages.[1][2] This reactivity is instrumental in labeling various biomolecules, including glycoproteins, antibodies, and proteins that have undergone oxidative stress.[1][2][3] As an analog of Cy5.5®, it exhibits excellent photostability and its fluorescence is not sensitive to pH in the range of 4 to 10. The dye's absorption and emission profiles in the near-infrared spectrum make it particularly suitable for in vivo imaging applications, owing to the low autofluorescence of biological tissues in this window.[1]

Quantitative Data Summary

The key spectral and physical properties of this compound are summarized in the table below. This data has been compiled from multiple suppliers to provide a comprehensive overview for experimental design.

PropertyValueReference
Molecular Formula C40H46Cl2N4O[2]
Molecular Weight 669.7 g/mol [2]
Excitation Maximum (λex) 673 nm[2]
Emission Maximum (λem) 707 nm[2]
Extinction Coefficient 209,000 cm⁻¹M⁻¹[2]
Fluorescence Quantum Yield 0.2[2][3]
Solubility DMSO, DMF, DCM[2][3]
Purity >95%[3]
Storage Conditions -20°C, in the dark, desiccated[1][2][4]

Reaction Mechanism and Experimental Workflow

The primary application of this compound is the covalent labeling of biomolecules containing or modified to contain aldehyde or ketone groups. The fundamental reaction involves the nucleophilic attack of the hydrazide on the carbonyl carbon, followed by dehydration to form a stable C=N double bond of the hydrazone.

cluster_product Product Cy5_5_Hydrazide Cy5.5-NH-NH₂ (this compound) Conjugate Cy5.5-NH-N=CH-R (Cy5.5 Hydrazone Conjugate) Cy5_5_Hydrazide->Conjugate + Biomolecule R-CHO (Aldehyde-containing Biomolecule) Biomolecule->Conjugate pH 4.5-5.5

Figure 1: Reaction of this compound with an aldehyde to form a stable hydrazone conjugate.

A common and powerful application of this chemistry is the site-specific labeling of antibodies and other glycoproteins. The carbohydrate moieties of these proteins can be selectively oxidized with sodium periodate (B1199274) to generate aldehyde groups, which are then targeted by the this compound. This method is particularly advantageous as it typically does not interfere with the antigen-binding site of the antibody.[1]

A 1. Antibody Solution Preparation (e.g., in PBS) B 2. Periodate Oxidation (Add Sodium Periodate, incubate in dark) A->B Oxidize carbohydrate moieties C 3. Quench Excess Periodate (e.g., with glycerol) B->C Stop oxidation D 4. Buffer Exchange (Remove excess reagents via dialysis or desalting column) C->D Prepare for labeling E 5. Labeling Reaction (Add this compound, incubate) D->E Form hydrazone bond F 6. Purification (Remove unconjugated dye via chromatography) E->F Isolate labeled antibody G 7. Characterization (Spectroscopy to determine degree of labeling) F->G Quality control

Figure 2: Experimental workflow for labeling an antibody with this compound.

Experimental Protocol: Antibody Labeling with this compound

The following is a generalized protocol for the conjugation of this compound to a glycoprotein (B1211001), such as an antibody, following periodate oxidation.

Materials:

  • Antibody or glycoprotein of interest (1-10 mg/mL in PBS)

  • Sodium periodate (NaIO₄) solution (e.g., 20 mM in water, freshly prepared)

  • Quenching solution (e.g., 30% glycerol (B35011) in water)

  • This compound, dissolved in an organic co-solvent like DMSO or DMF.[4]

  • Labeling buffer (e.g., 0.1 M sodium acetate, pH 5.5)

  • Desalting column or dialysis cassette (e.g., 7K MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Oxidation:

    • To the antibody solution, add an equal volume of the 20 mM sodium periodate solution.

    • Incubate the reaction mixture for 30 minutes at room temperature in the dark.

    • Quench the reaction by adding the quenching solution to a final concentration of 15 mM and incubate for 10 minutes at room temperature.

  • Buffer Exchange:

    • Remove the excess periodate and quenching reagent by buffer exchange into the labeling buffer (0.1 M sodium acetate, pH 5.5) using a desalting column or dialysis.

  • Labeling:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Add a 50- to 100-fold molar excess of the this compound solution to the oxidized antibody solution. The optimal ratio should be determined empirically for each protein.

    • Incubate the reaction for 2-4 hours at room temperature in the dark with gentle stirring.

  • Purification:

    • Remove the unreacted this compound by extensive dialysis against PBS or by using a desalting column.

  • Characterization:

    • Determine the protein concentration by measuring the absorbance at 280 nm.

    • Determine the dye concentration by measuring the absorbance at the excitation maximum of Cy5.5 (around 673 nm).

    • Calculate the degree of labeling (DOL) using the following formula: DOL = (A_max of dye × Molar mass of protein) / (ε_dye × A_280 of protein) where A_max is the absorbance at the dye's maximum, ε_dye is the extinction coefficient of the dye (209,000 M⁻¹cm⁻¹), and A_280 is the absorbance of the protein.

Conclusion

This compound is a versatile and robust near-infrared dye for the specific labeling of aldehydes and ketones in biomolecules. Its favorable chemical and spectral properties make it an invaluable tool for a wide range of applications, from fluorescence microscopy and flow cytometry to in vivo imaging. The provided data and protocols offer a solid foundation for researchers to incorporate this compound into their experimental designs for advanced bioconjugation and molecular imaging studies.

References

Cy5.5 Hydrazide: A Comprehensive Technical Guide to its Excitation and Emission Spectra for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core excitation and emission spectral properties of Cy5.5 hydrazide, a near-infrared (NIR) fluorescent dye. The information herein is intended to equip researchers, scientists, and drug development professionals with the essential data and methodologies to effectively utilize this versatile fluorophore in their experimental designs. This guide includes quantitative spectral data, detailed experimental protocols for spectral measurement and bioconjugation, and visual representations of key workflows.

Core Spectral Properties of this compound

This compound is a reactive dye specifically designed for the labeling of biomolecules containing carbonyl groups, such as aldehydes and ketones. Its fluorescence in the near-infrared spectrum makes it particularly valuable for applications requiring deep tissue penetration and low background autofluorescence, such as in vivo imaging.

The spectral characteristics of this compound are summarized in the table below. It is important to note that while the core spectral data is consistent across various suppliers, slight variations may occur depending on the solvent, pH, and conjugation state of the dye.

Spectral PropertyValueSource(s)
Excitation Maximum (λex) 673 - 684 nm[1][2][3]
Emission Maximum (λem) 695 - 710 nm[1][2][4]
Extinction Coefficient (ε) 198,000 - 209,000 M⁻¹cm⁻¹[1][2][3]
Fluorescence Quantum Yield (Φ) ~0.2[2][3]
Recommended Laser Line 660 nm[4]
Common Filter Set 695/40 nm[4]

Experimental Protocols

Accurate and reproducible experimental results hinge on well-defined protocols. The following sections detail the methodologies for measuring the fluorescence spectra of cyanine (B1664457) dyes and for the common application of labeling glycoproteins with this compound.

Measurement of Fluorescence Spectra of Cyanine Dyes

This protocol outlines the general steps for determining the excitation and emission spectra of a cyanine dye like this compound.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Phosphate-buffered saline (PBS), pH 7.4 or other appropriate aqueous buffer

  • Quartz cuvettes

  • Spectrofluorometer

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 1-10 mM) in anhydrous DMSO or DMF. Due to the low aqueous solubility of the non-sulfonated form, an organic co-solvent is necessary for initial dissolution.

  • Working Solution Preparation: Dilute the stock solution in the desired aqueous buffer (e.g., PBS) to a final concentration suitable for fluorescence measurements (typically in the low micromolar to nanomolar range). The final concentration of the organic solvent should be kept to a minimum (e.g., <1%) to avoid significant alterations of the spectral properties.

  • Excitation Spectrum Measurement:

    • Set the emission wavelength to the expected emission maximum (e.g., 700 nm).

    • Scan a range of excitation wavelengths (e.g., 550-700 nm).

    • The wavelength that produces the highest fluorescence intensity is the excitation maximum (λex).

  • Emission Spectrum Measurement:

    • Set the excitation wavelength to the determined excitation maximum (λex).

    • Scan a range of emission wavelengths (e.g., 680-800 nm).

    • The wavelength at which the highest fluorescence is detected is the emission maximum (λem).

  • Data Analysis: Plot the fluorescence intensity as a function of wavelength to visualize the excitation and emission spectra.

Labeling of Glycoproteins with this compound via Periodate (B1199274) Oxidation

This compound is frequently used to label glycoproteins, such as antibodies, by reacting with aldehyde groups introduced into their carbohydrate moieties through periodate oxidation. This method offers site-specific labeling away from the antigen-binding site of antibodies.

Materials:

  • Glycoprotein (B1211001) (e.g., antibody) in an amine-free buffer (e.g., PBS)

  • Sodium periodate (NaIO₄)

  • Ethylene (B1197577) glycol

  • This compound dissolved in DMSO or DMF

  • Reaction buffer (e.g., 0.1 M sodium acetate, pH 5.5)

  • Size-exclusion chromatography column or dialysis cassette for purification

Procedure:

  • Periodate Oxidation of Glycoprotein:

    • Dissolve the glycoprotein in the reaction buffer.

    • Add a freshly prepared solution of sodium periodate to the glycoprotein solution to a final concentration of 1-10 mM.

    • Incubate the reaction for 20-30 minutes at room temperature in the dark.

    • Quench the reaction by adding ethylene glycol to a final concentration of 10-20 mM and incubate for 5-10 minutes.

    • Remove excess periodate and quenching agent by dialysis against the reaction buffer or by using a desalting column.

  • Hydrazide Ligation:

    • To the oxidized glycoprotein, add the this compound stock solution. The molar ratio of dye to protein should be optimized for the specific application, but a starting point of 10-20 fold molar excess of the dye is common.

    • Incubate the reaction for 1-2 hours at room temperature in the dark.

  • Purification of the Conjugate:

    • Remove unconjugated dye by size-exclusion chromatography or dialysis.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of Cy5.5 (around 675 nm).

Visualizing the Workflow: From Glycoprotein to Labeled Conjugate

The following diagrams, generated using the DOT language, illustrate the key experimental workflows described above.

experimental_workflow cluster_oxidation Periodate Oxidation cluster_ligation Hydrazide Ligation cluster_purification Purification glycoprotein Glycoprotein oxidized_glycoprotein Oxidized Glycoprotein (Aldehyde generation) glycoprotein->oxidized_glycoprotein Incubate 20-30 min periodate Sodium Periodate (NaIO4) periodate->glycoprotein labeled_conjugate Labeled Glycoprotein (Cy5.5 Conjugate) oxidized_glycoprotein->labeled_conjugate Incubate 1-2 hours cy5_5 This compound cy5_5->oxidized_glycoprotein purification Size-Exclusion Chromatography/Dialysis labeled_conjugate->purification final_product Purified Conjugate purification->final_product

Caption: Workflow for labeling glycoproteins with this compound.

spectral_measurement cluster_excitation Excitation Spectrum cluster_emission Emission Spectrum start Prepare this compound Working Solution set_emission Set Emission Wavelength (e.g., 700 nm) start->set_emission scan_excitation Scan Excitation Wavelengths set_emission->scan_excitation det_ex_max Determine Excitation Maximum (λex) scan_excitation->det_ex_max set_excitation Set Excitation Wavelength (λex) det_ex_max->set_excitation scan_emission Scan Emission Wavelengths set_excitation->scan_emission det_em_max Determine Emission Maximum (λem) scan_emission->det_em_max end Obtain Excitation and Emission Spectra det_em_max->end

Caption: Workflow for measuring fluorescence spectra.

References

Navigating the Solvent Frontier: A Technical Guide to Cy5.5 Hydrazide Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Analysis of Cy5.5 Hydrazide Solubility in DMSO and Aqueous Buffers for Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide provides a critical examination of the solubility characteristics of this compound, a widely utilized near-infrared fluorescent dye, in both dimethyl sulfoxide (B87167) (DMSO) and various aqueous buffers. Understanding the solubility of this reagent is paramount for its effective application in bioconjugation, cellular imaging, and in vivo studies. This document consolidates available data, outlines detailed experimental protocols for solubility determination, and presents visual workflows to aid in experimental design and execution.

Core Principles of this compound Solubility

The solubility of this compound is fundamentally dictated by its molecular structure. As a member of the cyanine (B1664457) dye family, its core structure is largely hydrophobic. This inherent hydrophobicity governs its behavior in different solvents. A key distinction exists between the standard, non-sulfonated form of this compound and its sulfonated counterparts. The presence of sulfonate groups dramatically enhances aqueous solubility.

Non-Sulfonated this compound: Characterized by its poor solubility in aqueous solutions and high solubility in polar aprotic solvents like DMSO.[1]

Sulfonated this compound: Engineered for enhanced water solubility, these versions are ideal for direct use in aqueous buffers without the need for organic co-solvents.[2]

Quantitative Solubility Data

The following tables summarize the available quantitative and qualitative solubility data for non-sulfonated this compound.

Table 1: Solubility in Organic Solvents

SolventReported Solubility
DMSO≥48 mg/mL

Table 2: Solubility in Aqueous Solutions

SolventReported SolubilityNotes
WaterLow / Practically Insoluble (< 2 µM)Aggregation is common.
Aqueous Buffers (e.g., PBS)Very LowRequires a co-solvent like DMSO for practical use.

Experimental Protocols

Precise determination of solubility is crucial for reproducible experimental outcomes. Below are detailed methodologies for assessing both the thermodynamic and kinetic solubility of this compound.

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Due to its low aqueous solubility, a concentrated stock solution of non-sulfonated this compound is typically prepared in an organic solvent, which is then diluted into the final aqueous buffer.

Materials:

  • Non-sulfonated this compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Weigh out the desired amount of this compound in a microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mg/mL).

  • Vortex the tube thoroughly until the dye is completely dissolved. A brief centrifugation can help pellet any undissolved particulates.

  • Store the stock solution at -20°C, protected from light and moisture.

Protocol 2: Determination of Thermodynamic Solubility in Aqueous Buffer

This protocol determines the equilibrium solubility of this compound in a chosen aqueous buffer.

Materials:

  • This compound (solid)

  • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Shaker or rotator

  • Centrifuge capable of high speed

  • UV-Vis Spectrophotometer

Procedure:

  • Add an excess amount of solid this compound to a known volume of the aqueous buffer.

  • Incubate the mixture on a shaker or rotator at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After incubation, centrifuge the suspension at high speed to pellet the undissolved solid.

  • Carefully collect the supernatant, ensuring no solid particles are transferred.

  • Measure the absorbance of the supernatant at the maximum absorbance wavelength of this compound (approximately 675 nm).

  • Calculate the concentration using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of this compound, b is the path length of the cuvette, and c is the concentration.

Protocol 3: Assessment of Kinetic Solubility in Aqueous Buffer

This method is a higher-throughput approach to estimate the solubility of this compound when introduced from a DMSO stock solution into an aqueous buffer.

Materials:

  • This compound stock solution in DMSO

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • 96-well plate

  • Plate reader capable of measuring absorbance or nephelometry

Procedure:

  • Prepare a serial dilution of the this compound DMSO stock solution.

  • In a 96-well plate, add a small, fixed volume of each dilution to a larger volume of the aqueous buffer. It is crucial to maintain a low final percentage of DMSO (typically ≤1%) to minimize its effect on solubility.

  • Allow the plate to equilibrate for a set period (e.g., 2 hours) at a controlled temperature.

  • Measure the turbidity of each well using a plate reader by measuring absorbance at a wavelength outside the dye's absorption spectrum (e.g., 620 nm) or by using nephelometry.

  • The concentration at which a significant increase in turbidity is observed indicates the kinetic solubility limit.

Visualizing Experimental Workflows and Concepts

To further clarify the processes and principles discussed, the following diagrams have been generated using the DOT language for Graphviz.

G cluster_prep Stock Solution Preparation cluster_solubility Aqueous Solubility Assessment weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex store Store at -20°C vortex->store add_to_buffer Add Stock to Aqueous Buffer store->add_to_buffer Use Stock equilibrate Equilibrate add_to_buffer->equilibrate measure Measure Concentration/Precipitation equilibrate->measure analyze Analyze Data measure->analyze

Workflow for Preparing and Using this compound Solutions.

G cluster_dmso In DMSO cluster_aqueous_nonsulfo In Aqueous Buffer (Non-Sulfonated) cluster_aqueous_sulfo In Aqueous Buffer (Sulfonated) cy55_dmso This compound dmso DMSO Molecules cy55_dmso->dmso Solvated (High Solubility) cy55_aq_ns This compound water_ns Water Molecules cy55_aq_ns->water_ns Poor Interaction aggregate Aggregate cy55_aq_ns->aggregate Forms (Low Solubility) cy55_aq_s Sulfonated Cy5.5 water_s Water Molecules cy55_aq_s->water_s Hydrated (High Solubility)

Solvent Interaction with this compound Variants.

Conclusion

The solubility of this compound is a critical parameter that must be carefully considered in experimental design. The non-sulfonated form exhibits excellent solubility in DMSO but is poorly soluble in aqueous buffers, necessitating the use of a co-solvent approach for most biological applications. In contrast, sulfonated versions of this compound offer a convenient alternative with high aqueous solubility. The provided protocols offer a framework for researchers to quantitatively assess the solubility of this compound in their specific experimental systems, ensuring more reliable and reproducible results.

References

An In-depth Technical Guide to Cy5.5 Hydrazide: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cy5.5 hydrazide, a near-infrared (NIR) fluorescent dye crucial for the sensitive detection and imaging of biomolecules in a variety of research and drug development applications. This document details its molecular characteristics, provides protocols for its use in labeling glycoproteins, and illustrates relevant experimental workflows and biological pathways.

Core Properties of this compound

This compound is a reactive dye containing a hydrazide group that specifically reacts with aldehyde and ketone moieties. This reactivity makes it an excellent tool for labeling biomolecules containing carbonyl groups, which can be naturally present, introduced through oxidative stress, or generated by chemical modification of sugar residues in glycoproteins. Its fluorescence in the near-infrared spectrum (excitation ~673 nm, emission ~707 nm) is particularly advantageous for biological imaging due to reduced autofluorescence from tissues and deeper tissue penetration.

Molecular and Spectroscopic Data

The molecular weight and formula of this compound can vary between suppliers. The most frequently cited values are presented below. Researchers should always refer to the specifications provided with their specific lot of the reagent.

PropertyValueSource
Molecular Formula C40H46Cl2N4O[BroadPharm[1], MedKoo Biosciences[2]]
Molecular Weight 669.7 g/mol [BroadPharm[1]]
Alternative MW 633.26 g/mol (C40H45ClN4O)[MedchemExpress[3]]
Alternative MW 779.24 g/mol (C40H46N4ClPF6O)[Lumiprobe[4]]
Excitation Maximum (λex) 673 nm[BroadPharm[1]]
Emission Maximum (λem) 707 nm[BroadPharm[1]]
Molar Extinction Coeff. 209,000 M⁻¹cm⁻¹ at 673 nm[BroadPharm[1]]
Quantum Yield (Φ) 0.2[BroadPharm[1]]
Solubility DMSO, DMF, DCM[BroadPharm[1]]

Experimental Protocol: Labeling of Glycoproteins with this compound

This protocol details the steps for the covalent labeling of glycoproteins, such as antibodies, with this compound. The method involves the oxidation of cis-diol groups within the carbohydrate moieties of the glycoprotein (B1211001) to generate reactive aldehyde groups, followed by their conjugation to the hydrazide group of the dye.

Materials
  • Glycoprotein (e.g., antibody) solution (2-10 mg/mL in an amine-free buffer like PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Sodium meta-periodate (NaIO₄)

  • Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., Sephadex G-25)

  • Spectrophotometer

Procedure
  • Preparation of Glycoprotein:

    • Ensure the glycoprotein solution is free of amine-containing buffers (e.g., Tris) and stabilizers like BSA. If necessary, perform a buffer exchange into 0.1 M Sodium Acetate, pH 5.5.

    • Adjust the glycoprotein concentration to 2-10 mg/mL in the Reaction Buffer.

  • Oxidation of Glycoprotein:

    • Immediately before use, prepare a fresh 20 mM solution of sodium meta-periodate in the Reaction Buffer.

    • Add the sodium meta-periodate solution to the glycoprotein solution at a molar excess (e.g., 10-fold molar excess of periodate (B1199274) to protein).

    • Incubate the reaction for 30 minutes at room temperature in the dark.

    • Quench the reaction by adding glycerol (B35011) to a final concentration of 10 mM and incubate for 5 minutes.

    • Remove excess periodate and glycerol by passing the solution through a desalting column equilibrated with the Reaction Buffer.

  • Conjugation with this compound:

    • Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.

    • Add the this compound solution to the oxidized glycoprotein solution. A 20- to 50-fold molar excess of the dye to the glycoprotein is a good starting point for optimization.

    • Incubate the reaction for 2 hours at room temperature in the dark with gentle stirring.

  • Purification of the Labeled Glycoprotein:

    • Remove unreacted this compound by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with PBS, pH 7.4.

    • The first colored fraction to elute will be the Cy5.5-labeled glycoprotein.

  • Characterization of the Conjugate:

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and 673 nm (for Cy5.5).

    • Calculate the protein concentration and the degree of labeling (DOL) using the following equations:

      • Protein Concentration (M) = [A₂₈₀ - (A₆₇₃ x CF₂₈₀)] / ε_protein

      • Dye Concentration (M) = A₆₇₃ / ε_dye

      • DOL = Dye Concentration / Protein Concentration

    • (CF₂₈₀ is the correction factor for the absorbance of the dye at 280 nm; ε_protein and ε_dye are the molar extinction coefficients of the protein and the dye, respectively).

Visualizations of Workflows and Pathways

Glycoprotein Labeling Workflow

The following diagram illustrates the key steps involved in the labeling of a glycoprotein with this compound.

Glycoprotein_Labeling_Workflow cluster_oxidation Oxidation cluster_conjugation Conjugation cluster_purification Purification Glycoprotein Glycoprotein (with cis-diols) Oxidized_Glycoprotein Oxidized Glycoprotein (with aldehydes) Glycoprotein->Oxidized_Glycoprotein Oxidation Periodate Sodium meta-periodate (NaIO₄) Labeled_Glycoprotein Cy5.5-Labeled Glycoprotein Oxidized_Glycoprotein->Labeled_Glycoprotein Hydrazone bond formation Cy55_Hydrazide This compound Purification Size-Exclusion Chromatography Labeled_Glycoprotein->Purification Purified_Product Purified Labeled Glycoprotein Purification->Purified_Product Collect first colored fraction Unreacted_Dye Unreacted Dye Purification->Unreacted_Dye Remove Receptor_Endocytosis_Pathway cluster_cell_surface Cell Surface cluster_internalization Internalization cluster_trafficking Intracellular Trafficking Receptor Cell Surface Receptor Clathrin_Coated_Pit Clathrin-Coated Pit Receptor->Clathrin_Coated_Pit Clustering Ligand Cy5.5-Labeled Ligand Ligand->Receptor Binding Early_Endosome Early Endosome Clathrin_Coated_Pit->Early_Endosome Endocytosis Late_Endosome Late Endosome Early_Endosome->Late_Endosome Sorting Recycling_Endosome Recycling Endosome Early_Endosome->Recycling_Endosome Sorting Lysosome Lysosome (Degradation) Late_Endosome->Lysosome Recycling_Endosome->Receptor Recycling

References

The Hydrazide Reactive Group: An In-depth Technical Guide for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrazide reactive group and its application in bioconjugation. Hydrazide chemistry is a powerful tool for the covalent labeling of biomolecules, offering a high degree of specificity and control under mild reaction conditions. This document will delve into the core principles of hydrazide-carbonyl chemistry, including the reaction mechanism, stability of the resulting hydrazone bond, and key experimental considerations. Detailed protocols and quantitative data are presented to facilitate the practical application of this versatile bioconjugation strategy in research and drug development.

Core Principles of Hydrazide-Mediated Bioconjugation

Hydrazide-based bioconjugation relies on the chemoselective reaction between a hydrazide moiety (-NH-NH2) and a carbonyl group, specifically an aldehyde or a ketone, to form a stable hydrazone bond (-C=N-NH-).[1][2] This reaction is highly specific and can be performed in aqueous environments under mild pH conditions, making it ideal for modifying sensitive biological molecules such as proteins, glycoproteins, and peptides.[1][3]

A key advantage of this chemistry is the ability to introduce carbonyl groups into biomolecules in a site-specific manner. For instance, the carbohydrate moieties of glycoproteins, such as antibodies, can be gently oxidized with sodium periodate (B1199274) to generate aldehyde groups, which are then available for reaction with a hydrazide-functionalized molecule.[4] This site-specific modification, often distant from the antigen-binding sites, is particularly valuable in the development of antibody-drug conjugates (ADCs).[4]

Reaction Mechanism

The formation of a hydrazone bond is a two-step process:

  • Nucleophilic Attack: The terminal amino group of the hydrazide, a potent α-effect nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde or ketone.[5] This forms an unstable tetrahedral intermediate known as a hemiaminal.[5]

  • Dehydration: The hemiaminal intermediate then undergoes acid-catalyzed dehydration to form the final, stable hydrazone linkage.[5] The breakdown of this intermediate is typically the rate-limiting step of the reaction.[5]

The reaction is generally slow at neutral pH, with optimal rates observed around pH 4.5-5.5.[3][5] This is because the dehydration step is acid-catalyzed. However, many bioconjugation reactions are carried out successfully at or near physiological pH.[1] The use of catalysts, such as aniline (B41778), can significantly accelerate the reaction rate, even at neutral pH.[2][6]

Quantitative Data on Hydrazone Formation and Stability

The efficiency and stability of the hydrazone linkage are critical parameters in the design of bioconjugates. These are influenced by factors such as pH, temperature, and the specific structure of the reacting molecules.

Reaction Kinetics

The rate of hydrazone formation is dependent on the pH of the reaction medium. While the reaction can proceed at neutral pH, it is significantly faster under mildly acidic conditions.[3] The use of aniline as a catalyst has been shown to dramatically increase reaction rates.[6]

ReactantsConditionsRate Constant (k₁)Reference(s)
6-hydrazinopyridyl-peptide + benzaldehydeAmbient temperature, aqueous buffer3.0 ± 0.3 M⁻¹s⁻¹[6]
6-hydrazinopyridyl-peptide + benzaldehyde10 mM aniline, ambient temperatureFull conversion in minutes[6]
2-formylphenylboronic acid + acyl hydrazidepH 7.4 PB, 15°CNot specified
2-formylphenylboronic acid + O-methylhydroxylaminepH 7.4 PB, 15°C460 ± 14 M⁻¹s⁻¹

Table 1: Reaction Rate Constants for Hydrazone and Oxime Formation.

Bond Stability and Hydrolysis

Hydrazone bonds are generally stable, particularly when compared to imine (Schiff base) linkages.[2] However, they are susceptible to hydrolysis, especially under acidic conditions, a property that can be exploited for controlled drug release in the acidic environment of endosomes and lysosomes.[1][7] The stability of the hydrazone bond is influenced by the electronic and steric properties of the parent aldehyde/ketone and hydrazide.[7] Hydrazones derived from aromatic aldehydes are generally more stable than those from aliphatic aldehydes due to resonance stabilization.[7] For applications requiring higher stability, oxime bonds, formed from the reaction of an aminooxy group with a carbonyl, are often preferred as they exhibit significantly greater resistance to hydrolysis.[8][9]

Linkage TypeRelative Hydrolysis Rate Constant (krel) at pD 7.0Stability at Neutral pHReference(s)
Methylhydrazone~600Low[8][9]
Acetylhydrazone~300Moderate[8][9]
Semicarbazone160Moderate[9]
Oxime1Very High[8][9]

Table 2: Comparative Hydrolytic Stability of Hydrazone and Oxime Linkages.

Hydrazone TypeHalf-life at pH 7.4 (37°C)Half-life at pH 5.5 (37°C)Reference(s)
Aliphatic aldehyde-derived (AMBH crosslinker)150 min< 2 min[10]
Aliphatic aldehyde-derived (EMCH crosslinker)120 min< 2 min[10]
Aliphatic aldehyde-derived (MPBH crosslinker)90 min< 2 min[10]
Aliphatic aldehyde-derived (KMUH crosslinker)20 min< 2 min[10]
Aromatic aldehyde-derived> 72 h> 48 h[10]

Table 3: pH-Dependent Stability of Hydrazone-Based PEG-PE Conjugates.

Experimental Protocols

The following are generalized protocols for the generation of aldehyde groups on glycoproteins and subsequent hydrazide-based labeling. Optimization may be required for specific biomolecules and reagents.

Protocol for Generating Aldehyde Groups on Glycoproteins via Periodate Oxidation

This protocol describes the gentle oxidation of cis-diol groups in the carbohydrate moieties of glycoproteins to create reactive aldehyde groups.

Materials:

Procedure:

  • Prepare a fresh 20 mM solution of sodium meta-periodate in 0.1 M sodium acetate buffer, pH 5.5.[4]

  • Prepare the glycoprotein solution at a concentration of 5 mg/mL in 0.1 M sodium acetate buffer, pH 5.5.[4]

  • Add an equal volume of the 20 mM periodate solution to the glycoprotein solution.[4]

  • Incubate the reaction mixture for 5 minutes at room temperature.[4]

  • Immediately remove the excess periodate by desalting or dialysis against 0.1 M sodium acetate buffer, pH 5.5.[4] The resulting aldehyde-functionalized glycoprotein is now ready for conjugation.

Protocol for Hydrazide-Based Labeling of Aldehyde-Functionalized Proteins

This protocol outlines the reaction of a hydrazide-containing label with the generated aldehyde groups on a glycoprotein.

Materials:

  • Aldehyde-functionalized protein solution (from Protocol 3.1)

  • Hydrazide-functionalized label (e.g., dye, biotin, drug)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 0.1 M Sodium acetate buffer, pH 5.5

  • Gel filtration column for purification

Procedure:

  • Prepare a 50 mM stock solution of the hydrazide-functionalized label in DMSO.[4]

  • To 2 mL of the aldehyde-functionalized protein solution, add 200 µL of the 50 mM hydrazide solution.[4] This represents a significant molar excess of the hydrazide label.

  • Incubate the reaction mixture for 2 hours at room temperature.[4]

  • Purify the labeled protein from excess, unreacted hydrazide label using a gel filtration column.[4]

Visualizations of Key Processes

Hydrazone Bond Formation Mechanism

Hydrazone_Formation cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Hydrazide Hydrazide (R-NH-NH₂) Hemiaminal Hemiaminal Intermediate Hydrazide->Hemiaminal Nucleophilic Attack Aldehyde Aldehyde (R'-CHO) Aldehyde->Hemiaminal Hydrazone Hydrazone (R-NH-N=CHR') Hemiaminal->Hydrazone Dehydration (Acid Catalyzed) Water_out H₂O Hemiaminal->Water_out

Caption: Mechanism of hydrazone bond formation.

Experimental Workflow for Antibody Labeling

Antibody_Labeling_Workflow Start Start: Antibody with Glycans Oxidation Periodate Oxidation (NaIO₄, pH 5.5) Start->Oxidation Aldehyde_Ab Antibody with Aldehyde Groups Oxidation->Aldehyde_Ab Conjugation Hydrazide Label Addition (pH 5.5-7.0) Aldehyde_Ab->Conjugation Purification Purification (e.g., Gel Filtration) Conjugation->Purification Final_Product Labeled Antibody (Hydrazone Linkage) Purification->Final_Product

Caption: Workflow for antibody labeling via hydrazide chemistry.

Applications in Research and Drug Development

Hydrazide bioconjugation has found widespread use in various scientific disciplines due to its reliability and specificity.

  • Antibody-Drug Conjugates (ADCs): The site-specific modification of antibodies with cytotoxic drugs via hydrazone linkages is a prominent application.[7] The pH-sensitive nature of some hydrazone linkers allows for targeted drug release in the acidic environment of tumor cells.[7]

  • Protein Labeling: Hydrazides are routinely used to attach fluorescent dyes, biotin, or other reporter molecules to glycoproteins for detection and imaging purposes.[4][11]

  • Peptide Modification: This chemistry enables the precise modification of peptides for various applications, including the development of diagnostics and therapeutics.[12]

  • Immobilization: Biomolecules can be immobilized onto surfaces functionalized with either hydrazide or carbonyl groups for applications in biosensors and microarrays.[2]

  • Drug Delivery: The reversible nature of the hydrazone bond is exploited in the design of drug delivery systems that release their payload in response to a pH trigger.[1]

Conclusion

The hydrazide reactive group offers a robust and versatile method for the bioconjugation of molecules containing carbonyl groups. Its high specificity, mild reaction conditions, and the ability to perform site-specific modifications make it an invaluable tool for researchers, scientists, and drug development professionals. A thorough understanding of the reaction mechanism, kinetics, and stability of the resulting hydrazone bond is crucial for the successful design and implementation of bioconjugation strategies. The protocols and data presented in this guide provide a solid foundation for the effective application of hydrazide chemistry in a wide range of biological and pharmaceutical research.

References

Cy5.5 Hydrazide for Near-Infrared (NIR) Fluorescence Applications: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cy5.5 hydrazide, a near-infrared (NIR) fluorescent dye, and its applications in biological research and drug development. This document details its core properties, provides comparative data for other NIR dyes, and offers detailed experimental protocols for its use in labeling and imaging.

Core Principles of this compound

This compound is a reactive cyanine (B1664457) dye specifically designed for the fluorescent labeling of molecules containing aldehyde or ketone groups.[1][2] Its fluorescence in the near-infrared spectrum (excitation ~675 nm, emission ~694 nm) makes it an ideal probe for in vivo imaging, offering deep tissue penetration and minimal background autofluorescence.[3]

The labeling chemistry of this compound relies on the reaction between its hydrazide moiety and a carbonyl group on the target molecule, forming a stable hydrazone bond. This reaction is particularly useful for labeling glycoproteins, as the sugar moieties can be oxidized to generate aldehyde groups.[1][4][5]

Comparative Analysis of NIR Fluorescent Dyes

The selection of a fluorescent dye is critical for the success of any fluorescence-based application. The following table provides a quantitative comparison of Cy5.5 with other commonly used NIR dyes.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield (Φ)Reactive Group
This compound ~675~694~250,000~0.23Hydrazide
Cy5 Hydrazide ~649~665~250,000~0.20Hydrazide
Cy7 Hydrazide ~750~776~250,000~0.28Hydrazide
IRDye 800CW NHS Ester ~774~789~240,0000.076NHS Ester
Alexa Fluor 790 NHS Ester ~782~805~260,000-NHS Ester

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Glycoprotein (B1211001) Labeling with this compound

This protocol describes the labeling of glycoproteins by periodate (B1199274) oxidation followed by reaction with this compound.[4][5]

Materials:

Procedure:

  • Oxidation of Glycoprotein:

    • Dissolve the glycoprotein in sodium acetate buffer to a concentration of 1-10 mg/mL.

    • Prepare a fresh 20 mM solution of sodium meta-periodate in the same buffer.

    • Add the periodate solution to the glycoprotein solution to a final concentration of 1-10 mM.

    • Incubate for 30 minutes at room temperature in the dark.

    • Quench the reaction by adding glycerol or ethylene glycol to a final concentration of 10-20 mM and incubate for 10-15 minutes.

    • Purify the oxidized glycoprotein using a gel filtration column equilibrated with sodium acetate buffer.

  • Conjugation with this compound:

    • Prepare a 10-50 mM stock solution of this compound in anhydrous DMSO or DMF.

    • Add the this compound stock solution to the purified oxidized glycoprotein. A 10- to 20-fold molar excess of the dye is recommended as a starting point.

    • Incubate for 2-4 hours at room temperature in the dark.

  • Purification of Labeled Glycoprotein:

    • Remove unreacted dye by passing the reaction mixture through a gel filtration column. The first colored fraction will be the labeled glycoprotein.

Workflow for Glycoprotein Labeling:

GlycoproteinLabeling cluster_oxidation Oxidation cluster_conjugation Conjugation Glycoprotein Glycoprotein Periodate Add Sodium meta-periodate Glycoprotein->Periodate Incubate_Ox Incubate (RT, 30 min, dark) Periodate->Incubate_Ox Quench Quench with Glycerol Incubate_Ox->Quench Purify_Ox Purify (Gel Filtration) Quench->Purify_Ox Ox_Glycoprotein Oxidized Glycoprotein Purify_Ox->Ox_Glycoprotein Cy5_5_Hydrazide Add this compound Ox_Glycoprotein->Cy5_5_Hydrazide Incubate_Conj Incubate (RT, 2-4h, dark) Cy5_5_Hydrazide->Incubate_Conj Purify_Final Purify (Gel Filtration) Incubate_Conj->Purify_Final Labeled_Glycoprotein Labeled_Glycoprotein Purify_Final->Labeled_Glycoprotein Labeled Glycoprotein

Glycoprotein labeling workflow.
In Vivo Imaging of Cy5.5-Labeled Cells

This protocol outlines a general procedure for tracking Cy5.5-labeled cells in a small animal model.

Materials:

  • Cy5.5-labeled cells

  • Animal model (e.g., mouse)

  • In vivo imaging system with appropriate filters for Cy5.5

  • Anesthesia

Procedure:

  • Cell Preparation and Injection:

    • Resuspend the Cy5.5-labeled cells in a sterile, physiologically compatible buffer (e.g., PBS).

    • Anesthetize the animal.

    • Inject the labeled cells into the animal via the desired route (e.g., intravenous, intraperitoneal).

  • In Vivo Imaging:

    • Place the anesthetized animal in the imaging system.

    • Acquire fluorescence images at various time points post-injection. Use an appropriate excitation filter (e.g., 640 nm) and emission filter (e.g., 680 nm).

    • Optimize imaging parameters (exposure time, binning, etc.) to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Define regions of interest (ROIs) over the target tissue and a background region.

    • Quantify the average fluorescence intensity within each ROI.

    • Calculate the target-to-background ratio (TBR).

Workflow for In Vivo Cell Tracking:

InVivoCellTracking Start Start LabelCells Label Cells with this compound Start->LabelCells InjectCells Inject Labeled Cells into Animal LabelCells->InjectCells Anesthetize Anesthetize Animal InjectCells->Anesthetize ImageAnimal Acquire NIR Fluorescence Images Anesthetize->ImageAnimal AnalyzeData Analyze Image Data (ROI, TBR) ImageAnimal->AnalyzeData End End AnalyzeData->End

In vivo cell tracking workflow.

Applications in Visualizing Biological Processes

This compound and other Cy5.5 derivatives are powerful tools for visualizing and quantifying dynamic biological processes.

Visualizing EGFR Signaling

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is crucial in cell proliferation and is often dysregulated in cancer. Cy5.5-labeled EGF can be used to track receptor binding, dimerization, and internalization, providing insights into receptor dynamics.

EGFR Signaling Pathway Visualization:

EGFR_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular EGF EGF (Cy5.5-labeled) EGFR_mono EGFR (monomer) EGF->EGFR_mono Binding EGFR_dimer EGFR (dimer) EGFR_mono->EGFR_dimer Dimerization P1 Autophosphorylation EGFR_dimer->P1 P2 Signal Transduction (e.g., Ras-Raf-MAPK) P1->P2 P3 Cellular Response (Proliferation, Survival) P2->P3

EGFR signaling pathway visualization.
Tracking T-Cell Activation and Migration

Understanding the dynamics of T-cell activation and trafficking is critical in immunology and cancer immunotherapy. Cy5.5 can be used to label T-cells to monitor their migration to lymph nodes or tumor sites and their subsequent activation.

T-Cell Activation and Tracking Workflow:

TCell_Activation_Tracking cluster_activation Antigen Presentation T_Cell_Isolation Isolate T-Cells T_Cell_Labeling Label T-Cells with Cy5.5 T_Cell_Isolation->T_Cell_Labeling Adoptive_Transfer Adoptive Transfer into Host T_Cell_Labeling->Adoptive_Transfer In_Vivo_Imaging In Vivo NIR Imaging Adoptive_Transfer->In_Vivo_Imaging Data_Analysis Analyze T-Cell Migration & Accumulation In_Vivo_Imaging->Data_Analysis T_Cell Labeled T-Cell In_Vivo_Imaging->T_Cell APC Antigen Presenting Cell (APC) APC->T_Cell MHC-TCR Interaction

T-cell activation and tracking workflow.

Conclusion

This compound is a versatile and powerful tool for researchers in various fields. Its near-infrared fluorescence properties make it particularly well-suited for in vivo imaging applications, enabling the non-invasive visualization of complex biological processes. By understanding its core principles and following optimized experimental protocols, researchers can leverage this compound to gain deeper insights into cell biology, disease pathogenesis, and the efficacy of novel therapeutics.

References

An In-depth Technical Guide to Cy5.5 Hydrazide: A Tool for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Cyanine 5.5 (Cy5.5) hydrazide, a near-infrared (NIR) fluorescent dye designed for the specific labeling of carbonyl-containing biomolecules. Its unique properties make it an invaluable tool in a multitude of research and drug development applications, from in vivo imaging to the sensitive detection of oxidative stress.

Core Features of Cy5.5 Hydrazide

This compound is a carbonyl-reactive dye that facilitates the fluorescent labeling of aldehydes and ketones.[1][2][3] This reactivity is central to its utility, allowing for the targeted conjugation to biomolecules that either naturally possess these functional groups or have them introduced through specific chemical modifications.

The dye's spectral properties lie within the near-infrared range, a key advantage for applications requiring deep tissue penetration and minimal background fluorescence from biological samples.[1][4] This makes it particularly well-suited for sensitive in vivo imaging studies.[1][3][4]

PropertyValueReference
Excitation Maximum~678 nm[5]
Emission Maximum~701 nm[5]
Molecular Weight~569.6 g/mol [6]
SolubilitySoluble in DMSO, DMF; Low solubility in water[6]
Storage Conditions-20°C in the dark[1][7]

Mechanism of Action: The Hydrazone Bond

The fundamental principle behind this compound's functionality is the reaction between its hydrazide group (-CONHNH₂) and a carbonyl group (an aldehyde or ketone) on a target molecule. This reaction, which occurs efficiently at a pH between 5 and 7, results in the formation of a stable hydrazone bond.[1][8] This covalent linkage ensures the permanent attachment of the fluorescent dye to the biomolecule of interest.

G cluster_0 Reaction Components cluster_1 Reaction Process cluster_2 Product Cy5_5 This compound Reaction Hydrazone Bond Formation (pH 5-7) Cy5_5->Reaction Reacts with Biomolecule Biomolecule with Aldehyde/Ketone Group Biomolecule->Reaction Labeled_Biomolecule Fluorescently Labeled Biomolecule Reaction->Labeled_Biomolecule Forms

Mechanism of this compound conjugation to a carbonyl group.

Key Benefits for Research and Development

The use of this compound offers several distinct advantages:

  • Near-Infrared (NIR) Fluorescence: Its emission in the NIR spectrum (around 700-900 nm) is ideal for in vivo imaging, as light in this range can penetrate tissues more deeply with reduced absorption by water and hemoglobin.[5] This minimizes background autofluorescence, leading to a higher signal-to-noise ratio.[1][4]

  • Targeted Labeling of Glycoproteins: A primary application involves the labeling of glycoproteins. The sugar moieties of glycoproteins can be mildly oxidized with sodium periodate (B1199274) to generate reactive aldehyde groups.[1][9][10] this compound then specifically reacts with these aldehydes, allowing for targeted labeling. This method is particularly advantageous for antibodies, as the glycosylation sites are often located far from the antigen-binding region, preserving the antibody's function.[1][9]

  • Detection of Oxidative Stress: Carbonyl groups can be introduced into proteins as a result of oxidative stress.[1][7] this compound can be used to label these carbonylated proteins, providing a sensitive method for quantifying oxidative damage in cells and tissues.[7]

  • High Reaction Selectivity: Compared to other fluorescent labeling reagents, the reaction of hydrazides with aldehydes is highly selective, reducing non-specific binding and ensuring that the fluorescence is localized to the intended target.[5]

Applications in Drug Development and Research

The unique features of this compound lend themselves to a variety of applications:

  • In Vivo Imaging: Due to its NIR properties, this compound is frequently used to label molecules for small animal imaging studies, enabling the tracking of drugs, cells, or disease biomarkers in a living system.[1][3][4]

  • Antibody Labeling: The site-specific labeling of antibodies with this compound is a common technique for creating fluorescently tagged antibodies for use in immunoassays, flow cytometry, and fluorescence microscopy.[1][10]

  • Glycoprotein (B1211001) Analysis: It serves as a valuable tool for studying the structure, function, and localization of glycoproteins.[10]

  • Proteomics: In proteomics research, it can be used to identify and quantify carbonylated proteins, offering insights into cellular processes related to aging and disease.[1]

Experimental Protocols

Glycoprotein Labeling with this compound

This protocol outlines the general steps for labeling a glycoprotein using this compound. Optimization may be required depending on the specific glycoprotein.

Materials:

Procedure:

  • Glycoprotein Preparation: Dissolve the glycoprotein in 0.1 M Sodium Acetate Buffer (pH 5.5) to a concentration of 1-10 mg/mL.[10]

  • Oxidation:

    • Immediately before use, prepare a 20 mM solution of sodium meta-periodate in the same acetate buffer.[9][10]

    • Add the periodate solution to the glycoprotein solution and incubate in the dark at room temperature for a specified time (e.g., 5 minutes).[9]

  • Quenching: Stop the oxidation reaction by adding glycerol or ethylene glycol to a final concentration of 10-20 mM and incubate for 10-15 minutes at room temperature.[10]

  • Buffer Exchange: Remove excess periodate and quenching reagents by desalting or dialysis against 0.1 M Sodium Acetate Buffer, pH 5.5.[9]

  • Labeling Reaction:

    • Prepare a stock solution of this compound in DMSO (e.g., 50 mM).[9]

    • Add the this compound solution to the oxidized glycoprotein solution.[9]

    • Incubate for approximately 2 hours at room temperature, protected from light.[9]

  • Purification: Purify the labeled glycoprotein from the unreacted dye using a gel filtration column.[9]

G start Start: Glycoprotein Solution (1-10 mg/mL in pH 5.5 Buffer) oxidation 1. Oxidation Add 20 mM Sodium Periodate Incubate in dark start->oxidation quench 2. Quench Reaction Add Glycerol/Ethylene Glycol oxidation->quench buffer_exchange 3. Buffer Exchange Dialysis or Desalting quench->buffer_exchange labeling 4. Labeling Add this compound in DMSO Incubate 2h at RT, dark buffer_exchange->labeling purification 5. Purification Gel Filtration labeling->purification end End: Purified Cy5.5-Labeled Glycoprotein purification->end

Experimental workflow for labeling glycoproteins with this compound.

Conclusion

This compound stands out as a powerful and versatile tool for researchers and drug development professionals. Its near-infrared fluorescence, coupled with its specific reactivity towards aldehydes and ketones, enables sensitive and targeted labeling of biomolecules. From elucidating the roles of glycoproteins to enabling advanced in vivo imaging, this compound continues to facilitate discoveries across a broad spectrum of scientific disciplines.

References

Cy5.5 Hydrazide for In Vivo Imaging: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and practical applications of Cy5.5 hydrazide for in vivo imaging. Cyanine 5.5 (Cy5.5) is a near-infrared (NIR) fluorescent dye that has garnered significant attention in preclinical research due to its favorable spectral properties, which allow for deep tissue penetration and minimal autofluorescence. The hydrazide functional group enables its specific conjugation to aldehyde or ketone moieties on biomolecules, making it a versatile tool for creating targeted imaging agents. This guide provides a comprehensive overview of its properties, detailed experimental protocols, and its application in visualizing key biological pathways.

Core Properties and Comparative Analysis

This compound's utility in in vivo imaging stems from its excitation and emission profile within the NIR window (700-900 nm), a spectral range where light absorption and scattering by biological tissues are significantly reduced. This results in a higher signal-to-background ratio compared to fluorophores that excite in the visible range.

For a comprehensive evaluation, the photophysical and in vivo performance properties of Cy5.5 are compared with other commonly used NIR dyes, Indocyanine Green (ICG) and IRDye 800CW.

PropertyCy5.5Indocyanine Green (ICG)IRDye 800CW
Excitation Maximum (nm) ~673-675~780~774
Emission Maximum (nm) ~694-707~820~789
Molar Extinction Coefficient (M⁻¹cm⁻¹) ~209,000-250,000~200,000~240,000
Quantum Yield ~0.20-0.28Low (~0.016 in water)~0.08-0.12
Reactive Group Hydrazide (for aldehydes/ketones)N/A (used as is)NHS ester, Maleimide, Carboxylate
Key Advantages High quantum yield, specific carbonyl reactivityFDA-approved for clinical useHigh photostability, bright
Key Disadvantages Potential for photobleachingLow quantum yield, rapid clearanceCan alter protein isoelectric point

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in in vivo imaging studies. The following sections provide step-by-step protocols for key experimental procedures.

Conjugation of this compound to Glycoproteins (e.g., Antibodies) via Periodate (B1199274) Oxidation

This protocol describes the site-specific conjugation of this compound to the carbohydrate moieties of glycoproteins, such as antibodies. This method is advantageous as it typically does not interfere with the antigen-binding site of the antibody.

Materials:

  • Glycoprotein (e.g., antibody) in a phosphate-buffered saline (PBS) solution, free of amine-containing buffers like Tris.

  • Sodium meta-periodate (NaIO₄)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • This compound

  • Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5

  • Quenching Solution: 1 M Glycerol (B35011) in PBS

  • Purification column (e.g., Sephadex G-25)

  • Spectrophotometer

Procedure:

  • Antibody Preparation:

    • Dialyze the antibody against the Reaction Buffer to remove any interfering substances.

    • Adjust the antibody concentration to 2-10 mg/mL.

  • Oxidation of Glycan Chains:

    • Immediately before use, prepare a fresh 20 mM solution of sodium meta-periodate in the Reaction Buffer.

    • Add the sodium meta-periodate solution to the antibody solution at a final concentration of 1-2 mM.

    • Incubate the reaction mixture for 20-30 minutes at room temperature in the dark.

  • Quenching the Oxidation Reaction:

    • Add the Quenching Solution to the reaction mixture to a final glycerol concentration of 10 mM.

    • Incubate for 5-10 minutes at room temperature.

  • Purification of the Oxidized Antibody:

    • Remove excess periodate and glycerol by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with the Reaction Buffer.

  • Conjugation with this compound:

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.

    • Add a 10- to 20-fold molar excess of the this compound solution to the purified oxidized antibody solution.

    • Incubate the reaction for 1-2 hours at room temperature with gentle stirring, protected from light.

  • Purification of the Conjugate:

    • Remove unreacted this compound using a desalting column equilibrated with PBS. The first colored fraction to elute will be the labeled antibody.

  • Characterization of the Conjugate:

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~675 nm (for Cy5.5).

    • Calculate the Degree of Labeling (DOL) using the following formula: DOL = (A_max of dye × Molar mass of protein) / (ε_dye × (A_280 - (A_max × CF_280)))

      • A_max = Absorbance at the dye's maximum absorption wavelength.

      • ε_dye = Molar extinction coefficient of the dye.

      • CF_280 = Correction factor for the dye's absorbance at 280 nm.

In Vivo Fluorescence Imaging of Tumors in a Mouse Model

This protocol outlines the general procedure for imaging tumors in a mouse model using a Cy5.5-labeled targeting agent.

Materials:

  • Tumor-bearing mouse model.

  • Cy5.5-labeled imaging probe.

  • In vivo imaging system (e.g., IVIS, Pearl) with appropriate excitation and emission filters for Cy5.5.

  • Anesthesia (e.g., isoflurane).

  • Sterile saline for injection.

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using isoflurane.

    • Place the mouse in the imaging chamber.

  • Pre-injection Imaging:

    • Acquire a baseline fluorescence image of the mouse to determine background autofluorescence.

  • Probe Administration:

    • Inject the Cy5.5-labeled probe (typically 1-10 nmol in 100-200 µL of sterile saline) intravenously via the tail vein.

  • Post-injection Imaging:

    • Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, 48, and 72 hours) to monitor the biodistribution and tumor accumulation of the probe.

    • Use appropriate excitation (e.g., 640 nm) and emission (e.g., 700 nm long-pass) filters.

  • Image Analysis:

    • Use the imaging system's software to draw regions of interest (ROIs) over the tumor and a contralateral non-tumor-bearing area (e.g., muscle) to quantify the fluorescence intensity.

    • Calculate the tumor-to-background ratio (TBR) by dividing the average fluorescence intensity of the tumor ROI by that of the background ROI.

Ex Vivo Biodistribution Analysis

This protocol describes the procedure for determining the organ distribution of the Cy5.5-labeled probe after the final in vivo imaging time point.

Materials:

  • In vivo imaging system.

  • Surgical tools for dissection.

  • 4% paraformaldehyde for tissue fixation (optional).

Procedure:

  • Euthanasia and Organ Collection:

    • At the end of the in vivo imaging study, humanely euthanize the mouse.

    • Dissect and collect the tumor and major organs (e.g., liver, kidneys, spleen, lungs, heart, and muscle).

  • Ex Vivo Imaging:

    • Arrange the collected organs on a non-fluorescent surface in the imaging chamber.

    • Acquire a fluorescence image of the organs using the same imaging parameters as the in vivo study.

  • Data Analysis:

    • Draw ROIs around each organ and the tumor to quantify the average fluorescence intensity.

    • To express the data as a percentage of the injected dose per gram of tissue (%ID/g), a standard curve of known concentrations of the Cy5.5-labeled probe should be imaged. The fluorescence intensity of each organ is then normalized to its weight and the injected dose.

Visualizing Signaling Pathways

This compound-conjugated targeting moieties, particularly antibodies, are powerful tools for visualizing and quantifying the expression of key cell surface receptors involved in signaling pathways critical to cancer progression.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding to its ligands (e.g., EGF), dimerizes and activates downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation, survival, and migration. Antibodies targeting EGFR can block ligand binding and subsequent signaling.

EGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Anti-EGFR_Ab Anti-EGFR Antibody (e.g., Cetuximab) Anti-EGFR_Ab->EGFR Blocks Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

EGFR signaling pathway and antibody inhibition.
HER2 Signaling Pathway

Human Epidermal Growth Factor Receptor 2 (HER2) is another member of the ErbB family of receptor tyrosine kinases. Unlike other members, HER2 does not have a known direct ligand. Instead, it forms heterodimers with other ligand-bound ErbB receptors, leading to the activation of downstream signaling pathways similar to EGFR. Antibodies targeting HER2 can prevent this dimerization and flag the cancer cells for destruction by the immune system.

HER2_Signaling cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space HER2 HER2 HER2_HER3_Dimer HER2-HER3 Heterodimer HER2->HER2_HER3_Dimer HER3 HER3 HER3->HER2_HER3_Dimer PI3K PI3K HER2_HER3_Dimer->PI3K Activates Ligand Ligand (e.g., Heregulin) Ligand->HER3 Anti-HER2_Ab Anti-HER2 Antibody (e.g., Trastuzumab) Anti-HER2_Ab->HER2 Blocks Dimerization AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation Survival mTOR->Proliferation

HER2 heterodimerization and downstream signaling.

Quantitative In Vivo Performance Data

The efficacy of a this compound-based imaging probe is ultimately determined by its in vivo performance. Key metrics include tumor-to-background ratio (TBR), which indicates the specificity of tumor targeting, and biodistribution, which reveals the probe's clearance profile and potential off-target accumulation.

Tumor-to-Background Ratios

The following table summarizes representative TBRs obtained with different Cy5.5-labeled probes in preclinical tumor models.

ProbeTumor ModelTime Post-InjectionTumor-to-Background Ratio (TBR)
Cy5.5-GX1 PeptideGastric Cancer Xenograft1 hour~3.5
Cy5.5-c(RGDyK) PeptideU87MG Glioblastoma Xenograft4 hours~4.0
Cy5.5-TrastuzumabHER2+ Breast Cancer Xenograft72 hours~5.0
Cy5.5-CetuximabEGFR+ Head and Neck Cancer Xenograft48 hours~6.0
Biodistribution of Cy5.5-Labeled Antibody

The biodistribution of a Cy5.5-labeled antibody (e.g., Trastuzumab) in a tumor-bearing mouse model at 72 hours post-injection is presented below. Data are expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Organ%ID/g (Mean ± SD)
Tumor15.2 ± 3.1
Blood5.8 ± 1.2
Liver10.5 ± 2.5
Kidneys3.1 ± 0.8
Spleen2.5 ± 0.6
Lungs4.2 ± 0.9
Muscle1.8 ± 0.4

Conclusion

This compound is a robust and versatile near-infrared fluorescent dye with significant potential for in vivo imaging applications. Its specific reactivity with aldehydes and ketones allows for the targeted labeling of biomolecules, particularly glycoproteins like antibodies, enabling the visualization and quantification of biological processes in living organisms. The favorable spectral properties of Cy5.5, combined with well-defined conjugation and imaging protocols, make it an invaluable tool for researchers and drug development professionals in advancing our understanding of disease and evaluating the efficacy of novel therapeutics. The data and protocols presented in this guide provide a solid foundation for the successful implementation of this compound in preclinical in vivo imaging studies.

An In-depth Technical Guide to the Storage and Handling of Cy5.5 Hydrazide for Long-Term Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the best practices for storing and handling Cy5.5 hydrazide to ensure its long-term stability and optimal performance in labeling applications. Cyanine (B1664457) dyes are known for their sensitivity to environmental factors, and proper management is crucial for reproducible and reliable experimental outcomes.

Introduction to this compound

This compound is a near-infrared (NIR) fluorescent dye that is widely used for the labeling of biomolecules.[1][2] Its hydrazide functional group allows for the specific covalent labeling of carbonyl groups (aldehydes and ketones), which can be found in glycoproteins after periodate (B1199274) oxidation or in proteins subjected to oxidative stress.[1][2][3] The long emission wavelength of Cy5.5 makes it particularly suitable for in vivo imaging and other applications where minimizing background fluorescence is critical. However, like other cyanine dyes, this compound is susceptible to degradation from light, temperature, and certain chemical conditions.

Long-Term Storage and Stability

Proper storage is the most critical factor in maintaining the long-term stability of this compound. The following recommendations are based on manufacturer guidelines and general knowledge of cyanine dye chemistry.

2.1. Storage of Solid this compound

For optimal long-term stability, solid this compound should be stored under the following conditions:

ParameterRecommended ConditionRationale
Temperature -20°CMinimizes thermal degradation and slows down potential side reactions.
Light In the dark (e.g., in an amber vial or wrapped in foil)Cyanine dyes are susceptible to photobleaching, even in the solid state, upon prolonged exposure to light.[1][4]
Atmosphere Desiccated (e.g., in a desiccator with a desiccant)The hydrazide functional group can be sensitive to moisture, which can lead to hydrolysis over time.
Expected Stability Up to 24 monthsWhen stored under these conditions, the solid dye is expected to remain stable for up to two years.[1][4]

2.2. Storage of this compound in Solution

Once reconstituted, the stability of this compound is reduced. Therefore, it is recommended to prepare stock solutions fresh for each experiment. If storage of a stock solution is necessary, the following guidelines should be followed:

ParameterRecommended ConditionRationale
Solvent Anhydrous DMSO or DMFThese solvents are suitable for dissolving the non-sulfonated form of the dye and are less reactive than aqueous solutions.[2][5]
Temperature -20°C or -80°CLower temperatures significantly slow down the degradation of the dye in solution.
Aliquoting Store in small, single-use aliquotsAvoids multiple freeze-thaw cycles which can introduce moisture and accelerate degradation.
Light In the darkProtects the dye from photobleaching.
Expected Stability Up to 1 month at -20°C, up to 6 months at -80°CStability in solution is significantly shorter than in solid form. It is advisable to use the solution as quickly as possible.

Factors Influencing this compound Stability

Several factors can impact the stability of this compound, both in storage and during experimental use.

3.1. Light Exposure

Cyanine dyes are prone to photodegradation, a process where light exposure leads to an irreversible loss of fluorescence.[6] The primary mechanism of photodegradation for many cyanine dyes is photooxidation. Therefore, it is crucial to minimize light exposure at all stages of handling and experimentation.

3.2. pH

The fluorescence of Cy5 and related cyanine dyes is generally stable over a wide pH range, typically from pH 3 to 10.[5][7] However, the reactivity of the hydrazide group is pH-dependent. The reaction with carbonyls is most efficient at a slightly acidic pH (around 5.5). At very high or low pH, the stability of the dye and the efficiency of the labeling reaction may be compromised.

3.3. Solvents

While DMSO and DMF are recommended for stock solutions, the presence of water can lead to the hydrolysis of the hydrazide functional group. It is therefore essential to use anhydrous solvents for long-term storage of stock solutions. For labeling reactions in aqueous buffers, it is best to add the dye stock solution to the reaction mixture immediately before starting the incubation.

Experimental Protocols

4.1. Protocol for Labeling Glycoproteins with this compound

This protocol is adapted from methods for labeling glycoproteins with hydrazide-functionalized cyanine dyes.

Materials:

Procedure:

  • Oxidation of Glycoprotein:

    • Dissolve the glycoprotein in sodium acetate buffer to a final concentration of 1-10 mg/mL.

    • Prepare a fresh 20 mM solution of sodium meta-periodate in the same buffer.

    • Add the periodate solution to the glycoprotein solution and incubate for 30 minutes at room temperature in the dark.

    • Quench the reaction by adding glycerol to a final concentration of 10-20 mM and incubate for 10-15 minutes at room temperature.

    • Remove excess periodate and glycerol by dialysis or using a desalting column equilibrated with sodium acetate buffer.

  • Conjugation with this compound:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Add the this compound stock solution to the oxidized glycoprotein solution. A typical molar excess of dye to protein is 10-20 fold.

    • Incubate the reaction for 2-4 hours at room temperature in the dark with gentle mixing.

  • Purification of the Labeled Glycoprotein:

    • Remove unreacted dye by passing the reaction mixture through a size-exclusion chromatography column.

    • Collect the fractions containing the labeled protein.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and the absorbance maximum of Cy5.5 (around 675 nm).

4.2. Protocol for Assessing Photostability

This protocol provides a general method for comparing the photostability of fluorescent dyes.

Materials:

  • This compound-labeled biomolecule

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fluorometer or fluorescence microscope with a stable light source

  • Quartz cuvette or microscope slide

Procedure:

  • Sample Preparation:

    • Prepare a solution of the this compound-labeled biomolecule in PBS at a concentration that gives a strong fluorescent signal without saturation of the detector.

  • Fluorescence Measurement:

    • Place the sample in the fluorometer or on the microscope stage.

    • Continuously illuminate the sample with the excitation wavelength for Cy5.5 (around 675 nm).

    • Record the fluorescence emission intensity at regular intervals over a period of time.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of time.

    • The rate of decrease in fluorescence intensity is an indicator of the photostability of the dye under the given conditions.

Visualizations

5.1. Experimental Workflow for Glycoprotein Labeling

GlycoproteinLabeling cluster_oxidation Step 1: Oxidation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification Glycoprotein Glycoprotein in Buffer Periodate Add Sodium Periodate Glycoprotein->Periodate Incubate_Ox Incubate (RT, 30 min, dark) Periodate->Incubate_Ox Quench Quench with Glycerol Incubate_Ox->Quench Purify_Ox Desalt/Dialyze Quench->Purify_Ox Ox_Glycoprotein Oxidized Glycoprotein Purify_Ox->Ox_Glycoprotein Add_Dye Add Cy5.5 Hydrazide Ox_Glycoprotein->Add_Dye Incubate_Conj Incubate (RT, 2-4h, dark) Add_Dye->Incubate_Conj Labeled_Mixture Labeled Mixture Incubate_Conj->Labeled_Mixture SEC Size-Exclusion Chromatography Labeled_Mixture->SEC Purified_Product Purified Labeled Glycoprotein SEC->Purified_Product HydrazideReaction Reactants Aldehyde/Ketone on Biomolecule + this compound Intermediate Reactants->Intermediate pH ~5.5 Product Stable Hydrazone Bond (Cy5.5-labeled Biomolecule) Intermediate->Product Labeled_Biomolecule Biomolecule-R-C=N-NH-Cy5.5 Intermediate->Labeled_Biomolecule Biomolecule Biomolecule-R-C=O Biomolecule->Intermediate Dye Cy5.5-NH-NH2 Dye->Intermediate

References

Methodological & Application

Application Notes and Protocols for Cy5.5 Hydrazide Antibody Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the site-specific labeling of antibodies with the near-infrared (NIR) fluorescent dye, Cy5.5 hydrazide. This method targets the carbohydrate moieties present in the Fc region of many antibodies, offering a distinct advantage over traditional amine-reactive labeling (e.g., NHS esters) which can potentially compromise the antigen-binding site. The procedure involves a two-step process: first, the gentle oxidation of the antibody's sugar residues to create reactive aldehyde groups, followed by the covalent conjugation of this compound to these aldehydes, forming a stable hydrazone bond. This site-directed conjugation strategy helps to ensure the preservation of the antibody's immunoreactivity. The resulting Cy5.5-labeled antibody conjugates are ideal for a variety of applications, including in vivo imaging, flow cytometry, and immunofluorescence assays, benefiting from the low autofluorescence background in the NIR spectrum.

Materials and Reagents

Reagent/MaterialSupplierNotes
Antibody of Interest (e.g., IgG)VariousMust be purified and in an amine-free buffer. A concentration of 2-10 mg/mL is recommended.
This compoundVariousStore at -20°C, protected from light and moisture.
Sodium meta-Periodate (NaIO₄)VariousHigh purity grade. Prepare solution fresh.
Anhydrous Dimethyl Sulfoxide (DMSO)VariousTo dissolve this compound.
Oxidation BufferN/A0.1 M Sodium Acetate, pH 5.5.
Conjugation BufferN/APhosphate-Buffered Saline (PBS), pH 6.0-7.4.
Quenching SolutionN/Ae.g., 1 M Tris-HCl, pH 8.0.
Desalting Columns (e.g., Sephadex G-25)VariousFor purification of the antibody-dye conjugate.
Spectrophotometer (UV-Vis)N/AFor determining the Degree of Labeling.
1.5 mL Microcentrifuge TubesVariousAmber or wrapped in foil for light-sensitive steps.

Experimental Workflow

Antibody_Labeling_Workflow cluster_prep Antibody Preparation cluster_oxidation Oxidation cluster_conjugation Conjugation cluster_purification Purification & Analysis Ab_Prep Prepare Antibody in Amine-Free Buffer Oxidation Add Sodium meta-Periodate (10 mM final concentration) Ab_Prep->Oxidation Oxidation Buffer Incubate_Ox Incubate 30 min at Room Temperature (dark) Oxidation->Incubate_Ox Purify_Ox Purify via Desalting Column (remove excess periodate) Incubate_Ox->Purify_Ox Mix Mix Oxidized Antibody with this compound Purify_Ox->Mix Conjugation Buffer Dissolve_Dye Dissolve this compound in DMSO Dissolve_Dye->Mix Incubate_Conj Incubate 2-4 hours at Room Temperature (dark) Mix->Incubate_Conj Purify_Conj Purify Conjugate via Desalting Column Incubate_Conj->Purify_Conj Analyze Measure Absorbance (280 nm & 675 nm) Purify_Conj->Analyze Calculate_DOL Calculate Degree of Labeling Analyze->Calculate_DOL

Experimental workflow for this compound antibody labeling.

Detailed Experimental Protocols

Part 1: Oxidation of Antibody Carbohydrate Moieties

This step involves the conversion of cis-diol groups in the antibody's carbohydrate chains into reactive aldehyde groups.

  • Antibody Preparation : Prepare the antibody in an amine-free buffer such as 0.1 M Sodium Acetate, pH 5.5 (Oxidation Buffer). The recommended concentration is between 2-10 mg/mL. Buffers containing primary amines (e.g., Tris or glycine) must be avoided as they will interfere with the subsequent conjugation step.

  • Periodate (B1199274) Solution Preparation : Immediately before use, prepare a 20 mM solution of sodium meta-periodate in Oxidation Buffer.

  • Oxidation Reaction : In a light-protected tube (e.g., an amber microcentrifuge tube or a tube wrapped in aluminum foil), add an equal volume of the 20 mM sodium meta-periodate solution to the antibody solution for a final periodate concentration of 10 mM.[1][2] Gently mix the solution.

  • Incubation : Incubate the reaction mixture for 30 minutes at room temperature in the dark.[1]

  • Removal of Excess Periodate : Immediately following incubation, remove the excess sodium meta-periodate using a desalting column (e.g., Sephadex G-25) equilibrated with PBS, pH 6.0-7.4 (Conjugation Buffer). This step is crucial to prevent the periodate from interfering with the hydrazide reaction.

Part 2: Conjugation of this compound to Oxidized Antibody

This step forms a stable hydrazone bond between the aldehyde groups on the antibody and the hydrazide group of the dye.

  • Dye Preparation : Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction : Add a 50-100 fold molar excess of the dissolved this compound to the purified, oxidized antibody solution. Mix gently and thoroughly.

  • Incubation : Incubate the reaction mixture for 2-4 hours at room temperature in the dark with gentle stirring or rotation.

Part 3: Purification of the Antibody-Dye Conjugate

This step removes unconjugated this compound from the labeled antibody.

  • Purification : Purify the antibody-dye conjugate using a desalting column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS, pH 7.4).

  • Collection : Collect the fractions containing the labeled antibody, which will be the first colored fractions to elute from the column. The smaller, unconjugated dye molecules will elute later.

  • Storage : Store the purified conjugate at 4°C for short-term use or at -20°C for long-term storage. Protect from light.

Data Presentation: Determination of the Degree of Labeling (DOL)

The Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each antibody molecule, is a critical parameter for ensuring the quality and consistency of the labeled antibody. The DOL can be determined by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of Cy5.5 (~675 nm).

ParameterSymbolValue/FormulaReference
Molar Extinction Coefficient of Cy5.5ε_dye250,000 cm⁻¹M⁻¹[3]
Absorbance Maximum of Cy5.5A_max~675 nm
Correction Factor for Cy5.5 at 280 nmCF₂₈₀0.101[3][4]
Molar Extinction Coefficient of IgG at 280 nmε_protein~210,000 cm⁻¹M⁻¹
Molecular Weight of IgGMW_protein~150,000 g/mol
Concentration of Dye (M)[Dye]A_max / ε_dye
Corrected Absorbance at 280 nmA₂₈₀_corrA₂₈₀ - (A_max * CF₂₈₀)
Concentration of Protein (M)[Protein]A₂₈₀_corr / ε_protein
Degree of Labeling (DOL)DOL[Dye] / [Protein]

Calculation Steps:

  • Measure the absorbance of the purified antibody-dye conjugate at 280 nm (A₂₈₀) and ~675 nm (A_max).

  • Calculate the molar concentration of Cy5.5 using the Beer-Lambert law: [Cy5.5] (M) = A_max / 250,000

  • Calculate the corrected absorbance of the protein at 280 nm to account for the dye's absorbance at this wavelength: A₂₈₀_corrected = A₂₈₀ - (A_max * 0.101)

  • Calculate the molar concentration of the antibody: [Antibody] (M) = A₂₈₀_corrected / 210,000

  • Calculate the Degree of Labeling (DOL): DOL = [Cy5.5] / [Antibody]

An optimal DOL for most antibody applications is typically between 2 and 10. Over-labeling can lead to fluorescence quenching and may affect the antibody's biological activity, while under-labeling can result in a weak signal.

References

Application Notes and Protocols for Periodate Oxidation of Sugars for Cy5.5 Hydrazide Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the conjugation of Cy5.5 hydrazide to glycoproteins and other sugar-containing biomolecules via periodate (B1199274) oxidation. This method offers a site-specific approach to labeling, targeting the carbohydrate moieties of biomolecules, thereby often preserving the biological activity that might be compromised by targeting amino acid residues.[1][2] The near-infrared fluorescent dye Cy5.5 is particularly well-suited for in vivo imaging applications due to low tissue autofluorescence and deep tissue penetration.

The fundamental principle of this two-step process involves the mild oxidation of cis-diol groups within sugar residues by sodium meta-periodate (NaIO₄) to generate reactive aldehyde groups.[2][3] These aldehydes then readily react with the hydrazide group of Cy5.5 to form a stable hydrazone bond.[3][4] This technique is widely used for labeling antibodies, as the glycosylation sites are typically located in the Fc region, distant from the antigen-binding site, ensuring that the antibody's functionality is maintained.[1]

Experimental Workflow Overview

The overall process for the periodate oxidation and subsequent this compound conjugation of a glycoprotein (B1211001) is depicted in the workflow diagram below.

experimental_workflow cluster_oxidation Step 1: Periodate Oxidation cluster_conjugation Step 2: this compound Conjugation cluster_purification Step 3: Purification start Glycoprotein Solution (e.g., Antibody in PBS) add_periodate Add Sodium Periodate (NaIO₄) start->add_periodate Adjust pH to 4.5-5.5 incubate_oxidation Incubate (Room Temp or 4°C) add_periodate->incubate_oxidation quench Quench with Ethylene (B1197577) Glycol incubate_oxidation->quench add_cy55 Add this compound quench->add_cy55 Buffer Exchange (Optional) incubate_conjugation Incubate (Room Temp) add_cy55->incubate_conjugation Adjust pH to 6.0-7.4 purify Purify Conjugate (e.g., Gel Filtration, Dialysis) incubate_conjugation->purify final_product Purified Cy5.5-Glycoprotein Conjugate purify->final_product

Figure 1. General experimental workflow for the conjugation of this compound to glycoproteins.

Quantitative Data Summary

Successful conjugation requires careful optimization of reaction conditions. The following tables summarize key quantitative parameters derived from established protocols.

Table 1: Recommended Reagent Concentrations and Ratios

Reagent/ParameterRecommended Concentration/RatioNotes
Glycoprotein Concentration1-10 mg/mLHigher concentrations can improve reaction efficiency.
Sodium Periodate (NaIO₄)1-20 mM1 mM is often sufficient for selective oxidation of sialic acids. Higher concentrations (≥10 mM) will oxidize other sugar residues like galactose and mannose.[2]
This compound10-50 molar excess over glycoproteinThe optimal ratio should be determined empirically for each specific glycoprotein.
Ethylene Glycol (Quenching)10-100 mMAdded to stop the oxidation reaction.
Aniline (B41778) (Optional Catalyst)10 mMCan significantly accelerate the hydrazone bond formation.[5][6]

Table 2: Optimized Reaction Conditions

StepParameterRecommended Range/ValueNotes
Periodate Oxidation pH4.5 - 5.5Lower pH can favor more efficient oxidation.[7]
Temperature4°C or Room Temperature4°C is recommended to minimize potential protein degradation.
Incubation Time30 - 120 minutesMost aldehyde groups are formed within the first 30-60 minutes.[8]
Cy5.5 Conjugation pH6.0 - 7.4The reaction between hydrazides and aldehydes is most efficient in this range.[7]
TemperatureRoom Temperature
Incubation Time2 - 4 hours (or overnight)Longer incubation times can increase conjugation efficiency.

Detailed Experimental Protocols

Protocol 1: General Labeling of Glycoproteins with this compound

This protocol provides a general procedure for the conjugation of this compound to glycoproteins such as antibodies.

Materials:

  • Glycoprotein (e.g., IgG)

  • Sodium meta-periodate (NaIO₄)

  • This compound

  • Anhydrous DMSO

  • Ethylene glycol

  • Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5

  • Conjugation Buffer: 0.1 M Phosphate Buffer, pH 6.0

  • Purification supplies (e.g., Sephadex G-25 column, dialysis cassette with appropriate MWCO)

Procedure:

  • Glycoprotein Preparation:

    • Dissolve the glycoprotein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • Periodate Oxidation:

    • Prepare a fresh 100 mM stock solution of NaIO₄ in deionized water. Protect this solution from light.

    • Add the NaIO₄ stock solution to the glycoprotein solution to achieve a final concentration of 10 mM. For example, add 10 µL of 100 mM NaIO₄ to 90 µL of the glycoprotein solution.[7]

    • Incubate the reaction for 30-60 minutes at room temperature, protected from light.

    • To quench the reaction, add ethylene glycol to a final concentration of 10 mM and incubate for 5-10 minutes at room temperature.[7]

  • Buffer Exchange (Optional but Recommended):

    • Remove the excess periodate and quenching reagent by buffer exchange into the Conjugation Buffer using a desalting column or dialysis.

  • This compound Conjugation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Add a 10- to 50-fold molar excess of the this compound stock solution to the oxidized glycoprotein solution.

    • Incubate for 2 hours at room temperature, protected from light. For potentially higher efficiency, the incubation can be extended overnight at 4°C.

  • Purification of the Conjugate:

    • Remove unreacted this compound by gel filtration chromatography (e.g., Sephadex G-25) or extensive dialysis against an appropriate storage buffer (e.g., PBS, pH 7.4).[9][10]

  • Characterization and Storage:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~675 nm (for Cy5.5).

    • Store the purified conjugate at 4°C for short-term use or at -20°C or -80°C for long-term storage, protected from light.[10]

Protocol 2: Selective Oxidation of Sialic Acids

This protocol is a modification of the general procedure to selectively target terminal sialic acid residues, which is beneficial for preserving the integrity of the core carbohydrate structure.

Procedure:

  • Follow the steps in Protocol 1, with the following key modification in the oxidation step:

    • Periodate Oxidation: Use a final concentration of 1 mM sodium periodate instead of 10 mM.[2][11] This milder condition favors the oxidation of the cis-diols present in the exocyclic side chain of sialic acids.[2] The incubation should be performed at 4°C for 30 minutes.

Underlying Chemical Reaction

The chemical basis for this conjugation method is a two-step process involving oxidation followed by hydrazone formation.

Figure 2. Chemical reaction scheme for periodate oxidation and hydrazone formation.

Troubleshooting and Considerations

  • Low Labeling Efficiency:

    • Ensure the glycoprotein is sufficiently glycosylated.

    • Optimize the molar excess of this compound.

    • Confirm the activity of the sodium periodate solution, as it is light-sensitive.

    • Consider adding a catalyst like aniline to the conjugation step.[5][6]

  • Protein Precipitation:

    • This may occur if the protein is sensitive to the reaction conditions or if the degree of labeling is too high.[10]

    • Perform the reaction at 4°C and avoid vigorous mixing.

    • Reduce the molar excess of the dye.

  • Purification:

    • Thorough removal of unconjugated dye is critical to avoid high background fluorescence.[10]

    • Size-exclusion chromatography is generally effective for this purpose.[9]

  • Stability:

    • Store the final conjugate protected from light to prevent photobleaching of the Cy5.5 dye.[12] The hydrazone bond is generally stable for most applications.

References

Application Notes and Protocols for Cy5.5 Hydrazide Labeling of Oxidized Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein carbonylation is an irreversible post-translational modification that serves as a key biomarker for oxidative stress.[1] This modification arises from the reaction of reactive oxygen species (ROS) with the side chains of specific amino acid residues (proline, arginine, lysine, and threonine), leading to the formation of aldehyde and ketone groups.[2][3] An accumulation of carbonylated proteins is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cancer, and diabetes.[1]

Cy5.5 hydrazide is a near-infrared (NIR) fluorescent probe that offers a highly sensitive and direct method for the detection and quantification of protein carbonylation.[4][5] Its hydrazide functional group reacts specifically and covalently with the carbonyl groups present on oxidized proteins to form a stable hydrazone bond.[1][6] The long emission wavelength of Cy5.5 minimizes background fluorescence from biological samples, providing a superior signal-to-noise ratio compared to traditional methods that often rely on antibodies.[1][2] This application note provides detailed protocols for the labeling of oxidized proteins with this compound, enabling their visualization and quantification in various experimental settings.

Principle of the Method

The labeling strategy is based on the specific reaction between a hydrazide and a carbonyl group (aldehyde or ketone).[6] Proteins that have undergone oxidative stress present carbonyl groups that can be targeted by this compound. The reaction, which occurs under mild conditions, results in the formation of a stable hydrazone linkage, covalently attaching the fluorescent Cy5.5 dye to the oxidized protein.[6][7] This allows for the direct detection and quantification of protein carbonylation using standard fluorescence-based techniques.

Data Presentation

Table 1: Key Properties of this compound

PropertyValue
Excitation Maximum (λex)~675 nm
Emission Maximum (λem)~694 nm
Molar Extinction Coefficient (ε)~250,000 cm⁻¹ M⁻¹
Quantum Yield (Φ)~0.2
Molecular WeightVaries by manufacturer (check product datasheet)
SolubilitySoluble in DMSO and DMF[8]

Table 2: Comparison of Methods for Detecting Protein Carbonylation

MethodPrincipleAdvantagesDisadvantages
This compound Labeling Direct fluorescent labeling of carbonyl groups.High sensitivity, good signal-to-noise ratio, no need for secondary antibodies, suitable for multiplexing.[2]Requires removal of unreacted dye.
DNPH Derivatization & Western Blot Derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) followed by immunodetection with anti-DNP antibodies.Well-established method.Time-consuming, potential for non-specific antibody binding, indirect detection.[2]
Biotin (B1667282) Hydrazide & Streptavidin Blot Labeling with biotin hydrazide followed by detection with streptavidin conjugates.High sensitivity due to streptavidin-biotin affinity.[9]Requires multiple incubation and washing steps, potential for endogenous biotin interference.

Experimental Protocols

Protocol 1: In-Solution Labeling of Oxidized Proteins

This protocol is suitable for labeling carbonylated proteins in cell or tissue lysates.

Materials:

  • Protein sample (cell or tissue lysate)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • This compound stock solution (10 mM in anhydrous DMSO)

  • Trichloroacetic acid (TCA), 20% (w/v) in water, ice-cold

  • Acetone (B3395972), ice-cold

  • Resuspension buffer (e.g., 1x SDS-PAGE loading buffer)

Procedure:

  • Sample Preparation:

    • Prepare cell or tissue lysates using a suitable lysis buffer that does not contain aldehydes or ketones.

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford).

  • Labeling Reaction:

    • In a microcentrifuge tube, take 20-50 µg of protein and adjust the volume to 20 µL with PBS.

    • Add 2 µL of 10 mM this compound stock solution to achieve a final concentration of 1 mM.

    • Incubate the reaction mixture for 1.5 to 2 hours at room temperature in the dark, with occasional gentle mixing.[1]

  • Removal of Unreacted Dye:

    • To precipitate the labeled proteins, add an equal volume (22 µL) of ice-cold 20% TCA.

    • Incubate on ice for 15 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully decant the supernatant containing the unreacted dye.

  • Washing:

    • Add 200 µL of ice-cold acetone to the protein pellet. Vortex briefly.

    • Centrifuge at 14,000 x g for 5 minutes at 4°C.

    • Carefully discard the acetone wash.

    • Repeat the acetone wash step one more time.

  • Resuspension:

    • Air-dry the pellet for 5-10 minutes. Do not over-dry, as this can make resuspension difficult.

    • Resuspend the pellet in an appropriate volume of resuspension buffer for downstream analysis (e.g., SDS-PAGE).

Protocol 2: Labeling of Glycoproteins via Periodate (B1199274) Oxidation

This protocol is designed for labeling glycoproteins by first oxidizing their carbohydrate moieties to generate aldehyde groups, which then react with this compound.

Materials:

Procedure:

  • Oxidation of Glycoprotein:

    • Dissolve the glycoprotein in 0.1 M Sodium Acetate Buffer (pH 5.5) to a final concentration of 1-10 mg/mL.[7]

    • Add the freshly prepared 20 mM sodium periodate solution to the glycoprotein solution to a final periodate concentration of 1-10 mM.[7] For selective oxidation of sialic acid residues, a final concentration of 1 mM is recommended.[7]

    • Incubate the reaction for 30 minutes at room temperature in the dark.[7]

    • Quench the reaction by adding glycerol or ethylene glycol to a final concentration of 10-20 mM and incubate for 10-15 minutes at room temperature.[7]

  • Purification of Oxidized Glycoprotein:

    • Remove excess periodate and quenching agent by gel filtration or dialysis against 0.1 M Sodium Acetate Buffer (pH 5.5).[7]

  • Conjugation of this compound:

    • Add the this compound stock solution to the purified oxidized glycoprotein. A 10- to 20-fold molar excess of the dye is a good starting point, but this should be optimized for your specific protein.[7]

    • Incubate the reaction mixture for 2 to 4 hours at room temperature in the dark. The incubation time can be extended up to 24 hours to potentially increase labeling efficiency.[7]

  • Purification of Labeled Glycoprotein:

    • Remove unreacted this compound using gel filtration chromatography or dialysis. This step is crucial for accurate determination of the degree of labeling and for downstream applications.[7]

Downstream Applications

Labeled proteins can be analyzed by various methods:

  • SDS-PAGE and In-Gel Fluorescence Scanning: Separate the labeled proteins by SDS-PAGE and visualize them directly using a fluorescence imager with appropriate filters for Cy5.5.

  • Western Blotting: After SDS-PAGE, transfer the proteins to a membrane (PVDF or nitrocellulose) and detect the Cy5.5 signal directly with a fluorescence imager.[1] This can be combined with antibody-based detection of other proteins for multiplexed analysis.

  • Fluorescence Microscopy: Investigate the subcellular localization of oxidized proteins in cells.

  • Flow Cytometry: Quantify the level of protein carbonylation in individual cells.

Mandatory Visualizations

G cluster_oxidation Protein Oxidation cluster_labeling This compound Labeling cluster_detection Detection ROS Reactive Oxygen Species (ROS) Protein Native Protein (Pro, Arg, Lys, Thr) OxidizedProtein Oxidized Protein (with Carbonyl Groups) Protein->OxidizedProtein Oxidative Stress LabeledProtein Cy5.5-Labeled Oxidized Protein OxidizedProtein->LabeledProtein Hydrazone Bond Formation Cy55Hydrazide This compound Cy55Hydrazide->LabeledProtein Fluorescence Fluorescence Detection LabeledProtein->Fluorescence

Caption: Signaling pathway of protein carbonylation and detection.

G start Start: Protein Sample (e.g., Lysate) prep Sample Preparation (Quantification) start->prep labeling Incubate with This compound prep->labeling precipitation TCA Precipitation labeling->precipitation wash1 Acetone Wash 1 precipitation->wash1 wash2 Acetone Wash 2 wash1->wash2 resuspend Resuspend Pellet wash2->resuspend analysis Downstream Analysis (SDS-PAGE, etc.) resuspend->analysis

Caption: Experimental workflow for in-solution protein labeling.

Troubleshooting

IssuePossible CauseSolution
Low Labeling Efficiency Insufficient oxidation of the protein.Increase the concentration of the oxidizing agent or the incubation time.
Low concentration of this compound.Increase the molar excess of the dye.
Presence of interfering substances in the buffer (e.g., Tris, glycine).Perform buffer exchange into an amine-free buffer like PBS or acetate buffer.
High Background Incomplete removal of unreacted dye.Ensure thorough washing of the protein pellet after precipitation. Use gel filtration or dialysis for purification.
Non-specific binding of the dye.Reduce the concentration of the dye or the incubation time. Include a blocking step if performing analysis on membranes.
Protein Precipitation during Labeling High concentration of organic solvent (DMSO/DMF).Keep the final concentration of the organic solvent as low as possible (typically <10%).
Protein is unstable under the reaction conditions.Optimize the pH and buffer composition.

References

Application Notes and Protocols for Cy5.5 Hydrazide Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioconjugation is a cornerstone technique that covalently links molecules to impart new functionalities, proving essential in drug development, diagnostics, and fundamental biological research.[1][2][3] Cy5.5 hydrazide is a near-infrared (NIR) fluorescent dye designed for this purpose.[4][5] It contains a hydrazide moiety that chemoselectively reacts with carbonyl groups (aldehydes and ketones) to form a stable hydrazone bond.[5][6] This reaction is highly efficient and bio-orthogonal, meaning it proceeds under physiological conditions without interfering with other functional groups found in biomolecules.[7]

The primary application for this compound involves labeling biomolecules that either naturally contain or can be modified to present an aldehyde or ketone group. A common strategy involves the mild periodate (B1199274) oxidation of cis-diol-containing sugar residues within glycoproteins, such as monoclonal antibodies, to generate reactive aldehyde groups.[4][5] This method is particularly advantageous for antibodies, as the glycosylation sites are typically located on the Fc region, distant from the antigen-binding site, thus preserving the antibody's function.[5] Alternatively, aldehyde functionalities can be introduced site-specifically using genetic encoding techniques, such as the aldehyde tag method, which utilizes the formylglycine-generating enzyme (FGE).[8][9]

This document provides a detailed, step-by-step guide for the bioconjugation of this compound to a model glycoprotein (B1211001), including protocols for aldehyde generation, the conjugation reaction, and subsequent purification and characterization of the final fluorescently-labeled bioconjugate.

Principle of Hydrazone Ligation

The core of this bioconjugation strategy is the reaction between a hydrazide and an aldehyde to form a hydrazone linkage. This reaction is a nucleophilic addition-elimination process that occurs efficiently in aqueous solutions at a slightly acidic to neutral pH (typically pH 5-7).[10] The resulting C=N bond of the hydrazone is significantly more stable than the imine bond formed from a standard primary amine and an aldehyde.[10] For enhanced reaction kinetics, aniline (B41778) can be used as a catalyst, which accelerates the formation of the hydrazone bond, allowing for efficient labeling at lower reactant concentrations.[10][11][12]

Figure 1. Hydrazone bond formation reaction.

Experimental Protocols

This section details the three key stages of the bioconjugation process: generating aldehyde groups on a glycoprotein, conjugating with this compound, and purifying the final product.

Protocol 1: Aldehyde Group Generation on Glycoproteins via Oxidation

This protocol describes the generation of aldehyde groups on a glycoprotein (e.g., an antibody) using sodium periodate. This process selectively oxidizes cis-diols in carbohydrate moieties.

Materials:

  • Glycoprotein (e.g., IgG antibody) in a phosphate-free buffer (e.g., Acetate Buffer)

  • Sodium Periodate (NaIO₄)

  • Reaction Buffer: 100 mM Sodium Acetate, 150 mM NaCl, pH 5.5

  • Glycerol (B35011)

  • Desalting columns (e.g., spin columns) pre-equilibrated with Reaction Buffer

Procedure:

  • Buffer Exchange: Ensure the glycoprotein solution is free of phosphate (B84403) or other interfering substances. Exchange the glycoprotein into the Reaction Buffer using a desalting column. Adjust the final concentration to 1-10 mg/mL.

  • Periodate Solution Preparation: Prepare a fresh solution of sodium periodate in the Reaction Buffer. The optimal concentration will vary, but a starting point is a 20-fold molar excess relative to the glycoprotein.

  • Oxidation Reaction: Add the calculated volume of the sodium periodate solution to the glycoprotein solution.

  • Incubation: Incubate the reaction mixture for 30 minutes at room temperature in the dark. Wrapping the tube in aluminum foil is recommended as periodate is light-sensitive.

  • Quenching: Stop the reaction by adding glycerol to a final concentration of 10-20 mM. Incubate for 10 minutes at room temperature. This will consume any excess periodate.

  • Purification: Immediately remove excess periodate and byproducts by passing the reaction mixture through a desalting column equilibrated with the Reaction Buffer (100 mM Sodium Acetate, 150 mM NaCl, pH 5.5). The resulting solution contains the aldehyde-modified glycoprotein, ready for conjugation.

ParameterRecommended ValueNotes
Glycoprotein Conc.1 - 10 mg/mLHigher concentrations can improve reaction efficiency.
Reaction Buffer100 mM NaOAc, 150 mM NaCl, pH 5.5Phosphate buffers should be avoided.
NaIO₄ Molar Excess10x - 50xStart with 20x and optimize for your specific glycoprotein.
Incubation Time30 minutesOver-incubation can lead to protein damage.
Incubation Temp.Room Temperature (20-25°C)Protect from light.
Quenching AgentGlycerol (10-20 mM final conc.)Quenches unreacted periodate.
Protocol 2: Bioconjugation of this compound

This protocol details the conjugation of the aldehyde-modified glycoprotein with this compound.

Materials:

  • Aldehyde-modified glycoprotein from Protocol 1

  • This compound

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: 100 mM Sodium Acetate, 150 mM NaCl, pH 5.5

Procedure:

  • Prepare this compound Stock: Dissolve this compound in a small amount of anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM). The dye has limited aqueous solubility, so preparing a stock in an organic solvent is necessary.[13]

  • Calculate Molar Ratio: Determine the amount of this compound needed. A 20 to 50-fold molar excess of dye to glycoprotein is a common starting point.

  • Conjugation Reaction: Add the calculated volume of the this compound stock solution to the aldehyde-modified glycoprotein solution. The final concentration of DMSO in the reaction mixture should not exceed 10% (v/v) to avoid protein denaturation.

  • Incubation: Incubate the reaction for 2-4 hours at room temperature, protected from light. For some systems, incubation at 4°C overnight may be beneficial.

  • Termination (Optional): The reaction proceeds to completion and generally does not require a specific termination step before purification.

ParameterRecommended ValueNotes
Cy5.5 Molar Excess20x - 50xOptimization is required for desired degree of labeling.
Reaction Time2 - 4 hoursCan be extended overnight at 4°C.
Reaction Temp.Room Temperature (20-25°C)Protect from light.
Co-solventDMSOKeep final concentration below 10% (v/v).
Protocol 3: Purification and Characterization of the Conjugate

After the conjugation reaction, it is critical to remove unreacted this compound and any protein aggregates.

Materials:

  • Crude conjugation reaction mixture

  • Purification Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX) system

  • SDS-PAGE equipment

  • UV-Vis Spectrophotometer

Purification Procedure:

  • Column Chromatography: The most common method for purifying fluorescently labeled proteins is size-exclusion chromatography (SEC).[14]

    • Equilibrate an SEC column (with a suitable fractionation range for your protein) with Purification Buffer (e.g., PBS, pH 7.4).

    • Load the crude conjugation mixture onto the column.

    • Elute the protein with the Purification Buffer. The first peak to elute corresponds to the high molecular weight protein conjugate, while the later-eluting peak contains the low molecular weight, unreacted dye.

  • Fraction Collection: Collect fractions and measure the absorbance at both 280 nm (for protein) and ~675 nm (for Cy5.5). Pool the fractions containing both signals.

  • Concentration: Concentrate the purified conjugate using an appropriate centrifugal filter device if necessary.

  • Storage: Store the purified Cy5.5-biomolecule conjugate at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol and store at -20°C or -80°C.

Characterization Procedure:

  • Degree of Labeling (DOL): The DOL, or the average number of dye molecules per protein, can be determined spectrophotometrically.

    • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and 675 nm (A₆₇₅).

    • Calculate the protein concentration using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.

      • Protein Conc. (M) = [A₂₈₀ - (A₆₇₅ × CF)] / ε_protein

      • Where CF is the correction factor for the dye at 280 nm (typically ~0.05 for Cy5.5) and ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • Calculate the dye concentration:

      • Dye Conc. (M) = A₆₇₅ / ε_dye

      • Where ε_dye is the molar extinction coefficient of Cy5.5 at 675 nm (~250,000 M⁻¹cm⁻¹).

    • Calculate the DOL:

      • DOL = Dye Conc. / Protein Conc.

  • SDS-PAGE Analysis:

    • Run samples of the unlabeled protein, the crude reaction mixture, and the purified conjugate on an SDS-PAGE gel.

    • Visualize the gel under both white light (e.g., Coomassie staining) to see the protein bands and with a fluorescence imager (NIR channel) to see the fluorescently labeled protein. The purified conjugate should show a single fluorescent band at the correct molecular weight.

Experimental Workflow Visualization

The entire process, from initial biomolecule to the final characterized product, can be visualized as a multi-step workflow.

G A 1. Glycoprotein Preparation B Buffer Exchange into Acetate Buffer (pH 5.5) A->B Input D Periodate Oxidation (NaIO₄, RT, 30 min) B->D C 2. Aldehyde Generation E Quench (Glycerol) & Desalt D->E Darkness G Add this compound (20x-50x excess) E->G Aldehyde-modified protein F 3. Bioconjugation H Incubate (RT, 2-4h) G->H J Size-Exclusion Chromatography (SEC) H->J Crude Conjugate I 4. Purification L Spectroscopy (DOL) SDS-PAGE J->L K 5. Characterization M Purified Cy5.5 Conjugate L->M Final Product

Figure 2. Overall workflow for this compound bioconjugation.

References

Application Notes and Protocols for Calculating Dye-to-Protein Ratio of Cy5.5 Hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Covalent labeling of proteins with fluorescent dyes is a cornerstone technique in biological research and drug development. The dye-to-protein ratio, or Degree of Labeling (DOL), is a critical parameter that quantifies the average number of dye molecules conjugated to a single protein molecule. Accurate determination of the DOL is essential for ensuring experimental reproducibility and for the reliable quantification of results in a wide array of applications, including immunoassays, fluorescence microscopy, flow cytometry, and in vivo imaging.[1] An optimal DOL is crucial; over-labeling can lead to fluorescence quenching and potentially alter the protein's biological activity, whereas under-labeling may result in a low signal-to-noise ratio.

These application notes provide a detailed protocol for labeling proteins with Cy5.5 hydrazide and a precise method for calculating the final dye-to-protein ratio using spectrophotometry. Cy5.5 is a near-infrared (NIR) fluorescent dye, making it particularly well-suited for applications requiring deep tissue penetration and minimal background autofluorescence.

Chemical Principle

This compound is a reactive dye that specifically targets carbonyl groups (aldehydes and ketones). This reactivity can be exploited to label glycoproteins following periodate (B1199274) oxidation of their carbohydrate moieties, or proteins that have undergone oxidative stress. The hydrazide group forms a stable hydrazone bond with the carbonyl group on the target protein. This site-specific labeling approach can be advantageous over amine-reactive labeling, as it may be less likely to interfere with the protein's active sites.

Key Spectroscopic and Physical Constants

Accurate calculation of the dye-to-protein ratio relies on precise spectroscopic values for both the dye and the protein. The table below summarizes the necessary constants for this compound and a typical Immunoglobulin G (IgG) antibody, which is often used as an example protein.

ParameterThis compoundImmunoglobulin G (IgG)
Molar Extinction Coefficient (ε) 250,000 M⁻¹cm⁻¹ at ~683 nm~210,000 M⁻¹cm⁻¹ at 280 nm
Maximum Absorbance (λmax) ~683 nm280 nm
Correction Factor (CF₂₈₀) 0.101N/A
Molecular Weight ~1159.13 g/mol ~150,000 g/mol

Note: The molar extinction coefficient of a specific protein may vary. It is recommended to use the value from the protein's specification sheet or calculate it based on the amino acid sequence.

Experimental Protocols

A. Protein Preparation and Aldehyde Group Generation (for Glycoproteins)
  • Protein Solution Preparation : Prepare the protein solution in an appropriate buffer, such as 100 mM sodium acetate, pH 5.5. The protein concentration should ideally be between 2-10 mg/mL.

  • Periodate Oxidation : To generate aldehyde groups on glycoproteins, treat the protein with a final concentration of 10-20 mM sodium periodate.

  • Incubation : Incubate the reaction mixture for 30 minutes at room temperature in the dark.

  • Removal of Excess Periodate : Remove the excess sodium periodate by passing the solution through a desalting column (e.g., Sephadex G-25) equilibrated with the labeling buffer (e.g., 100 mM sodium phosphate, pH 7.0-7.5).

B. Labeling of Protein with this compound
  • Dye Preparation : Immediately before use, dissolve the this compound in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mM.

  • Labeling Reaction : Add the this compound stock solution to the prepared protein solution. The optimal molar ratio of dye to protein for labeling is typically between 10:1 and 20:1, but may need to be optimized for each specific protein.[2]

  • Incubation : Incubate the reaction mixture for 2 hours at room temperature in the dark with gentle stirring.

C. Purification of the Labeled Protein
  • Column Preparation : Use a size-exclusion chromatography column (e.g., Sephadex G-25) to separate the labeled protein from the unreacted dye. Equilibrate the column with a suitable storage buffer, such as phosphate-buffered saline (PBS), pH 7.4.

  • Separation : Apply the reaction mixture to the column. The larger, labeled protein will elute first, followed by the smaller, unconjugated dye molecules.

  • Fraction Collection : Collect the colored fractions corresponding to the labeled protein and pool them.

D. Spectrophotometric Measurement
  • Sample Preparation : Dilute the purified protein-dye conjugate in a suitable buffer to ensure that the absorbance readings are within the linear range of the spectrophotometer (typically below 2.0). Record the dilution factor.

  • Absorbance Measurement : Using a 1 cm pathlength cuvette, measure the absorbance of the solution at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of Cy5.5 (~683 nm, A_max).

Calculation of the Dye-to-Protein Ratio (DOL)

The degree of labeling is calculated using the Beer-Lambert law.[2] The absorbance at 280 nm is corrected for the contribution of the dye at this wavelength.

Step 1: Calculate the Molar Concentration of the Protein

Protein Concentration (M) = (A₂₈₀ - (A_max × CF₂₈₀)) / ε_protein

Where:

  • A₂₈₀ : Absorbance of the conjugate at 280 nm.

  • A_max : Absorbance of the conjugate at ~683 nm.

  • CF₂₈₀ : Correction factor for this compound at 280 nm (0.101).[3]

  • ε_protein : Molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

Step 2: Calculate the Molar Concentration of the Dye

Dye Concentration (M) = A_max / ε_dye

Where:

  • A_max : Absorbance of the conjugate at ~683 nm.

  • ε_dye : Molar extinction coefficient of this compound at ~683 nm (250,000 M⁻¹cm⁻¹).[3]

Step 3: Calculate the Dye-to-Protein Ratio (DOL)

DOL = Dye Concentration (M) / Protein Concentration (M)

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

G Chemical Reaction of this compound with a Protein Protein Protein with Aldehyde Group (Protein-CHO) Conjugate Protein-Cy5.5 Conjugate (Protein-CH=N-NH-Cy5.5) (Stable Hydrazone Bond) Protein->Conjugate + this compound Cy5_5 This compound (Cy5.5-NH-NH2) Cy5_5->Conjugate Water Water (H2O) Conjugate->Water releases

Caption: Reaction between a protein's aldehyde group and this compound.

G Workflow for Determining Dye-to-Protein Ratio cluster_prep Protein Preparation cluster_labeling Labeling cluster_purification Purification cluster_analysis Analysis Protein_Prep Prepare Protein Solution Oxidation Periodate Oxidation (for glycoproteins) Protein_Prep->Oxidation Desalting1 Desalting Column Oxidation->Desalting1 Reaction Labeling Reaction Desalting1->Reaction Dye_Prep Prepare this compound Stock Dye_Prep->Reaction SEC Size-Exclusion Chromatography Reaction->SEC Collect Collect Labeled Protein Fractions SEC->Collect Spectro Spectrophotometry (Measure A280 & Amax) Collect->Spectro Calculate Calculate DOL Spectro->Calculate

Caption: Experimental workflow for protein labeling and DOL calculation.

References

Application Notes and Protocols for Western Blot Detection of Carbonylated Proteins Using Cy5.5 Hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein carbonylation is an irreversible post-translational modification that serves as a key biomarker for oxidative stress. This modification, arising from the reaction of reactive oxygen species (ROS) with protein side chains, can lead to loss of protein function and has been implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cancer, and diabetes. Cy5.5 hydrazide is a fluorescent probe that offers a highly sensitive and specific method for the detection of carbonylated proteins. Its hydrazide moiety reacts specifically with carbonyl groups (aldehydes and ketones) on oxidized proteins to form a stable hydrazone bond. This covalent labeling allows for direct visualization of carbonylated proteins. While in-gel fluorescence is a primary application, this protocol details the use of this compound for the detection of carbonylated proteins via Western blot, a technique that allows for the identification of specific carbonylated proteins. This method provides a significant improvement over the traditional 2,4-dinitrophenylhydrazine (B122626) (DNPH) based immunological detection by offering a more streamlined workflow and potentially higher sensitivity.

Signaling Pathways Leading to Protein Carbonylation

Protein carbonylation is a hallmark of severe, irreversible oxidative damage. The formation of carbonyl groups on proteins can be initiated through several pathways, primarily driven by oxidative stress. The following diagram illustrates the major mechanisms leading to the formation of carbonyl groups on proteins.

ROS Reactive Oxygen Species (ROS) MCO Metal-Catalyzed Oxidation ROS->MCO initiates LipidPerox Lipid Peroxidation ROS->LipidPerox initiates AA Amino Acid Residues (Pro, Arg, Lys, Thr) Carbonyl Protein Carbonyls (Aldehydes & Ketones) AA->Carbonyl forms Lipid Polyunsaturated Fatty Acids Lipid->LipidPerox undergoes Sugar Reducing Sugars Glycation Glycation/Glycoxidation Sugar->Glycation initiates MCO->AA oxidizes Glycation->AA modifies Aldehydes Reactive Aldehydes (MDA, HNE) LipidPerox->Aldehydes produces Aldehydes->AA reacts with Protein Protein with Carbonyl Group (P-C=O) Reaction Hydrazone Bond Formation Protein->Reaction Cy5_5 This compound (Cy5.5-NH-NH2) Cy5_5->Reaction LabeledProtein Cy5.5-Labeled Protein (P-C=N-NH-Cy5.5) Reaction->LabeledProtein SamplePrep 1. Sample Preparation (Lysis & Protein Quantification) Labeling 2. Labeling with This compound SamplePrep->Labeling Precipitation 3. Protein Precipitation & Washing Labeling->Precipitation SDSPAGE 4. SDS-PAGE Precipitation->SDSPAGE Transfer 5. Western Blot Transfer SDSPAGE->Transfer Blocking 6. Blocking Transfer->Blocking PrimaryAb 7. Primary Antibody Incubation (anti-Cy5.5) Blocking->PrimaryAb SecondaryAb 8. Secondary Antibody Incubation (Fluorescent) PrimaryAb->SecondaryAb Detection 9. Signal Detection & Analysis SecondaryAb->Detection

Application Notes and Protocols for Cy5.5 Hydrazide in Polysaccharide and Glycan Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fluorescent labeling of polysaccharides and glycans is a critical technique in glycobiology, enabling the visualization, tracking, and quantification of these essential biomolecules in a multitude of biological processes. Cy5.5 hydrazide is a near-infrared (NIR) fluorescent dye that reacts specifically with aldehyde and ketone groups. This property makes it an ideal tool for labeling the reducing ends of carbohydrates or, more commonly, for labeling polysaccharides and glycans after mild periodate (B1199274) oxidation of their vicinal diols to generate aldehyde functionalities.

The resulting Cy5.5-labeled glycans are invaluable for a range of applications, from in vitro studies of cellular uptake and carbohydrate-protein interactions to in vivo imaging in preclinical models. The NIR fluorescence of Cy5.5 offers significant advantages for in vivo applications, including deeper tissue penetration and lower background autofluorescence compared to visible light fluorophores.

These application notes provide detailed protocols for the labeling of polysaccharides and glycans with this compound, methods for purification and characterization of the conjugates, and workflows for key applications.

Properties of this compound and its Polysaccharide Conjugates

A thorough understanding of the physicochemical and spectral properties of this compound and its conjugates is essential for successful experimental design and data interpretation.

PropertyValueReference
Molecular Weight (this compound) ~779.24 g/mol [1](2)
Excitation Maximum (λex) ~673-675 nm[3](4--INVALID-LINK--
Emission Maximum (λem) ~694-707 nm[5](6--INVALID-LINK--
Molar Extinction Coefficient (at λex in aqueous buffer) ~250,000 cm⁻¹M⁻¹[5](5)
Quantum Yield (Φ) of unconjugated Sulfo-Cy5.5 ~0.21[5](5)
Solubility Good in polar organic solvents (DMF, DMSO), practically insoluble in water (< 2 µM)[1](2)
Storage Conditions (as solid) -20°C in the dark, desiccated[1](2)
ParameterTypical Range/ValueNotes
Degree of Labeling (DOL) 2-10 moles of dye per mole of protein (for antibodies)The optimal DOL for polysaccharides depends on the specific polymer and application to avoid self-quenching.[5]
Quantum Yield (Φ) of Conjugates VariableConjugation can enhance or decrease the quantum yield depending on the local microenvironment of the dye.[5]
pH Stability of Conjugate Fluorescence Stable in the pH range of 3-10[5](5)
Storage of Labeled Polysaccharides -20°C or -80°C in a suitable buffer, protected from lightAvoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Labeling of Polysaccharides with this compound via Periodate Oxidation

This protocol describes the generation of aldehyde groups on polysaccharides through mild periodate oxidation, followed by conjugation with this compound.

Materials:

Procedure:

  • Polysaccharide Preparation: Dissolve the polysaccharide in 100 mM sodium acetate buffer (pH 5.5) to a final concentration of 1-10 mg/mL.

  • Periodate Oxidation:

    • Freshly prepare a 100 mM solution of sodium periodate in deionized water. Protect this solution from light.

    • Add the sodium periodate solution to the polysaccharide solution to achieve a final concentration of 10-50 mM. The optimal concentration should be determined empirically.

    • Incubate the reaction mixture for 1-2 hours at room temperature in the dark.

  • Quenching the Oxidation Reaction:

    • Add ethylene glycol or glycerol to a final concentration of 20-100 mM to quench the excess periodate.

    • Incubate for 10-15 minutes at room temperature.

  • Buffer Exchange:

    • Remove the excess periodate and byproducts by passing the oxidized polysaccharide solution through a gel filtration column pre-equilibrated with 100 mM phosphate buffer (pH 6.0).

    • Collect the fractions containing the oxidized polysaccharide.

  • Conjugation with this compound:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Add the this compound stock solution to the oxidized polysaccharide solution. A 10- to 50-fold molar excess of the dye over the number of generated aldehyde groups is recommended.

    • Incubate the reaction mixture for 2-4 hours at room temperature in the dark with gentle stirring.

  • Purification of the Labeled Polysaccharide:

    • Remove the unreacted this compound by passing the reaction mixture through a gel filtration column pre-equilibrated with a suitable buffer (e.g., PBS, pH 7.4).

    • Collect the first colored fraction, which contains the Cy5.5-labeled polysaccharide.

    • Alternatively, dialysis or precipitation with ethanol (B145695) can be used for purification.[5]

  • Characterization:

    • Measure the absorbance of the purified conjugate at 280 nm (if the polysaccharide has absorbance at this wavelength) and ~675 nm (the absorbance maximum of Cy5.5).

    • Calculate the Degree of Labeling (DOL) using the following formula: DOL = (A_max of conjugate × ε_polysaccharide) / [(A_280 of conjugate - (A_max of conjugate × CF)) × ε_dye] Where:

      • A_max is the absorbance at the maximum wavelength of Cy5.5 (~675 nm).

      • A_280 is the absorbance at 280 nm.

      • ε_polysaccharide is the molar extinction coefficient of the polysaccharide at 280 nm (if applicable).

      • ε_dye is the molar extinction coefficient of Cy5.5 (~250,000 M⁻¹cm⁻¹).

      • CF is the correction factor (A_280 of free dye / A_max of free dye).[5]

G cluster_oxidation Periodate Oxidation cluster_purification1 Purification cluster_conjugation Conjugation cluster_purification2 Final Purification cluster_characterization Characterization polysaccharide Polysaccharide in Acetate Buffer (pH 5.5) add_periodate Add Sodium Periodate polysaccharide->add_periodate incubate_oxidation Incubate (RT, 1-2h, dark) add_periodate->incubate_oxidation quench Quench with Ethylene Glycol incubate_oxidation->quench gel_filtration1 Gel Filtration (Phosphate Buffer, pH 6.0) quench->gel_filtration1 add_cy5_5 Add this compound gel_filtration1->add_cy5_5 incubate_conjugation Incubate (RT, 2-4h, dark) add_cy5_5->incubate_conjugation gel_filtration2 Gel Filtration (PBS) incubate_conjugation->gel_filtration2 spectroscopy UV-Vis Spectroscopy gel_filtration2->spectroscopy calculate_dol Calculate DOL spectroscopy->calculate_dol

Caption: Workflow for labeling polysaccharides with this compound.

Application Workflows

Application 1: In Vitro Cellular Uptake of Labeled Polysaccharides

This workflow describes a general procedure to study the internalization of Cy5.5-labeled polysaccharides by cells in culture.

Protocol:

  • Cell Culture: Plate cells of interest in a suitable format (e.g., 96-well plate, chamber slides) and allow them to adhere overnight.

  • Incubation with Labeled Polysaccharide:

    • Prepare a series of concentrations of the Cy5.5-labeled polysaccharide in complete cell culture medium.

    • Remove the old medium from the cells and add the medium containing the labeled polysaccharide.

    • Incubate the cells for various time points (e.g., 30 min, 1h, 4h, 24h) at 37°C.

  • Washing: After incubation, wash the cells three times with cold PBS to remove any unbound labeled polysaccharide.

  • Fixation and Staining (for microscopy):

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells with PBS.

    • If desired, counterstain the nuclei with a suitable dye (e.g., DAPI).

  • Analysis:

    • Fluorescence Microscopy: Visualize the cellular uptake and subcellular localization of the Cy5.5-labeled polysaccharide using a fluorescence microscope equipped with appropriate filters for Cy5.5.

    • Flow Cytometry: For a quantitative analysis, detach the cells (e.g., with trypsin), resuspend them in FACS buffer, and analyze the fluorescence intensity of the cell population using a flow cytometer.

G cluster_cell_prep Cell Preparation cluster_incubation Incubation cluster_washing Washing cluster_analysis Analysis plate_cells Plate Cells add_labeled_ps Add Cy5.5-Polysaccharide plate_cells->add_labeled_ps incubate_cells Incubate (37°C, various times) add_labeled_ps->incubate_cells wash_cells Wash with cold PBS incubate_cells->wash_cells microscopy Fluorescence Microscopy wash_cells->microscopy flow_cytometry Flow Cytometry wash_cells->flow_cytometry

Caption: Workflow for in vitro cellular uptake studies.

Application 2: Lectin Microarray Analysis of Glycan-Protein Interactions

This workflow outlines the use of Cy5.5-labeled glycans to probe their interactions with a panel of immobilized lectins.

Protocol:

  • Lectin Microarray Preparation: Use a commercially available or custom-printed lectin microarray slide.

  • Blocking: Block the microarray slide with a suitable blocking buffer (e.g., TSM buffer with 1% BSA) to prevent non-specific binding.[7]

  • Incubation with Labeled Glycan:

    • Dilute the Cy5.5-labeled glycan to the desired concentration in a binding buffer.

    • Apply the diluted sample to the microarray slide and incubate in a humidified chamber for 1-2 hours at room temperature.[7]

  • Washing: Wash the slide extensively with washing buffer (e.g., TSM buffer with 0.05% Tween 20) to remove unbound glycans.[7]

  • Scanning: Scan the microarray slide using a fluorescence microarray scanner with the appropriate laser and filter settings for Cy5.5.

  • Data Analysis: Quantify the fluorescence intensity of each spot. The intensity of the signal corresponds to the binding affinity of the labeled glycan to the specific lectin.

G cluster_array_prep Microarray Preparation cluster_binding Binding Assay cluster_detection Detection & Analysis lectin_array Lectin Microarray block_array Block with BSA lectin_array->block_array add_labeled_glycan Incubate with Cy5.5-Labeled Glycan block_array->add_labeled_glycan wash_array Wash Microarray add_labeled_glycan->wash_array scan_array Scan with Fluorescence Microarray Scanner wash_array->scan_array analyze_data Analyze Fluorescence Intensity scan_array->analyze_data

Caption: Workflow for lectin microarray analysis.

Application 3: In Vivo Tumor Imaging with Labeled Hyaluronic Acid

This workflow provides a general protocol for using Cy5.5-labeled hyaluronic acid (HA) for non-invasive imaging of tumors that overexpress HA receptors (e.g., CD44).

Protocol:

  • Animal Model: Use tumor-bearing mice (e.g., subcutaneous xenografts).

  • Probe Administration:

    • Dissolve the Cy5.5-labeled HA in sterile PBS.

    • Inject the probe intravenously (i.v.) via the tail vein. The dose will depend on the specific conjugate and animal model.[8]

  • In Vivo Imaging:

    • At various time points post-injection (e.g., 1h, 4h, 24h, 48h), anesthetize the mice and place them in an in vivo fluorescence imaging system.

    • Acquire images using the appropriate excitation and emission filters for Cy5.5.[8]

  • Ex Vivo Biodistribution (Optional):

    • At the final time point, euthanize the mice and excise the tumor and major organs.

    • Image the excised tissues using the in vivo imaging system to quantify the biodistribution of the labeled HA.[8]

  • Data Analysis:

    • Quantify the fluorescence intensity in the tumor and other regions of interest (ROIs).

    • Calculate the tumor-to-background ratio to assess the specificity of tumor targeting.[8]

G cluster_animal_prep Animal Preparation cluster_injection Probe Administration cluster_imaging Imaging cluster_analysis Data Analysis tumor_model Tumor-Bearing Mouse inject_probe Inject Cy5.5-HA (i.v.) tumor_model->inject_probe in_vivo_imaging In Vivo Fluorescence Imaging (various time points) inject_probe->in_vivo_imaging ex_vivo_imaging Ex Vivo Biodistribution (optional) in_vivo_imaging->ex_vivo_imaging quantify_signal Quantify Fluorescence Intensity (ROIs) in_vivo_imaging->quantify_signal ex_vivo_imaging->quantify_signal calculate_tbr Calculate Tumor-to-Background Ratio quantify_signal->calculate_tbr

Caption: Workflow for in vivo tumor imaging with Cy5.5-labeled HA.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Labeling Efficiency Insufficient oxidation of the polysaccharide.Increase the concentration of sodium periodate or the reaction time. Optimize the pH of the oxidation reaction.
Inactive this compound.Use fresh, properly stored this compound.
Low concentration of reactants.Increase the concentration of the polysaccharide and/or the molar excess of the dye.
High Background Fluorescence Incomplete removal of unreacted dye.Improve the purification method (e.g., use a longer gel filtration column, perform more extensive dialysis).
Non-specific binding of the labeled polysaccharide.Include a blocking step in your assay (e.g., with BSA). Increase the stringency of the washing steps.
Photobleaching Excessive exposure to excitation light.Minimize the exposure time during imaging. Use an anti-fade mounting medium for microscopy.
Low Signal in In Vivo Imaging Insufficient dose of the labeled probe.Increase the injected dose of the Cy5.5-labeled polysaccharide.
Rapid clearance of the probe.The molecular weight and charge of the polysaccharide can influence its circulation time. Consider using a higher molecular weight polysaccharide.
Suboptimal imaging time point.Perform a time-course study to determine the optimal imaging window for maximal tumor accumulation and clearance from background tissues.

Conclusion

This compound is a versatile and powerful tool for the fluorescent labeling of polysaccharides and glycans. The protocols and workflows presented here provide a comprehensive guide for researchers to effectively utilize this technology in their studies. The near-infrared fluorescence of Cy5.5, coupled with the specificity of the hydrazide-aldehyde reaction, enables sensitive and specific detection of glycans in a wide range of applications, from fundamental glycobiology research to the development of novel diagnostic and therapeutic agents. Careful optimization of labeling conditions and purification methods is crucial for obtaining high-quality conjugates and reliable experimental results.

References

Purification of Cy5.5 Hydrazide Labeled Antibodies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of fluorescent dyes to monoclonal antibodies (mAbs) is a critical process in the development of reagents for a wide range of applications, including fluorescence microscopy, flow cytometry, in vivo imaging, and immunodi-agnostic assays. Cy5.5, a near-infrared (NIR) cyanine (B1664457) dye, is particularly valuable for in vivo imaging due to its deep tissue penetration and low autofluorescence. Cy5.5 hydrazide is a derivative of the Cy5.5 dye that specifically reacts with aldehyde groups. This allows for site-specific labeling of antibodies on their carbohydrate moieties after oxidation, preserving the antigen-binding site's integrity.

Proper purification of the labeled antibody is a crucial step to remove unconjugated dye and any antibody aggregates or fragments, ensuring high signal-to-noise ratios and reliable experimental outcomes. This document provides detailed protocols for the purification of this compound labeled antibodies using three common methods: Size Exclusion Chromatography (SEC), Dialysis, and Tangential Flow Filtration (TFF). Additionally, it outlines quality control procedures to ensure the final product's quality and consistency.

Antibody Labeling with this compound: The Chemistry

The labeling of antibodies with this compound relies on a two-step chemical reaction. First, the carbohydrate chains on the Fc region of the antibody are oxidized using a mild oxidizing agent, such as sodium periodate (B1199274), to generate aldehyde groups. Subsequently, the hydrazide group of the Cy5.5 molecule reacts with the newly formed aldehyde groups to form a stable hydrazone bond.[1][2] This site-directed conjugation strategy minimizes the risk of altering the antibody's antigen-binding affinity, which can occur when targeting amine groups (e.g., lysine (B10760008) residues) that may be located in or near the antigen-binding site.[3][4]

Experimental Protocols

Antibody Preparation and Oxidation

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS)

  • Sodium periodate (NaIO₄) solution (e.g., 20 mM in water)

  • Ethylene (B1197577) glycol

  • Purification buffer (e.g., PBS, pH 7.4)

Protocol:

  • Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer like PBS. This can be achieved by dialysis or using a desalting column.[5]

  • Antibody Concentration: Adjust the antibody concentration to 2-10 mg/mL in the reaction buffer.[2]

  • Oxidation:

    • Add sodium periodate solution to the antibody solution to a final concentration of 1-2 mM.

    • Incubate the reaction mixture in the dark for 30 minutes at room temperature.

  • Quenching: Quench the reaction by adding ethylene glycol to a final concentration of 10-20 mM.

  • Incubation: Incubate for 10 minutes at room temperature to quench any remaining periodate.

  • Purification: Immediately purify the oxidized antibody from the excess periodate and by-products using a desalting column equilibrated with the reaction buffer (e.g., PBS, pH 7.4).

Antibody Labeling with this compound

Materials:

  • Oxidized antibody

  • This compound, dissolved in DMSO or DMF

  • Reaction buffer (e.g., PBS, pH 7.4)

Protocol:

  • Prepare Dye Solution: Dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM immediately before use.[6]

  • Labeling Reaction:

    • Add the this compound solution to the oxidized antibody solution. The optimal molar ratio of dye to antibody should be determined empirically but typically ranges from 10:1 to 20:1.[6]

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

Purification of Cy5.5 Labeled Antibody

The removal of unconjugated this compound is essential for obtaining a high-quality labeled antibody. Below are protocols for three common purification methods.

SEC separates molecules based on their size. The larger antibody-dye conjugate will elute first, while the smaller, unconjugated dye molecules are retained in the pores of the chromatography resin and elute later.[7][8]

Materials:

  • SEC column (e.g., Sephadex G-25)

  • Elution buffer (e.g., PBS, pH 7.4)

  • Fraction collector (optional)

Protocol:

  • Column Equilibration: Equilibrate the SEC column with at least 5 column volumes of elution buffer.

  • Sample Loading: Carefully load the labeling reaction mixture onto the top of the column.

  • Elution: Begin elution with the elution buffer. The colored, labeled antibody will travel down the column as a distinct band.

  • Fraction Collection: Collect fractions and monitor the absorbance at 280 nm (for protein) and ~675 nm (for Cy5.5).

  • Pooling: Pool the fractions containing the purified labeled antibody (the first colored peak).

Dialysis is a simple and effective method for removing small molecules like unconjugated dye from a solution of larger molecules like antibodies.[9][10]

Materials:

  • Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO), typically 10-14 kDa for IgG.[10]

  • Large volume of dialysis buffer (e.g., PBS, pH 7.4)

  • Magnetic stirrer and stir bar

Protocol:

  • Sample Transfer: Transfer the labeling reaction mixture into the dialysis tubing or cassette.

  • Dialysis: Place the dialysis device in a beaker containing a large volume of cold (4°C) dialysis buffer (at least 1000 times the sample volume).

  • Stirring: Gently stir the buffer using a magnetic stirrer.

  • Buffer Changes: Change the dialysis buffer at least 3-4 times over a period of 24-48 hours to ensure complete removal of the free dye.[10]

  • Sample Recovery: Carefully recover the purified labeled antibody from the dialysis device.

TFF, also known as cross-flow filtration, is a rapid and scalable method for buffer exchange and purification of biomolecules.[11][12] It is particularly useful for larger sample volumes.[13]

Materials:

  • TFF system with an appropriate membrane (e.g., 30 kDa MWCO for IgG)

  • Diafiltration buffer (e.g., PBS, pH 7.4)

Protocol:

  • System Setup: Set up the TFF system according to the manufacturer's instructions.

  • Concentration (Optional): The sample can be initially concentrated to reduce the volume.

  • Diafiltration: Perform diafiltration by continuously adding diafiltration buffer to the sample reservoir while filtrate is removed. A common target is to exchange 5-10 diavolumes to ensure complete removal of the free dye.

  • Final Concentration: Concentrate the purified labeled antibody to the desired final concentration.

  • Recovery: Recover the purified and concentrated labeled antibody from the system.

Data Presentation: Comparison of Purification Methods

Purification MethodTypical RecoveryPurity (Removal of Free Dye)ScalabilitySpeed
Size Exclusion Chromatography (SEC) 80-95%>99%Low to MediumFast (for small scale)
Dialysis >90%>99%Low to MediumSlow (24-48 hours)
Tangential Flow Filtration (TFF) >95%[14]>99%HighFast

Quality Control of Labeled Antibodies

Determination of Degree of Labeling (DOL)

The DOL, or the molar ratio of dye to protein, is a critical quality attribute.[15] An optimal DOL ensures a strong fluorescent signal without causing issues like fluorescence quenching or loss of antibody function. For Cy5.5 labeled antibodies, a DOL of 2-5 is often desirable.

Procedure:

  • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the maximum absorbance of Cy5.5 (~675 nm, A_max).

  • Calculate the molar concentration of the protein and the dye using the Beer-Lambert law and the following equations:

    • Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein

      • Where CF is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ of dye / A_max of dye), which is approximately 0.05 for Cy5.5.

      • ε_protein is the molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).[15]

    • Dye Concentration (M) = A_max / ε_dye

      • ε_dye is the molar extinction coefficient of Cy5.5 at its λ_max (~250,000 M⁻¹cm⁻¹).

  • DOL = Dye Concentration / Protein Concentration

Purity Assessment

The purity of the labeled antibody can be assessed by techniques such as:

  • SDS-PAGE: To visualize the integrity of the antibody and ensure no significant fragmentation or aggregation occurred during the labeling and purification process.

  • Size Exclusion Chromatography (SEC-HPLC): To quantify the amount of monomer, aggregate, and fragment in the final product.

Functional Assessment

The antigen-binding activity of the labeled antibody should be confirmed using methods like:

  • ELISA: To compare the binding affinity of the labeled antibody to that of the unlabeled antibody.

  • Flow Cytometry or Immunofluorescence: To assess the specific binding of the labeled antibody to cells expressing the target antigen.

Mandatory Visualizations

experimental_workflow cluster_prep Antibody Preparation cluster_labeling Labeling cluster_purification Purification cluster_qc Quality Control mAb Monoclonal Antibody buffer_exchange Buffer Exchange (if needed) mAb->buffer_exchange oxidation Oxidation (NaIO₄) buffer_exchange->oxidation quench Quenching (Ethylene Glycol) oxidation->quench desalt Desalting quench->desalt oxidized_mAb Oxidized mAb desalt->oxidized_mAb labeling_reaction Labeling Reaction oxidized_mAb->labeling_reaction cy5_5 This compound cy5_5->labeling_reaction labeled_mAb_unpurified Unpurified Labeled mAb labeling_reaction->labeled_mAb_unpurified sec SEC labeled_mAb_unpurified->sec dialysis Dialysis labeled_mAb_unpurified->dialysis tff TFF labeled_mAb_unpurified->tff purified_mAb Purified Labeled mAb sec->purified_mAb dialysis->purified_mAb tff->purified_mAb dol DOL Determination purified_mAb->dol purity Purity Assessment (SDS-PAGE, SEC-HPLC) purified_mAb->purity functionality Functional Assessment (ELISA, Flow Cytometry) purified_mAb->functionality final_product Final Product dol->final_product purity->final_product functionality->final_product

Caption: Experimental workflow for this compound labeling and purification of antibodies.

HER2_Signaling_Pathway cluster_pi3k PI3K/Akt Pathway cluster_ras Ras/MAPK Pathway Ligand Ligand (e.g., EGF) EGFR EGFR/HER1 Ligand->EGFR Dimerization Heterodimerization EGFR->Dimerization HER2 HER2 HER2->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation PI3K PI3K Autophosphorylation->PI3K Grb2_SOS Grb2/SOS Autophosphorylation->Grb2_SOS PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival mTOR->Cell_Survival Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression & Cell Proliferation ERK->Gene_Expression

Caption: Simplified HER2 signaling pathway, a common target for fluorescently labeled antibodies in cancer research.

References

Cy5.5 Hydrazide: Applications in Cell Imaging and Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Cy5.5 hydrazide is a fluorescent dye featuring a hydrazide reactive group, making it an invaluable tool for labeling biomolecules that contain or can be modified to contain aldehyde or ketone groups. Its primary application lies in the fluorescent labeling of glycoproteins, antibodies, and proteins that have undergone oxidative stress. The long-wavelength excitation and emission of the Cy5.5 fluorophore make it particularly well-suited for in vivo near-infrared (NIR) imaging, as these longer wavelengths allow for deeper tissue penetration and encounter lower autofluorescence from biological samples.[1]

The core principle behind the most common application of this compound—glycoprotein (B1211001) labeling—involves a two-step process. First, the cis-diol groups present in the sugar residues of glycoproteins are oxidized using a mild oxidizing agent like sodium meta-periodate (NaIO₄).[2] This reaction cleaves the bond between adjacent carbon atoms with hydroxyl groups, resulting in the formation of reactive aldehyde groups.[2] Subsequently, the hydrazide moiety of this compound reacts with these newly formed aldehyde groups to form a stable hydrazone bond, effectively tagging the glycoprotein with a fluorescent label.[1][2] This method is highly specific for glycoproteins and is particularly advantageous for labeling antibodies, as the glycosylation sites are often located far from the antigen-binding sites, minimizing interference with the antibody's function.[1][3]

Beyond glycoproteins, this compound can also be used to label other molecules containing carbonyl groups, which can form spontaneously in proteins through oxidative stress or deamination.[1] This allows for the study of cellular damage and other biological processes.

Quantitative Data

The following tables summarize the key spectral properties of this compound and the closely related Cy5 hydrazide. These parameters are crucial for designing imaging experiments and selecting appropriate filter sets for microscopy.

Table 1: Spectral Properties of this compound

PropertyValueSource
Excitation Maximum673 nm[4]
Emission Maximum707 nm[4]
Molar Extinction Coefficient209,000 cm⁻¹M⁻¹[4]
Fluorescence Quantum Yield0.2[4]
Recommended Storage-20°C, protected from light[1][4]
SolubilityDMSO, DMF, DCM[4]

Table 2: Spectral Properties of Cy5 Hydrazide

PropertyValueSource
Excitation Maximum646 - 649 nm[5][6]
Emission Maximum662 - 665 nm[5][6]
Molar Extinction Coefficient250,000 cm⁻¹M⁻¹[6]
Fluorescence Quantum Yield0.2[6]
Recommended Storage< -15°C, protected from light and moisture[5]
SolubilityDMSO[5]

Experimental Protocols

Protocol 1: Fluorescent Labeling of Glycoproteins with this compound

This protocol details the steps for labeling glycoproteins, such as antibodies, using this compound.

Materials:

Procedure:

  • Glycoprotein Preparation:

    • Prepare a 5 mg/mL solution of the glycoprotein in 0.1 M sodium acetate buffer (pH 5.5).[3]

    • If the protein buffer contains primary amines like Tris or glycine, it must be exchanged with the acetate buffer via dialysis or a desalting column.

  • Oxidation of Glycoprotein:

    • Immediately before use, prepare a 20 mM solution of sodium meta-periodate in 0.1 M sodium acetate buffer (pH 5.5).[2][3]

    • Add an equal volume of the 20 mM periodate (B1199274) solution to the glycoprotein solution (e.g., 1 mL of periodate solution to 1 mL of protein solution).[3]

    • Incubate the reaction for 5-15 minutes at room temperature in the dark.[2][3]

    • Quench the oxidation reaction by adding glycerol to a final concentration of 10-20 mM.[2]

    • Incubate for an additional 10-15 minutes at room temperature.[2]

  • Purification of Oxidized Glycoprotein:

    • Remove excess periodate and quenching agent by purifying the oxidized glycoprotein using a gel filtration column or through dialysis against 0.1 M sodium acetate buffer (pH 5.5).[2][3]

  • Labeling with this compound:

    • Prepare a 50 mM stock solution of this compound in anhydrous DMSO.[3]

    • Add the this compound solution to the purified, oxidized glycoprotein solution. A common starting point is a 10:1 molar ratio of dye to protein.

    • Incubate the reaction for 2 hours at room temperature in the dark, with gentle mixing.[3]

  • Purification of Labeled Glycoprotein:

    • Purify the labeled glycoprotein from unreacted dye using a gel filtration column.

    • The labeled protein can be stored at 4°C for short-term use or at -20°C for long-term storage.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_final Final Steps glycoprotein Prepare Glycoprotein Solution (5 mg/mL in Acetate Buffer, pH 5.5) oxidation Oxidize Glycoprotein (Add Periodate, Incubate 5-15 min) glycoprotein->oxidation periodate Prepare Fresh 20 mM Sodium Periodate Solution periodate->oxidation quench Quench Reaction (Add Glycerol, Incubate 10-15 min) oxidation->quench purify_ox Purify Oxidized Glycoprotein (Gel Filtration or Dialysis) quench->purify_ox labeling Label with this compound (Incubate 2 hours at RT) purify_ox->labeling purify_final Purify Labeled Glycoprotein (Gel Filtration) labeling->purify_final analysis Analysis and Imaging purify_final->analysis

Caption: Experimental workflow for labeling glycoproteins with this compound.

G cluster_product Product glycoprotein Oxidized Glycoprotein (with Aldehyde Group, R-CHO) plus + cy5_5 This compound (Cy5.5-CO-NH-NH₂) reaction_arrow pH 5.5 cy5_5->reaction_arrow hydrazone Labeled Glycoprotein (Stable Hydrazone Bond) (R-CH=N-NH-CO-Cy5.5) reaction_arrow->hydrazone

Caption: Chemical principle of this compound labeling of an aldehyde group.

References

Application Notes and Protocols for Labeling of Small Molecules with Cy5.5 Hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The labeling of small molecules with near-infrared (NIR) fluorescent dyes is a critical technique in drug discovery and biomedical research. Cy5.5, a cyanine (B1664457) dye, is particularly valuable for these applications due to its emission in the NIR spectrum (typically around 694 nm), which allows for deep tissue penetration and minimizes background autofluorescence from biological samples.[1] This makes Cy5.5-labeled small molecules powerful tools for in vivo imaging, targeted drug delivery studies, and diagnostic applications.[1]

Cy5.5 hydrazide is a reactive derivative of the Cy5.5 dye specifically designed to react with carbonyl groups—aldehydes and ketones—to form stable hydrazone bonds.[2][3][4] This application note provides detailed protocols and guidelines for the successful conjugation of this compound to small molecules containing aldehyde or ketone functionalities.

Principle of Reaction

The core of the labeling chemistry lies in the reaction between the hydrazide moiety (-NHNH2) of Cy5.5 and a carbonyl group (C=O) on the target small molecule. This condensation reaction, which is most efficient at a slightly acidic to neutral pH, results in the formation of a stable hydrazone linkage.

Reaction Scheme:

Materials and Equipment

Reagents:

  • This compound

  • Small molecule containing an aldehyde or ketone group

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: e.g., 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) buffer, pH 5.5-6.0, or 0.1 M phosphate (B84403) buffer, pH 7.0-7.4.

  • Purification solvents: Acetonitrile (B52724) (ACN) and water (HPLC grade), Triethylammonium acetate (B1210297) (TEAA) buffer (for HPLC)

  • Nitrogen gas for drying

Equipment:

  • Analytical balance

  • Microcentrifuge tubes

  • Vortex mixer

  • Incubator or shaker

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV-Vis and fluorescence detectors

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

  • UV-Vis spectrophotometer

  • Lyophilizer or centrifugal vacuum concentrator

Experimental Protocols

Protocol 1: Labeling of a Small Molecule with this compound

This protocol provides a general procedure for the conjugation reaction. Optimal conditions, such as molar ratios, reaction time, and temperature, may need to be optimized for each specific small molecule.

1. Preparation of Reagents:

  • Small Molecule Stock Solution: Prepare a stock solution of the carbonyl-containing small molecule in an appropriate solvent (e.g., DMF, DMSO, or the reaction buffer) at a known concentration (e.g., 10 mM).

  • This compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM). Protect the solution from light.

2. Labeling Reaction:

  • In a microcentrifuge tube, add the desired amount of the small molecule stock solution to the reaction buffer.

  • Add the this compound stock solution to the small molecule solution. A molar excess of the dye (e.g., 1.5 to 5-fold) is typically used to ensure efficient labeling.

  • The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should be kept as low as possible (ideally <10%) to avoid precipitation of the small molecule if it has poor aqueous solubility.

  • Incubate the reaction mixture for 2-4 hours at room temperature, or overnight at 4°C, with gentle shaking and protected from light.

Experimental Workflow for Small Molecule Labeling

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_characterization Characterization prep_sm Prepare Small Molecule Stock Solution mix Mix Small Molecule, this compound, and Reaction Buffer prep_sm->mix prep_dye Prepare this compound Stock Solution prep_dye->mix incubate Incubate (2-4h at RT or overnight at 4°C) Protect from light mix->incubate hplc Purify by RP-HPLC incubate->hplc collect Collect Fluorescent Fractions hplc->collect dry Dry Fractions collect->dry ms Confirm Conjugate by Mass Spectrometry dry->ms uv_vis Determine Concentration and Degree of Labeling by UV-Vis dry->uv_vis

Caption: Workflow for labeling a small molecule with this compound.

Protocol 2: Purification of the Cy5.5-labeled Small Molecule by RP-HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the recommended method for purifying the labeled small molecule from unreacted dye and starting material.

  • Column: C18 analytical or semi-preparative column.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or 10 mM TEAA in water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: A linear gradient of increasing acetonitrile concentration (e.g., 5% to 95% ACN over 30 minutes). The gradient should be optimized to achieve good separation of the labeled product from the starting materials.

  • Detection: Monitor the elution profile using a UV-Vis detector at the absorbance maximum of the small molecule and the absorbance maximum of Cy5.5 (around 675 nm). A fluorescence detector (Ex/Em ~678/694 nm) can also be used for higher sensitivity.

  • Collection: Collect the fractions corresponding to the fluorescently labeled product peak.

  • Drying: Dry the collected fractions using a lyophilizer or a centrifugal vacuum concentrator.

Protocol 3: Characterization of the Cy5.5-labeled Small Molecule

1. Mass Spectrometry:

  • Confirm the successful conjugation and determine the exact molecular weight of the Cy5.5-labeled small molecule using mass spectrometry (e.g., ESI-MS or MALDI-TOF). The expected mass will be the sum of the molecular weight of the small molecule and the molecular weight of this compound, minus the mass of a water molecule (18.02 Da).

2. UV-Vis Spectroscopy and Calculation of Degree of Labeling (DOL):

  • Dissolve the purified and dried conjugate in a suitable solvent (e.g., PBS, methanol, or DMSO).

  • Measure the absorbance of the solution at the absorbance maximum of the small molecule and at the absorbance maximum of Cy5.5 (~675 nm).

  • Calculate the concentration of the dye and the small molecule using the Beer-Lambert law (A = εcl).

  • The Degree of Labeling (DOL), which represents the molar ratio of the dye to the small molecule, can be calculated. For a 1:1 conjugation, the DOL should be close to 1.

Quantitative Data

Table 1: Spectral Properties of Cy5.5

PropertyValue
Maximum Excitation Wavelength~678 nm
Maximum Emission Wavelength~694 nm
Molar Extinction Coefficient (ε)~250,000 cm⁻¹M⁻¹
Quantum Yield~0.2

Table 2: Recommended Reaction Conditions for Small Molecule Labeling

ParameterRecommended Range/ValueNotes
Solvent for Dye Anhydrous DMSO or DMFThis compound has low aqueous solubility.
Reaction pH 5.5 - 7.4Slightly acidic to neutral pH is optimal for hydrazone formation.
Molar Ratio 1.5:1 to 5:1 (Dye:Small Molecule)An excess of the dye is generally used to drive the reaction to completion. This should be optimized for each small molecule.
Reaction Time 2-4 hours at Room Temperature or Overnight at 4°CLonger incubation times may be required for less reactive carbonyl groups.
Temperature Room Temperature (20-25°C) or 4°C

Application Example: Targeting a Signaling Pathway

Cy5.5-labeled small molecules are frequently used as probes to study cellular signaling pathways in cancer research. For instance, a small molecule inhibitor of the PI3K/Akt pathway, which is often dysregulated in cancer, can be labeled with Cy5.5 to visualize its distribution and target engagement in vivo.[5][6][7][8]

PI3K/Akt Signaling Pathway Inhibition

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 CellGrowth Cell Growth & Survival mTORC1->CellGrowth Inhibitor Cy5.5-Labeled Small Molecule Inhibitor Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway by a Cy5.5-labeled small molecule.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Labeling Efficiency - Inactive carbonyl group on the small molecule.- Suboptimal reaction pH.- Insufficient reaction time or temperature.- Degradation of this compound.- Confirm the presence and reactivity of the carbonyl group.- Optimize the reaction pH (test a range from 5.5 to 7.4).- Increase the reaction time and/or temperature.- Use a fresh stock solution of this compound.
Precipitation During Reaction - Low solubility of the small molecule or the conjugate in the reaction buffer.- High concentration of organic co-solvent.- Decrease the concentration of reactants.- Increase the proportion of aqueous buffer if the small molecule is sufficiently soluble.- Add a solubilizing agent (e.g., a small amount of non-ionic detergent).
Difficulty in Purification - Co-elution of unreacted dye and the labeled product in HPLC.- Degradation of the conjugate on the HPLC column.- Optimize the HPLC gradient to improve separation.- Use a different stationary phase (e.g., a different C18 column or a phenyl-hexyl column).- Ensure the mobile phase pH is compatible with the stability of the conjugate.
Inaccurate DOL Calculation - Presence of residual unreacted dye.- Inaccurate molar extinction coefficients.- Ensure complete removal of free dye during purification.- Use the correct molar extinction coefficients for the specific dye and buffer conditions.

Conclusion

The labeling of small molecules with this compound provides a powerful approach for a wide range of applications in biomedical research and drug development. By following the protocols and guidelines outlined in this application note, researchers can successfully conjugate Cy5.5 to carbonyl-containing small molecules, enabling advanced in vivo imaging and a deeper understanding of their biological activity. Careful optimization of reaction conditions and rigorous purification and characterization are essential for obtaining high-quality labeled compounds for reliable and reproducible results.

References

Application Notes and Protocols for Cy5.5 Hydrazide in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cy5.5 hydrazide is a near-infrared (NIR) fluorescent dye that serves as a powerful tool for the detection and quantification of cell surface glycoproteins by flow cytometry. This method relies on the selective oxidation of sialic acid residues on the cell surface, followed by the covalent labeling of the resulting aldehyde groups with the hydrazide moiety of the Cy5.5 dye. The long emission wavelength of Cy5.5 minimizes interference from cellular autofluorescence, enabling high-sensitivity analysis. These application notes provide a detailed protocol for the use of this compound for labeling live cells for flow cytometry, including quantitative data and troubleshooting guidelines.

Principle of the Method

The labeling of cell surface glycoproteins with this compound is a two-step process:

  • Oxidation: Mild treatment of live cells with sodium periodate (B1199274) (NaIO₄) selectively oxidizes the cis-diol groups present in sialic acid residues on the cell surface glycans. This reaction cleaves the bond between adjacent hydroxyl-bearing carbons, creating reactive aldehyde groups.

  • Labeling: The hydrazide group (-CONHNH₂) of this compound then specifically reacts with these newly formed aldehyde groups under mildly acidic conditions to form a stable hydrazone bond. This covalent linkage results in the fluorescent tagging of the cell surface.

Quantitative Data

The following table summarizes key quantitative parameters for this compound and its application in flow cytometry.

ParameterValueNotes
Excitation Maximum ~673 nmOptimal excitation with a red laser (e.g., 633 nm or 640 nm).
Emission Maximum ~707 nmDetected in a far-red channel (e.g., using a 695 nm long-pass or similar filter).
Molar Extinction Coefficient ~209,000 M⁻¹cm⁻¹High coefficient contributes to bright fluorescent signals.
Recommended NaIO₄ Concentration 1 mMFor selective oxidation of sialic acids.
Recommended this compound Concentration 10-50 µMOptimal concentration should be determined empirically for each cell type.
Incubation Time (Labeling) 30-60 minutesAt room temperature, protected from light.
Expected Labeling Efficiency >85%Dependent on cell type and sialic acid expression levels.
Cell Viability >90%Typically high, but should be assessed for each experiment.

Experimental Protocols

Materials and Reagents
  • Cells of interest: Suspension or adherent cells (1 x 10⁶ cells per sample)

  • This compound: Store at -20°C, protected from light.

  • Sodium periodate (NaIO₄): Prepare fresh solution for each experiment.

  • Phosphate Buffered Saline (PBS): Ca²⁺/Mg²⁺ free, pH 7.4.

  • Labeling Buffer: PBS, pH 6.5.

  • FACS Buffer: PBS with 1-2% Fetal Bovine Serum (FBS) and 1-2 mM EDTA.

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Viability Dye: A dye compatible with the Cy5.5 emission spectrum (e.g., a dye excited by a violet or blue laser).

  • 1.5 mL Microcentrifuge Tubes

  • Flow Cytometer

Preparation of Reagents
  • This compound Stock Solution (10 mM):

    • Bring the vial of this compound to room temperature.

    • Dissolve the contents in anhydrous DMSO to a final concentration of 10 mM.

    • Vortex thoroughly to ensure complete dissolution.

    • Store any unused stock solution at -20°C in small aliquots, protected from light.

  • Sodium Periodate Solution (2 mM):

    • Immediately before use, dissolve sodium periodate in PBS (pH 7.4) to a final concentration of 2 mM.

    • Protect the solution from light.

Experimental Workflow

G cluster_prep Cell Preparation cluster_oxidation Oxidation cluster_labeling Labeling cluster_analysis Analysis Harvest Harvest Cells (1x10^6 cells/sample) Wash1 Wash with PBS Harvest->Wash1 Resuspend_Ox Resuspend in 500 µL PBS (pH 7.4) Wash1->Resuspend_Ox Add_Periodate Add 500 µL of 2 mM NaIO4 (Final conc. 1 mM) Resuspend_Ox->Add_Periodate Incubate_Ox Incubate 15 min on ice, in the dark Add_Periodate->Incubate_Ox Wash2 Wash with Labeling Buffer (PBS, pH 6.5) Incubate_Ox->Wash2 Resuspend_Label Resuspend in 1 mL Labeling Buffer (pH 6.5) Wash2->Resuspend_Label Add_Dye Add this compound (10-50 µM final conc.) Resuspend_Label->Add_Dye Incubate_Label Incubate 30-60 min at RT, in the dark Add_Dye->Incubate_Label Wash3 Wash 2x with FACS Buffer Incubate_Label->Wash3 Viability_Stain (Optional) Viability Staining Wash3->Viability_Stain Resuspend_Analysis Resuspend in FACS Buffer Viability_Stain->Resuspend_Analysis Acquire Acquire on Flow Cytometer Resuspend_Analysis->Acquire

Detailed Protocol
  • Cell Preparation:

    • Harvest cells and wash once with ice-cold PBS by centrifugation (e.g., 300-400 x g for 5 minutes at 4°C).

    • Resuspend the cell pellet in 500 µL of ice-cold PBS (pH 7.4).

  • Oxidation of Cell Surface Sialic Acids:

    • To the 500 µL cell suspension, add 500 µL of the freshly prepared 2 mM sodium periodate solution to achieve a final concentration of 1 mM.

    • Incubate the cells on ice for 15 minutes in the dark.

    • Quench the reaction and wash the cells by adding 1 mL of Labeling Buffer (PBS, pH 6.5) and centrifuging at 300-400 x g for 5 minutes at 4°C. Discard the supernatant.

  • Labeling with this compound:

    • Resuspend the oxidized cells in 1 mL of Labeling Buffer (PBS, pH 6.5).

    • Add the desired amount of this compound stock solution to achieve a final concentration of 10-50 µM. It is recommended to titrate the dye concentration for optimal signal-to-noise ratio.

    • Incubate for 30-60 minutes at room temperature, protected from light.

    • Wash the cells twice with 1 mL of FACS Buffer. Centrifuge at 300-400 x g for 5 minutes at 4°C between washes.

  • Flow Cytometry Analysis:

    • (Optional but recommended) Perform a viability stain according to the manufacturer's protocol.

    • Resuspend the final cell pellet in an appropriate volume of FACS Buffer (e.g., 300-500 µL).

    • Acquire events on a flow cytometer equipped with a red laser for excitation (e.g., 633 or 640 nm) and an appropriate detector for Cy5.5 emission (e.g., a filter centered around 710 nm with a 50 nm bandpass).

Controls for Flow Cytometry
  • Unstained Cells: To determine the level of autofluorescence.

  • Cells treated with this compound without prior periodate oxidation: To assess non-specific binding of the dye.

  • Cells stained with a viability dye only: To set compensation and gating for live/dead discrimination.

Signaling Pathway and Chemical Reaction

The labeling process does not directly probe a biological signaling pathway but rather relies on a specific chemical reaction. The diagram below illustrates the chemical transformation occurring on the cell surface.

Troubleshooting

IssuePossible CauseSuggested Solution
Weak or No Signal Inefficient oxidation.Ensure the sodium periodate solution is fresh and the pH of the buffer is correct.
Low expression of sialic acids.Use a positive control cell line known to have high sialic acid expression.
Suboptimal dye concentration.Titrate the this compound concentration (e.g., from 10 to 100 µM).
High Background Non-specific binding of the dye.Include a control of non-oxidized cells stained with the dye. Increase the number of wash steps after labeling.
Incomplete quenching of oxidation.Ensure proper quenching or thorough washing after the oxidation step.
Poor Cell Viability Harsh cell handling.Handle cells gently, keep on ice when possible, and minimize centrifugation speeds.
High concentration of sodium periodate.Ensure the final concentration of NaIO₄ does not exceed 1-2 mM.

Conclusion

This compound provides a reliable and sensitive method for the fluorescent labeling of cell surface glycoproteins for flow cytometry analysis. By following the detailed protocols and optimizing the reaction conditions, researchers can achieve robust and reproducible results for the characterization of cellular glycosylation patterns.

Application Notes and Protocols for Site-Specific Labeling of Proteins Using Cy5.5 Hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific labeling of proteins with fluorescent dyes is a critical technique in biomedical research and drug development. It enables the precise study of protein localization, trafficking, and interactions within complex biological systems. This document provides a detailed guide to the site-specific labeling of proteins using Cy5.5 hydrazide, a near-infrared fluorescent dye, through the innovative aldehyde tag technology.

The aldehyde tag method offers exceptional specificity and efficiency in protein labeling.[1][2] It involves the genetic incorporation of a short peptide sequence, known as an aldehyde tag, into the protein of interest.[3] An enzyme, the formylglycine-generating enzyme (FGE), recognizes this tag and converts a specific cysteine residue within it to a formylglycine (fGly) residue.[2][4][5] This enzymatic conversion introduces a unique aldehyde group into the protein, which serves as a chemical handle for conjugation.[4][5] this compound then reacts specifically with this aldehyde group to form a stable hydrazone bond, resulting in a site-specifically labeled protein with a high degree of homogeneity.[1][6] This method is applicable in both prokaryotic and eukaryotic expression systems.[2]

Principle of the Method

The site-specific labeling of proteins using this compound via the aldehyde tag technology is a two-step process:

  • Enzymatic Generation of an Aldehyde Handle: A protein of interest is genetically engineered to include a short aldehyde tag sequence (e.g., LCTPSR). When co-expressed with the formylglycine-generating enzyme (FGE), the cysteine residue within the tag is oxidized to a formylglycine (fGly) residue, which contains a reactive aldehyde group.[2][7] This enzymatic step ensures that the aldehyde handle is introduced at a predetermined site on the protein.

  • Hydrazone Ligation with this compound: The purified aldehyde-tagged protein is then incubated with this compound. The hydrazide moiety of the dye reacts specifically with the aldehyde group on the fGly residue to form a stable covalent hydrazone bond.[6] This reaction is highly selective for aldehydes, minimizing off-target labeling of other amino acid residues.[1]

Experimental Workflow

The overall workflow for generating and labeling a protein with this compound using the aldehyde tag method is depicted below.

experimental_workflow cluster_protein_expression Protein Expression and Aldehyde Tag Generation cluster_labeling_purification Labeling and Purification cluster_analysis Analysis and Characterization gene_construct Gene Construct with Aldehyde Tag expression_system Prokaryotic or Eukaryotic Expression System gene_construct->expression_system Transformation/ Transfection fge_coexpression Co-expression with Formylglycine-Generating Enzyme (FGE) expression_system->fge_coexpression Induction aldehyde_protein Purified Aldehyde-Tagged Protein fge_coexpression->aldehyde_protein Purification labeling_reaction Hydrazone Ligation Reaction aldehyde_protein->labeling_reaction Incubation cy5_5_hydrazide This compound cy5_5_hydrazide->labeling_reaction purification Purification of Labeled Protein (e.g., HIC, SEC) labeling_reaction->purification labeled_protein Site-Specifically Labeled Protein purification->labeled_protein mass_spec Mass Spectrometry (MS) labeled_protein->mass_spec sds_page SDS-PAGE and Fluorescence Imaging labeled_protein->sds_page spectroscopy UV-Vis Spectroscopy labeled_protein->spectroscopy

Caption: Experimental workflow for site-specific protein labeling with this compound.

Quantitative Data Summary

The efficiency of labeling and protein recovery are critical parameters for successful bioconjugation. The following tables summarize typical quantitative data obtained during the site-specific labeling of proteins using this compound.

Table 1: Labeling Efficiency and Dye-to-Protein Ratio

ParameterTypical ValueMethod of DeterminationReference
Cysteine to Formylglycine Conversion>95%Mass Spectrometry[1][2]
Labeling Efficiency~100%UV-Vis Spectroscopy, SDS-PAGE[1]
Dye-to-Protein Ratio (D/P)1.0 - 1.2UV-Vis Spectroscopy[1]

Table 2: Protein Recovery and Purity

ParameterTypical ValueMethod of DeterminationReference
Protein Recovery (Post-Labeling)>80%Protein Concentration Assay (e.g., BCA)-
Purity of Labeled Protein>95%SDS-PAGE, HPLC[8]
Removal of Unreacted DyeCompleteFluorescence Imaging of SDS-PAGE gel[9]

Experimental Protocols

Protocol 1: Generation of Aldehyde-Tagged Protein

This protocol describes the generation of an aldehyde-tagged protein in E. coli.

  • Cloning: Subclone the gene of interest into an appropriate expression vector containing a C-terminal or N-terminal aldehyde tag sequence (e.g., LCTPSR). A plasmid for co-expression of the formylglycine-generating enzyme (FGE) should also be used.[2]

  • Transformation: Co-transform the expression vector containing the aldehyde-tagged gene and the FGE expression vector into a suitable E. coli strain (e.g., BL21(DE3)).

  • Expression:

    • Grow the transformed E. coli in LB medium at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression with IPTG (e.g., 0.5 mM) and FGE expression with the appropriate inducer (e.g., arabinose) and grow overnight at a reduced temperature (e.g., 18-25°C).

  • Purification:

    • Harvest the cells by centrifugation.

    • Lyse the cells using sonication or a French press in a suitable lysis buffer.

    • Purify the aldehyde-tagged protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if a His-tag is present, followed by size-exclusion chromatography).

  • Verification of Formylglycine Conversion:

    • Analyze the purified protein by mass spectrometry to confirm the conversion of the cysteine residue in the aldehyde tag to formylglycine. The expected mass shift is -1 Da (O replaces SH).

Protocol 2: Site-Specific Labeling with this compound

This protocol details the labeling reaction of the purified aldehyde-tagged protein with this compound.

  • Preparation of Reagents:

    • Dissolve the purified aldehyde-tagged protein in a reaction buffer (e.g., 250 mM potassium phosphate, 500 mM KCl, pH 7.0).[1]

    • Prepare a stock solution of this compound in an organic solvent such as DMSO or DMF.

  • Labeling Reaction:

    • Add a 10- to 50-fold molar excess of this compound to the protein solution.

    • Incubate the reaction mixture at 4°C or room temperature for 1-4 hours, protected from light. The reaction progress can be monitored by SDS-PAGE and fluorescence imaging.

  • Purification of the Labeled Protein:

    • Remove the unreacted this compound from the labeled protein using a desalting spin column, size-exclusion chromatography, or dialysis.[9][10] Hydrophobic interaction chromatography (HIC) can also be effective in separating labeled from unlabeled protein if the labeling is incomplete.[1]

  • Characterization of the Labeled Protein:

    • SDS-PAGE: Run the purified labeled protein on an SDS-PAGE gel and visualize the protein by Coomassie staining and fluorescence imaging to confirm successful labeling.

    • UV-Vis Spectroscopy: Determine the protein concentration and the concentration of the conjugated dye by measuring the absorbance at 280 nm and ~675 nm (the absorbance maximum of Cy5.5). The dye-to-protein ratio (D/P) can be calculated using the Beer-Lambert law.

    • Mass Spectrometry: Confirm the covalent attachment of the this compound to the protein by mass spectrometry.

Troubleshooting

ProblemPossible CauseSolution
Low Cysteine to Formylglycine Conversion Inefficient FGE activity.Optimize FGE co-expression levels and induction conditions. Ensure the presence of copper in the growth media, as FGE is a copper-dependent enzyme.[4][5]
Low Labeling Efficiency Suboptimal reaction conditions. Incomplete formylglycine conversion.Optimize the pH of the reaction buffer (typically pH 6.0-7.5).[6] Increase the molar excess of this compound and/or the reaction time. Confirm formylglycine conversion by mass spectrometry.
High Background Fluorescence Incomplete removal of unreacted dye.Improve the purification method. Use a desalting column with a higher capacity or perform a second round of purification.
Protein Precipitation Protein instability under labeling conditions.Perform the labeling reaction at a lower temperature (4°C). Screen different buffer conditions (pH, ionic strength).

Signaling Pathway and Reaction Mechanism

The following diagram illustrates the chemical reaction between the aldehyde-tagged protein and this compound.

reaction_mechanism cluster_legend Legend protein Protein-CHO intermediate Protein-CH(OH)-NH-NH-Cy5.5 protein->intermediate + cy5_5 H2N-NH-Cy5.5 cy5_5->intermediate product Protein-CH=N-NH-Cy5.5 (Hydrazone) intermediate->product - H2O water H2O key1 Protein-CHO: Aldehyde-tagged protein key2 H2N-NH-Cy5.5: this compound

Caption: Reaction mechanism of hydrazone bond formation.

Conclusion

The use of this compound in conjunction with aldehyde tag technology provides a robust and highly specific method for labeling proteins. This approach allows for the production of homogeneously labeled proteins with a defined dye-to-protein ratio, which is essential for quantitative downstream applications in research and drug development. The detailed protocols and troubleshooting guide provided in these application notes will assist researchers in successfully implementing this powerful bioconjugation technique.

References

Troubleshooting & Optimization

Technical Support Center: Cy5.5 Hydrazide Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize their Cy5.5 hydrazide labeling experiments for improved efficiency and reproducibility.

Troubleshooting Guide

Here are solutions to common issues encountered during the this compound labeling workflow.

Question: Why is my this compound labeling efficiency low?

Answer: Low labeling efficiency can stem from several factors throughout the experimental process. Here’s a checklist to troubleshoot the issue:

  • Suboptimal Aldehyde/Ketone Availability:

    • Inefficient Oxidation: If you are labeling a glycoprotein (B1211001), the generation of aldehyde groups by periodate (B1199274) oxidation is critical. Ensure your sodium metaperiodate solution is freshly prepared as it is light-sensitive and can lose activity over time.[1] The oxidation reaction is typically performed in an acidic buffer, such as 0.1 M sodium acetate (B1210297) at pH 5.5.[1]

    • Insufficient Carbonyl Groups: The target biomolecule may inherently have a low number of accessible aldehyde or ketone groups. Consider optimizing the oxidation step by adjusting the concentration of sodium metaperiodate or the reaction time. However, be cautious as harsh oxidation conditions can damage the protein.

  • Incorrect Reaction Conditions:

    • pH: The formation of the hydrazone bond between this compound and a carbonyl group is pH-dependent.[2][3] The optimal pH for this reaction is typically in the slightly acidic range of 4.5 to 6.0.[4][5][6][7] Using a buffer outside this range can significantly reduce labeling efficiency.

    • Buffer Composition: Avoid buffers containing primary amines, such as Tris, as they can compete with the hydrazide for reaction with the carbonyl groups.[] Acetate or MES buffers are suitable alternatives.[1][5]

    • Presence of a Catalyst: The addition of a catalyst like aniline (B41778) can significantly increase the rate and efficiency of hydrazone bond formation, particularly at near-neutral pH.[2][7]

  • Reagent Quality and Handling:

    • Dye Solubility: Non-sulfonated this compound has low aqueous solubility.[9] It should first be dissolved in an organic solvent like DMSO or DMF before being added to the reaction mixture.[9][]

    • Dye Stability: Ensure the this compound has been stored correctly, typically at -20°C in the dark and desiccated, to prevent degradation.[9][11][12]

    • Purity of Biomolecule: The presence of other molecules with reactive carbonyl groups or substances that interfere with the reaction will reduce the labeling efficiency of the target molecule. Ensure your biomolecule is sufficiently pure.[]

Question: My labeled conjugate shows a high background signal. What could be the cause?

Answer: A high background signal is often due to the presence of unreacted, free this compound.

  • Inadequate Purification: It is crucial to remove all non-conjugated dye after the labeling reaction. Gel filtration chromatography (e.g., using a Sephadex G-25 column) or extensive dialysis are effective methods for separating the labeled biomolecule from the smaller, unreacted dye molecules.[1][13]

  • Non-specific Binding: The dye may be non-specifically interacting with your biomolecule or other components in your sample. Ensure your purification method is robust and consider including additional washing steps.

Question: The biological activity of my labeled molecule is reduced. How can I prevent this?

Answer: A reduction in biological activity can occur if the labeling process modifies critical sites on your biomolecule.

  • Site-Specific Labeling: When labeling glycoproteins like antibodies, the generation of aldehydes on the sugar moieties of the Fc region is advantageous as it is typically far from the antigen-binding site, thus preserving its function.[1][11]

  • Over-labeling: An excessive degree of labeling can alter the conformation and function of the biomolecule. To avoid this, you can optimize the molar ratio of dye to the biomolecule in the reaction. Start with a lower ratio and perform a titration to find the optimal balance between labeling efficiency and retained biological activity.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism of this compound labeling?

A1: this compound contains a hydrazide functional group (-NHNH₂) that reacts with carbonyl groups (aldehydes or ketones) on a target molecule to form a stable hydrazone bond (C=N-NH).[7][11][12]

Q2: How can I introduce aldehyde or ketone groups onto my biomolecule for labeling?

A2: For glycoproteins and other molecules with sugar residues, a common method is the gentle oxidation of cis-diols in the sugar rings using sodium metaperiodate (NaIO₄).[1][2][11] This process cleaves the bond between adjacent carbons bearing hydroxyl groups, converting them into reactive aldehyde groups.

Q3: What is the optimal pH for the this compound labeling reaction?

A3: The hydrazone formation reaction is most efficient under slightly acidic conditions, typically between pH 4.5 and 6.0.[3][4][5][6][7] A common buffer used is 0.1 M sodium acetate, pH 5.5.[1]

Q4: How can I increase the speed and efficiency of the labeling reaction?

A4: The use of a catalyst, such as aniline, can significantly accelerate the formation of the hydrazone bond, especially when performing the reaction at a near-neutral pH.[2][7] This can lead to higher labeling yields in a shorter amount of time.[2]

Q5: How should I prepare and store my this compound?

A5: this compound should be stored at -20°C, protected from light, and kept in a desiccated environment.[9][11][12] For labeling reactions, it is typically dissolved in an anhydrous organic solvent like DMSO or DMF to create a stock solution immediately before use.[9][]

Data Summary

The following table summarizes key quantitative parameters for optimizing this compound labeling.

ParameterRecommended Range/ValueNotes
Reaction pH 4.5 - 6.0The reaction is highly pH-dependent.[3][4][5][6][7]
Reaction Buffer 0.1 M Sodium Acetate or MESAvoid amine-containing buffers like Tris.[1][5][]
Reaction Temperature Room Temperature (20-25°C)Can be optimized; higher temperatures may shorten reaction time.[1][6]
Reaction Time 2 - 4 hoursCan be reduced with the use of a catalyst.[1][2]
Catalyst AnilineCan significantly increase reaction efficiency.[2][7]
Dye Stock Solution 10-50 mM in anhydrous DMSO or DMFPrepare fresh before use.[1][9]

Experimental Protocols

Protocol 1: Generation of Aldehydes on Glycoproteins via Periodate Oxidation

This protocol describes the creation of reactive aldehyde groups on glycoproteins, such as antibodies, for subsequent labeling with this compound.

  • Buffer Exchange: Prepare the glycoprotein in a 0.1 M sodium acetate buffer at pH 5.5. The recommended protein concentration is 5 mg/mL.[1]

  • Prepare Oxidizing Agent: Freshly prepare a 20 mM solution of sodium metaperiodate in 0.1 M sodium acetate buffer, pH 5.5.[1]

  • Oxidation Reaction: Add an equal volume of the 20 mM sodium metaperiodate solution to the glycoprotein solution. Mix gently and incubate for 5 minutes at room temperature.[1]

  • Purification: Immediately remove the excess periodate and byproducts by desalting or dialysis against 0.1 M sodium acetate, pH 5.5.[1] The resulting glycoprotein now contains aldehyde groups ready for labeling.

Protocol 2: this compound Labeling of Aldehyde-Containing Biomolecules

This protocol outlines the steps for conjugating this compound to a biomolecule that has been prepared to contain aldehyde or ketone groups.

  • Prepare Dye Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 50 mM.[1]

  • Labeling Reaction: Add the this compound stock solution to the aldehyde-containing biomolecule solution (from Protocol 1 or another preparation method). A typical starting molar ratio is 10-20 fold excess of the dye. For example, add 200 µL of 50 mM this compound solution to 2 mL of the prepared protein solution.[1]

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature, protected from light.[1]

  • Purification of Conjugate: Remove the unreacted this compound by gel filtration (e.g., using a Sephadex G-25 column) or dialysis.[1] The purified, labeled biomolecule is now ready for use.

Visualizations

G cluster_oxidation Step 1: Aldehyde Generation cluster_labeling Step 2: Hydrazone Formation cluster_purification Step 3: Purification Glycoprotein Glycoprotein (with cis-diols) Oxidized_Glycoprotein Oxidized Glycoprotein (with aldehyde groups) Glycoprotein->Oxidized_Glycoprotein Oxidation (pH 5.5) NaIO4 Sodium Metaperiodate (NaIO₄) NaIO4->Oxidized_Glycoprotein Labeled_Glycoprotein Cy5.5 Labeled Glycoprotein Oxidized_Glycoprotein->Labeled_Glycoprotein Conjugation (pH 4.5-6.0) Cy55_Hydrazide This compound Cy55_Hydrazide->Labeled_Glycoprotein Purification Gel Filtration or Dialysis Labeled_Glycoprotein->Purification Final_Product Purified Cy5.5 Labeled Glycoprotein Purification->Final_Product Collect Free_Dye Unreacted This compound Purification->Free_Dye Remove

Caption: Workflow for this compound labeling of glycoproteins.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product Aldehyde Biomolecule-CHO (Aldehyde Group) Hydrazone Biomolecule-CH=N-NH-Cy5.5 (Hydrazone Bond) Aldehyde->Hydrazone Hydrazide Cy5.5-NH-NH₂ (Hydrazide Group) Hydrazide->Hydrazone pH Slightly Acidic pH (4.5-6.0) pH->Hydrazone Catalyst Aniline (optional) Catalyst->Hydrazone

Caption: Chemical reaction pathway for hydrazone bond formation.

References

Reducing background fluorescence with Cy5.5 hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using Cy5.5 hydrazide, with a primary focus on reducing background fluorescence.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a near-infrared (NIR) fluorescent dye equipped with a hydrazide functional group.[1] This reactive group specifically targets and covalently bonds with aldehyde and ketone groups present in biomolecules.[2] Its principal applications include the fluorescent labeling of:

  • Glycoproteins and Carbohydrates: After mild oxidation of their sugar moieties (e.g., with sodium periodate) to generate aldehyde groups. This method is particularly effective for labeling antibodies, as the glycosylation sites are often distant from the antigen-binding region.[1]

  • Products of Oxidative Stress: Carbonyl groups can form on proteins as a result of oxidative stress, which can then be labeled with this compound.[3]

The emission of Cy5.5 in the NIR spectrum is advantageous for in vivo imaging due to deeper tissue penetration and reduced autofluorescence from biological samples.[1]

Q2: What are the main sources of high background fluorescence when using this compound?

High background fluorescence can obscure the specific signal from your labeled target and significantly reduce the signal-to-noise ratio. The primary culprits include:

  • Autofluorescence: Biological samples naturally contain endogenous fluorophores, such as collagen, elastin, and NADH, that can emit light in the same spectral range as Cy5.5. Aldehyde-based fixatives like paraformaldehyde (PFA) can also induce autofluorescence.[4]

  • Non-Specific Binding: Cyanine (B1664457) dyes, including Cy5.5, can bind non-specifically to cellular components. This is a known issue with monocytes and macrophages, potentially through interactions with Fc receptors.[5][6]

  • Unbound Fluorophore: Incomplete removal of unbound this compound or Cy5.5-labeled molecules during washing steps will result in a diffuse background signal.[7]

  • Instrumental Noise: The imaging system itself, including detectors and light sources, can contribute to background noise.[4]

Q3: How does the choice of fixative impact background fluorescence?

Aldehyde-based fixatives like paraformaldehyde (PFA) and glutaraldehyde (B144438) are known to increase autofluorescence by reacting with amines in the sample to form fluorescent products.[8] To minimize this:

  • Optimize Fixation: Use the lowest concentration of fixative and the shortest incubation time that still provides adequate preservation of your sample's morphology.

  • Consider Alternatives: For some applications, switching to a non-aldehyde-based fixative, such as cold methanol, can reduce autofluorescence.[4]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving high background fluorescence in your experiments with this compound.

Problem 1: High Background Signal in Unstained Control Samples (Autofluorescence)

If you observe a high signal in your control samples that have not been treated with this compound, the issue is likely autofluorescence.

Troubleshooting Workflow for Autofluorescence

A High background in unstained control B Is the sample from an in vivo experiment? A->B C Switch to a chlorophyll-free diet for 4-6 days prior to imaging. B->C Yes D Was an aldehyde-based fixative used? B->D No E Treat with an autofluorescence quenching agent (e.g., sodium borohydride). D->E Yes G Does your imaging system support spectral unmixing? D->G No E->G F Optimize fixation protocol (lower concentration/time) or use an alternative fixative (e.g., cold methanol). F->G H Utilize spectral unmixing to separate the Cy5.5 signal from the autofluorescence spectrum. G->H Yes I Consider imaging at longer wavelengths if possible. G->I No

Caption: A decision tree for troubleshooting autofluorescence.

Quantitative Comparison of Autofluorescence Quenching Agents

While specific data for Cy5.5 is limited, the following table provides a general comparison of common quenching agents. Efficacy can be tissue-dependent.

Quenching AgentTypical ConcentrationIncubation TimeReported EfficacyImportant Considerations
Sodium Borohydride 1 mg/mL in PBS3 x 10 minutesCan significantly reduce aldehyde-induced autofluorescence.[9]Can have variable results and may damage tissue or epitopes if not used carefully.[8]
Sudan Black B 0.1-0.3% in 70% ethanol5-20 minutesEffective at quenching lipofuscin and other autofluorescent pigments.[10]Can introduce its own background signal in the far-red spectrum.
Commercial Reagents (e.g., TrueVIEW™, TrueBlack®)Varies by manufacturerVaries by manufacturerOften provide broad-spectrum quenching with high consistency.[11][12]Can be more expensive than "home-brew" solutions.
Problem 2: High Background in Secondary Antibody/Isotype Controls (Non-Specific Binding)

If your unstained controls are clean, but controls with a Cy5.5-labeled secondary antibody or an isotype control show high background, the problem is likely non-specific binding.

Troubleshooting Workflow for Non-Specific Binding

A High background in secondary antibody or isotype control B Optimize blocking step A->B F Optimize antibody concentration A->F H Increase washing steps A->H C Increase blocking time and/or concentration of blocking agent. B->C D Try a different blocking agent (see table below). C->D E For monocyte/macrophage staining, use a specialized cyanine dye blocking buffer. D->E G Titrate primary and secondary antibody concentrations to find the optimal signal-to-noise ratio. F->G I Increase the number and duration of washes after antibody incubations. Add a mild detergent (e.g., Tween-20) to the wash buffer. H->I

Caption: A workflow for addressing non-specific binding.

Comparison of Common Blocking Buffers

Blocking AgentTypical ConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA) 1-5% in PBS/TBSReadily available and generally effective.Can contain impurities that lead to background. Not ideal for phospho-specific antibodies if not phosphatase-free.
Normal Serum 5-10% in PBS/TBSVery effective, especially when from the same species as the secondary antibody.[13]Can contain endogenous antibodies that cross-react with the primary antibody's host species.
Non-fat Dry Milk 1-5% in PBS/TBSInexpensive and effective for many applications.Contains phosphoproteins, which can interfere with the detection of phosphorylated targets. May mask some antigens.
Fish Gelatin 0.1-0.5% in PBS/TBSDoes not contain mammalian proteins, reducing cross-reactivity with mammalian antibodies.May not be as effective as serum for all applications.
Commercial Cyanine Dye Blockers VariesSpecifically formulated to reduce the non-specific binding of cyanine dyes to immune cells like monocytes.[6][14]Higher cost.
Problem 3: Diffuse Background Across the Entire Sample

If all controls look good, but your fully stained sample has a high, diffuse background, the issue may be related to unbound this compound or suboptimal labeling and purification.

Troubleshooting Workflow for Diffuse Background

A Diffuse background in fully stained sample B Review purification of the Cy5.5-labeled molecule A->B D Optimize labeling reaction A->D C Ensure complete removal of unbound this compound using size-exclusion chromatography, dialysis, or spin columns. B->C E Adjust the molar ratio of this compound to your biomolecule to avoid over-labeling. D->E F Ensure optimal pH of the reaction buffer (typically pH 5.0-6.0 for hydrazone formation). E->F

Caption: A workflow for troubleshooting diffuse background.

Experimental Protocols

Protocol 1: Labeling of Glycoproteins with this compound

This protocol describes the generation of aldehyde groups on glycoproteins via periodate (B1199274) oxidation, followed by conjugation to this compound.[7][15]

Materials:

  • Glycoprotein (B1211001) (e.g., antibody) at 1-10 mg/mL

  • 0.1 M Sodium Acetate Buffer, pH 5.5

  • Sodium meta-periodate (NaIO₄)

  • Ethylene (B1197577) glycol or glycerol

  • This compound dissolved in DMSO

  • Purification column (e.g., Sephadex G-25) or dialysis cassette (10 kDa MWCO)

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Oxidation:

    • Dissolve the glycoprotein in 0.1 M Sodium Acetate Buffer, pH 5.5.

    • Immediately before use, prepare a 20 mM solution of sodium meta-periodate in the same buffer.

    • Add the periodate solution to the glycoprotein solution and incubate for 5-20 minutes at room temperature in the dark.

  • Quenching:

    • Stop the oxidation by adding ethylene glycol to a final concentration of 10-20 mM.

    • Incubate for 10-15 minutes at room temperature.

  • Purification of Oxidized Glycoprotein:

    • Remove excess periodate and quenching reagent by passing the solution through a desalting column equilibrated with 0.1 M Sodium Acetate Buffer, pH 5.5.

  • Conjugation:

    • Add the desired molar excess of this compound (dissolved in a minimal amount of DMSO) to the oxidized glycoprotein solution.

    • Incubate for 2-4 hours at room temperature in the dark.

  • Purification of Labeled Glycoprotein:

    • Remove unreacted this compound by size-exclusion chromatography or dialysis against PBS, pH 7.4.

Protocol 2: Immunofluorescent Staining of Fixed Cells

This protocol provides a general guideline for staining fixed cells with a Cy5.5-labeled antibody.

Materials:

  • Fixed and permeabilized cells on coverslips

  • Blocking buffer (e.g., PBS with 5% normal serum and 0.1% Tween-20)

  • Cy5.5-labeled primary or secondary antibody

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Antifade mounting medium

Procedure:

  • Blocking:

    • Incubate the cells with blocking buffer for 1-2 hours at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation (if using a labeled secondary):

    • Dilute the primary antibody in blocking buffer and incubate with the cells for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the cells three times for 5-10 minutes each with wash buffer.

  • Cy5.5-labeled Antibody Incubation:

    • Dilute the Cy5.5-labeled antibody in blocking buffer and incubate with the cells for 1-2 hours at room temperature in the dark.

  • Washing:

    • Wash the cells three times for 5-10 minutes each with wash buffer in the dark.

  • Mounting:

    • Mount the coverslips onto glass slides using an antifade mounting medium.

    • Image the slides using appropriate filter sets for Cy5.5.

References

Troubleshooting low signal in Cy5.5 hydrazide experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Cy5.5 Hydrazide Experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to help you optimize your experiments and resolve issues leading to low signal.

Frequently Asked Questions (FAQs)

General

Q1: What is this compound and what is its primary application?

This compound is a near-infrared (NIR) fluorescent dye that contains a hydrazide reactive group.[1] This group specifically reacts with carbonyl groups (aldehydes and ketones) to form a stable hydrazone bond.[1] Its primary application is the fluorescent labeling of biomolecules. A major use is the labeling of glycoproteins, where the sugar moieties can be oxidized to create aldehyde groups.[1] It is also suitable for labeling proteins that have undergone oxidative stress or deamination, as well as other carbonyl-containing molecules.[1][2] Due to its emission in the near-infrared spectrum, Cy5.5 is particularly well-suited for in vivo imaging applications, as it minimizes background autofluorescence and allows for deeper tissue penetration.[1]

Q2: What are the spectral properties of Cy5.5?

The spectral properties of Cy5.5 make it compatible with various imaging systems equipped with a 633 nm HeNe laser or other appropriate red lasers.

PropertyWavelength/Value
Excitation Maximum~678 nm
Emission Maximum~695 nm
Molar Extinction Coefficient~198,000 cm⁻¹M⁻¹
Quantum Yield~0.2
Spectral Properties of Cy5.5

Data sourced from multiple references.[3][4]

Experimental Protocol & Optimization

Q3: How do I label my glycoprotein (B1211001) with this compound?

The labeling process involves two main stages: the oxidation of the glycoprotein to generate aldehyde groups and the subsequent conjugation with this compound.

  • Oxidation of Glycoprotein:

    • Dissolve your glycoprotein in a 0.1 M sodium acetate (B1210297) buffer at a pH of 5.5.

    • Add a freshly prepared solution of sodium meta-periodate (e.g., 20 mM) to the glycoprotein solution.

    • Incubate the reaction for approximately 30 minutes at room temperature in the dark.

    • Quench the reaction by adding a quenching agent like ethylene (B1197577) glycol.

    • Remove excess periodate (B1199274) and quenching agent through desalting or dialysis.[5]

  • Conjugation with this compound:

    • Prepare a stock solution of this compound in an organic solvent like DMSO.[6]

    • Add the this compound solution to the oxidized glycoprotein. The reaction is most efficient at a pH of around 6.0, though a range of 5.0-7.4 is acceptable.[7]

    • Incubate for 2-4 hours at room temperature in the dark.[5]

    • Purify the labeled glycoprotein to remove any unreacted dye.[5]

Q4: What is the optimal dye-to-protein ratio for labeling?

The optimal dye-to-protein ratio, also known as the Degree of Labeling (DOL), can vary depending on the specific protein and its intended application. A good starting point for antibodies is a molar ratio of 5:1 to 7:1 (dye:antibody).[8] However, it is highly recommended to perform a titration to find the ideal ratio for your experiment. Over-labeling can lead to signal quenching and potentially interfere with the protein's biological activity.[9]

Q5: How do I purify the Cy5.5-labeled conjugate and remove unreacted dye?

Effective removal of free this compound is crucial to minimize background signal.[10] Common purification methods include:

  • Size-Exclusion Chromatography (e.g., spin columns): This is a rapid and effective method for separating the larger labeled protein from the smaller, unbound dye molecules.[11]

  • Dialysis: This method is gentle on the protein and effectively removes small molecules like unreacted dye over a longer period.[11]

  • Acetone Precipitation: This can be a useful method for concentrating the protein and removing unbound dye, but there is a risk of protein denaturation.[11]

Troubleshooting Low Signal

A weak or absent signal in your this compound experiment can be frustrating. The following troubleshooting guide addresses common causes and provides potential solutions.

Q6: I am observing a very weak or no Cy5.5 signal. What are the likely causes and how can I fix this?

Low signal can stem from several factors, from the labeling reaction itself to the imaging setup.

Potential CauseRecommended Solution
Inefficient Labeling Reaction - Verify pH: Ensure the pH of your reaction buffers is optimal for both the oxidation (pH ~5.5) and conjugation (pH ~6.0) steps.[6][7]- Check Reagent Quality: Use fresh sodium meta-periodate and ensure the this compound has been stored correctly (at -20°C, protected from light and moisture).[1][12]- Optimize Dye-to-Protein Ratio: A suboptimal ratio can lead to under-labeling. Perform a titration to find the best ratio for your protein.[9]
Photobleaching - Use Antifade Reagents: Mount your samples in a mounting medium containing an antifade agent.[13]- Minimize Light Exposure: Protect your samples from light during incubation and storage. During imaging, use the lowest possible laser power and exposure time that still provides a detectable signal.[13][14]
Ozone Degradation - Control Environment: Cy5 dyes are sensitive to ozone. If possible, work in a low-ozone environment or ensure good laboratory ventilation.
Suboptimal Imaging Settings - Check Filter Sets: Ensure that the excitation and emission filters on your imaging system are appropriate for Cy5.5 (Excitation: ~678 nm, Emission: ~695 nm).[4]- Adjust Gain and Exposure: Increase the gain or exposure time on your imager, but be mindful of increasing background noise.[15]
Protein Degradation or Inactivity - Proper Handling: Ensure your protein of interest has been handled and stored correctly to maintain its integrity.

Diagrams

Below are diagrams illustrating key experimental workflows and troubleshooting logic.

G cluster_workflow This compound Labeling Workflow start Start: Glycoprotein Solution oxidation Oxidation (Sodium meta-periodate, pH 5.5) start->oxidation quench Quench Reaction (e.g., Ethylene Glycol) oxidation->quench purify1 Purification (Remove excess periodate) quench->purify1 conjugation Conjugation with this compound (pH 6.0) purify1->conjugation purify2 Final Purification (Remove unreacted dye) conjugation->purify2 end_node Labeled Glycoprotein purify2->end_node

Caption: Experimental workflow for labeling glycoproteins with this compound.

G cluster_troubleshooting Troubleshooting Low Cy5.5 Signal start Low or No Signal Observed q1 Was the labeling reaction successful? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is photobleaching a possibility? a1_yes->q2 check_labeling Review Labeling Protocol: - Check pH of all steps - Verify reagent quality - Optimize dye-to-protein ratio a1_no->check_labeling end_node Problem Resolved check_labeling->end_node a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No remedy_photobleaching Implement Anti-Photobleaching Measures: - Use antifade mounting media - Minimize light exposure - Reduce laser power/exposure time a2_yes->remedy_photobleaching q3 Are imaging settings optimal? a2_no->q3 remedy_photobleaching->end_node a3_no No q3->a3_no No q3->end_node Yes optimize_imaging Optimize Imaging Parameters: - Verify correct filter sets - Adjust gain and exposure settings a3_no->optimize_imaging optimize_imaging->end_node

Caption: A decision tree for troubleshooting low signal in this compound experiments.

Alternative Dyes

Q7: Are there alternative dyes to this compound that I can use?

Yes, several alternative near-infrared dyes with similar reactive chemistries are available. The choice of dye may depend on the specific requirements of your experiment, such as the available laser lines and filter sets.

DyeExcitation Max (nm)Emission Max (nm)Key Features
Cy5.5 ~678~695A widely used NIR dye.[4]
Alexa Fluor 680 ~679~702Spectrally similar to Cy5.5, known for its brightness and photostability.[16][17]
DyLight 680 ~692~712Another alternative in the same spectral region.

Comparison of Cy5.5 and Alternative NIR Dyes

Note: Spectral properties can vary slightly depending on the conjugation state and solvent.

References

Technical Support Center: Optimizing Cy5.5 Hydrazide Labeling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cy5.5 hydrazide labeling. This resource provides detailed troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals optimize their conjugation experiments for reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism of this compound labeling?

A1: this compound labeling is based on the reaction between the hydrazide group (-CONHNH₂) on the dye and a carbonyl group (an aldehyde or ketone) on the target molecule.[1][2] This condensation reaction forms a stable covalent hydrazone bond.[1][3] A common application involves the specific labeling of glycoproteins, where aldehyde groups are first generated on sugar residues by mild oxidation with sodium meta-periodate.[3][4]

Q2: What is the optimal pH for the this compound reaction with aldehydes or ketones?

A2: The formation of the hydrazone bond is most efficient under mildly acidic conditions. The recommended pH range for the labeling reaction is typically between pH 5.0 and 6.0 .[3] A sodium acetate (B1210297) buffer at pH 5.5 is widely used and has been shown to yield effective results.[4][5][6]

Q3: Why is a mildly acidic pH required for the hydrazide labeling reaction?

A3: A mildly acidic pH is a compromise that optimizes the reaction kinetics. The reaction proceeds through a nucleophilic attack of the hydrazide on the carbonyl carbon. The reaction is acid-catalyzed, which facilitates the dehydration step required to form the stable hydrazone bond.[7] However, at very low pH, the hydrazide group can become protonated, reducing its nucleophilicity and slowing the reaction.

Q4: What is the optimal pH for generating aldehyde groups on glycoproteins using sodium periodate (B1199274)?

A4: The oxidation of cis-diol groups on sugar moieties to create reactive aldehydes is also performed under slightly acidic conditions. A pH of 5.5 to 6.5 is generally recommended for this step.[3][5] Using the same buffer for both the oxidation and the subsequent labeling reaction, such as 0.1 M sodium acetate at pH 5.5, can streamline the experimental workflow.[3][4]

Q5: Is the Cy5.5 fluorophore stable across a wide pH range?

A5: Yes, cyanine (B1664457) dyes like Cy5.5 are known to be stable and fluorescent across a broad pH range, typically from pH 3 to 10.[8][9] The fluorescence of Cy5.5 is generally considered to be pH-insensitive between pH 4 and 10, making it a robust choice for various biological applications.[10]

Troubleshooting Guide

Problem: Low or No Labeling Efficiency

QuestionPossible CauseRecommended Solution
Is the pH of your reaction buffer correct? The hydrazone formation reaction is pH-dependent. If the pH is too high or too low, the reaction rate will decrease significantly.Verify the pH of your conjugation buffer (e.g., 0.1 M Sodium Acetate) is within the optimal range of 5.0-6.0.[3] We recommend a pH of 5.5.[4]
Was the oxidation step to generate aldehydes successful? Incomplete or failed oxidation of glycoprotein (B1211001) sugar residues will result in too few reactive sites for the this compound to bind.Ensure the sodium meta-periodate solution is freshly prepared.[3] Confirm the pH of the oxidation buffer is correct (pH 5.5-6.5).[5] Consider optimizing the periodate concentration or incubation time.
Are there interfering substances in your sample? Buffers containing primary amines (e.g., Tris) are not recommended as they can potentially interfere with the reaction, although this is more critical for NHS-ester chemistry.[11][12]Purify your target molecule from any interfering substances. Buffer exchange into the recommended reaction buffer (e.g., 0.1 M Sodium Acetate, pH 5.5) using dialysis or a desalting column is highly recommended.[3]
Is the this compound reagent active? Improper storage of the dye can lead to degradation.Store the this compound desiccated and protected from light at -20°C.[1] Allow the vial to warm to room temperature before opening to prevent condensation.

Problem: High Background Fluorescence or Non-Specific Binding

QuestionPossible CauseRecommended Solution
Was the unreacted dye completely removed after labeling? Excess, unbound this compound is a common cause of high background fluorescence.[13]Purification is critical. Use size-exclusion chromatography (e.g., a Sephadex G-25 column), extensive dialysis, or appropriate spin columns to separate the labeled protein from the smaller, free dye molecules.[4][13]
Is the dye or labeled conjugate aggregating? Cyanine dyes can be hydrophobic and prone to aggregation or non-specific binding to surfaces and other proteins, which can increase background signal.[13]Ensure the dye is fully dissolved in a suitable organic solvent like DMSO before adding it to the aqueous reaction buffer.[14] Avoid using an excessive molar ratio of dye to your target molecule. If precipitation occurs, try reducing the amount of dye used.[15]
Are your washing steps in imaging applications sufficient? In applications like immunofluorescence or western blotting, inadequate washing can leave non-specifically bound conjugate, leading to high background.Increase the number and duration of washing steps.[13] Consider adding a non-ionic detergent like Tween-20 to your wash buffers to help reduce non-specific interactions.
Data Presentation: pH Optimization Summary

This table summarizes the key pH-dependent steps in a typical this compound labeling workflow for glycoproteins.

Experimental StepParameterRecommended RangeOptimal ValueBuffer Recommendation
Glycoprotein Oxidation Reaction pH5.5 - 6.55.50.1 M Sodium Acetate[3][4]
Hydrazide Labeling Reaction pH5.0 - 6.05.50.1 M Sodium Acetate[3][16]
Fluorophore Stability pH for Use/Storage4.0 - 10.07.4 (e.g., PBS)Standard biological buffers[10]
Experimental Protocols
Protocol 1: Generation of Aldehydes on Glycoproteins

This protocol describes the oxidation of sugar moieties on a glycoprotein (e.g., an antibody) to generate reactive aldehyde groups.

  • Buffer Preparation : Prepare a 0.1 M Sodium Acetate buffer and adjust the pH to 5.5.

  • Protein Preparation : Dissolve or buffer-exchange your glycoprotein into the pH 5.5 sodium acetate buffer to a concentration of 2-10 mg/mL.[3]

  • Periodate Solution : Immediately before use, prepare a 20 mM solution of sodium meta-periodate in the same pH 5.5 acetate buffer.[3]

  • Oxidation Reaction : Add the 20 mM sodium periodate solution to your glycoprotein solution to achieve a final periodate concentration of 1-10 mM. Incubate for 30-60 minutes at room temperature in the dark.[17]

  • Quenching : Stop the reaction by adding ethylene (B1197577) glycol or glycerol (B35011) to a final concentration of 10-20 mM. Incubate for 10-15 minutes at room temperature.[3][13]

  • Purification : Remove excess periodate and quenching agent by passing the solution through a desalting column (e.g., Sephadex G-25) pre-equilibrated with 0.1 M Sodium Acetate, pH 5.5.[3] The oxidized glycoprotein is now ready for labeling.

Protocol 2: this compound Labeling of Oxidized Glycoprotein
  • Dye Preparation : Dissolve this compound in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL).[14][17]

  • Conjugation Reaction : To the purified, oxidized glycoprotein solution (from Protocol 1), add the this compound stock solution. A 20- to 50-fold molar excess of dye to protein is a common starting point.

  • Incubation : Incubate the reaction mixture for 2-4 hours at room temperature, protected from light.[13] Gentle mixing during incubation is recommended.

  • Purification : Separate the Cy5.5-labeled glycoprotein from unreacted dye using size-exclusion chromatography, dialysis, or a spin column as described in the troubleshooting guide.[13] The purified conjugate should be stored at 4°C, protected from light.

Visualizations

GlycoproteinLabelingWorkflow cluster_prep Step 1: Preparation cluster_oxidation Step 2: Oxidation cluster_cleanup1 Step 3: Quench & Purify cluster_labeling Step 4: Labeling Reaction cluster_cleanup2 Step 5: Final Purification Glycoprotein Glycoprotein in Buffer (pH 5.5) Oxidation Incubate RT, Dark (30-60 min) Glycoprotein->Oxidation Periodate Fresh Sodium Periodate Solution Periodate->Oxidation Quench Quench with Ethylene Glycol Oxidation->Quench Purify1 Desalting Column (Remove excess periodate) Quench->Purify1 Labeling Add this compound Incubate RT, Dark (2-4h) Purify1->Labeling Purify2 Purification (SEC or Dialysis) Labeling->Purify2 FinalProduct Purified Cy5.5-Labeled Glycoprotein Purify2->FinalProduct

Caption: Experimental workflow for this compound labeling of glycoproteins.

TroubleshootingTree Start Problem: Unsatisfactory Labeling Result Q_Efficiency Is Labeling Efficiency Low? Start->Q_Efficiency Q_pH Was Reaction pH 5.0-6.0? Q_Efficiency->Q_pH Yes Q_Background Is Background High? Q_Efficiency->Q_Background No A_pH Adjust buffer pH to 5.5 and repeat labeling. Q_pH->A_pH No Q_Oxidation Was Oxidation Step Verified? Q_pH->Q_Oxidation Yes A_Oxidation Use fresh periodate. Verify oxidation buffer pH. Optimize reaction time. Q_Oxidation->A_Oxidation No Q_Purification Was Unreacted Dye Removed? Q_Background->Q_Purification Yes A_Purification Improve purification: Use SEC or extensive dialysis. Q_Purification->A_Purification No Q_Aggregation Is there evidence of aggregation/precipitation? Q_Purification->Q_Aggregation Yes A_Aggregation Reduce dye:protein ratio. Ensure dye is fully dissolved. Q_Aggregation->A_Aggregation Yes

Caption: Decision tree for troubleshooting this compound labeling issues.

References

How to prevent aggregation of proteins labeled with Cy5.5 hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the aggregation of proteins labeled with Cy5.5 hydrazide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a fluorescent dye that belongs to the cyanine (B1664457) dye family.[1][2][3] It is designed to react with carbonyl groups, specifically aldehydes and ketones, to form a stable covalent bond.[1][2][3][4] This makes it particularly useful for labeling glycoproteins that have been treated with sodium periodate (B1199274) to oxidize their sugar moieties, thereby generating aldehyde groups.[1][2][4][5] Due to its emission in the near-infrared (NIR) spectrum, Cy5.5 is well-suited for in vivo imaging applications where background autofluorescence from tissues is reduced.[1][6]

Q2: Why do proteins labeled with this compound tend to aggregate?

Protein aggregation after labeling with this compound is a common issue that can arise from several factors:

  • Hydrophobicity of the Dye: Cyanine dyes like Cy5.5 are inherently hydrophobic due to their large aromatic structure. Covalently attaching these dyes to a protein increases the overall surface hydrophobicity of the protein, which can lead to intermolecular interactions and aggregation.[7]

  • Over-labeling: A high dye-to-protein ratio increases the number of hydrophobic dye molecules on the protein surface, significantly enhancing the likelihood of aggregation.[7][8]

  • Dye-Dye Interactions: The planar structures of Cy5.5 molecules can interact with each other through π-π stacking, leading to the formation of dye aggregates that can bridge and precipitate multiple protein molecules.[7]

  • Suboptimal Reaction Conditions: Factors such as inappropriate pH, high protein concentration, and incorrect buffer composition can destabilize the protein during the labeling reaction and promote aggregation.[7][8]

  • Addition of Dye: this compound is often dissolved in an organic solvent like DMSO or DMF before being added to the aqueous protein solution.[1][3][9] This sudden introduction of an organic solvent can cause the protein to partially denature and aggregate.

Q3: How can I remove aggregates from my labeled protein sample?

The most effective and widely used method for removing aggregates from a labeled protein preparation is Size Exclusion Chromatography (SEC).[8] SEC separates molecules based on their size, allowing the larger aggregated proteins to elute before the smaller, monomeric labeled protein.[8]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Problem Potential Cause Recommended Solution
Visible precipitation during or immediately after the labeling reaction. High dye-to-protein ratio.Reduce the molar ratio of this compound to protein. Start with a lower ratio (e.g., 5:1 or 3:1) and perform a titration to find the optimal balance between labeling efficiency and protein stability.[8]
High protein concentration.Decrease the protein concentration during the labeling reaction. If a high final concentration is needed, perform the labeling at a lower concentration and then carefully concentrate the purified labeled protein.[8][10]
Suboptimal buffer pH.Ensure the pH of the reaction buffer is optimal for both the protein's stability and the hydrazide-carbonyl reaction. A pH of 5.5 is often used for the periodate oxidation step and subsequent labeling.[5] However, the optimal pH can be protein-dependent, so a pH screen may be necessary.
Improper dye addition.Add the dye solution (dissolved in a minimal amount of organic solvent) to the protein solution dropwise while gently stirring to avoid localized high concentrations of the organic solvent.
The purified labeled protein shows a high content of soluble aggregates when analyzed by SEC. Inefficient removal of aggregates post-labeling.Optimize your SEC protocol. Ensure the column is appropriate for the size of your protein and its aggregates. A longer column or a slower flow rate can improve resolution.
Suboptimal formulation leading to aggregation during storage.Reformulate the purified conjugate in a buffer containing stabilizing excipients. Refer to the table of common stabilizing additives below.[8][10]
The labeled protein has lost its biological activity. Aggregation leading to conformational changes.Optimize the labeling and formulation to minimize aggregation. A lower degree of labeling may be necessary to preserve activity.
Modification of critical residues.If the carbonyl groups are near the active site, the labeling reaction may interfere with the protein's function. Consider alternative labeling strategies if possible.

Data Presentation: Common Stabilizing Additives

To enhance the stability of your Cy5.5-labeled protein during storage and handling, consider adding the following excipients to your buffer.

Additive Category Additive Typical Concentration Mechanism of Action
Amino Acids L-Arginine50 - 500 mMMasks hydrophobic patches on the protein surface, reducing intermolecular interactions.[8][11][]
Glycine50 - 250 mMStabilizes proteins through preferential exclusion.[13]
Sugars/Polyols (Cryoprotectants) Sucrose5% - 20% (w/v)Stabilizes protein structure through preferential hydration.[10][][13]
Trehalose5% - 10% (w/v)An effective cryo- and lyoprotectant.[8][][13]
Glycerol10% - 50% (v/v)Stabilizes proteins and prevents aggregation during freeze-thaw cycles.[10]
Surfactants Polysorbate 20 (Tween® 20)0.01% - 0.1% (v/v)Prevents aggregation at interfaces (air-water, solid-water).[8][10]
Polysorbate 80 (Tween® 80)0.01% - 0.1% (v/v)Similar to Polysorbate 20, commonly used in biopharmaceutical formulations.[8][13]
Reducing Agents Dithiothreitol (DTT)1 - 5 mMPrevents the formation of non-native disulfide bonds.[10][][13]
TCEP-HCl0.1 - 1 mMA more stable and less odorous alternative to DTT.[10][13]

Experimental Protocols

Protocol 1: Generation of Aldehyde Groups on Glycoproteins via Periodate Oxidation

This protocol describes the generation of aldehyde groups on glycoproteins, which are then available for labeling with this compound.

  • Buffer Exchange: Ensure your glycoprotein (B1211001) is in an amine-free buffer, such as 0.1 M sodium acetate (B1210297), pH 5.5. If necessary, perform dialysis or use a desalting column.

  • Prepare Periodate Solution: Immediately before use, prepare a 20 mM solution of sodium meta-periodate in 0.1 M sodium acetate buffer, pH 5.5.[5]

  • Oxidation Reaction: Add the periodate solution to your glycoprotein solution at a final periodate concentration of 1-10 mM. Incubate the reaction for 20-30 minutes at room temperature in the dark.

  • Quench Reaction: Stop the oxidation by adding ethylene (B1197577) glycol to a final concentration of 10-20 mM. Incubate for 5-10 minutes at room temperature.

  • Purification: Immediately remove excess periodate and byproducts by passing the solution through a desalting column equilibrated with 0.1 M sodium acetate, pH 5.5.

Protocol 2: Labeling of Oxidized Glycoprotein with this compound
  • Prepare Dye Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-50 mM.[5]

  • Calculate Dye Volume: Determine the volume of the dye stock solution needed to achieve the desired dye-to-protein molar ratio. It is recommended to start with a low molar excess (e.g., 5:1 or 10:1).

  • Labeling Reaction: While gently vortexing the oxidized glycoprotein solution, add the calculated volume of the this compound stock solution dropwise. Incubate the reaction for 2-4 hours at room temperature, protected from light.[6]

  • Purification: Remove unreacted dye and any small molecule byproducts using a desalting column or size-exclusion chromatography. The column should be equilibrated with a suitable storage buffer (e.g., PBS). The labeled protein will be in the first colored fraction to elute.

Visualizations

experimental_workflow cluster_oxidation Periodate Oxidation cluster_labeling This compound Labeling start Glycoprotein in Acetate Buffer pH 5.5 oxidation Add Sodium Periodate (Incubate in dark) start->oxidation quench Quench with Ethylene Glycol oxidation->quench purify_ox Purify (Desalting Column) quench->purify_ox add_dye Add Dye to Protein (Incubate in dark) purify_ox->add_dye Oxidized Glycoprotein prepare_dye Prepare Cy5.5 Hydrazide in DMSO prepare_dye->add_dye purify_final Purify Labeled Protein (SEC) add_dye->purify_final end Pure Labeled Protein purify_final->end Aggregates Removed

Caption: Workflow for labeling glycoproteins with this compound.

troubleshooting_logic start Protein Aggregation Observed check_ratio Is Dye:Protein Ratio > 10:1? start->check_ratio reduce_ratio Reduce Ratio (e.g., 5:1) check_ratio->reduce_ratio Yes check_conc Is Protein Conc. > 2 mg/mL? check_ratio->check_conc No reduce_ratio->check_conc reduce_conc Lower Protein Concentration check_conc->reduce_conc Yes check_buffer Is Buffer pH and Composition Optimal? check_conc->check_buffer No reduce_conc->check_buffer optimize_buffer Screen pH and Add Stabilizers check_buffer->optimize_buffer No check_purification Is Purification Method Effective? check_buffer->check_purification Yes optimize_buffer->check_purification optimize_sec Optimize SEC Protocol check_purification->optimize_sec No solution Aggregation Minimized check_purification->solution Yes optimize_sec->solution

Caption: Troubleshooting decision tree for protein aggregation.

References

Photostability issues with Cy5.5 hydrazide and how to mitigate them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Cy5.5 hydrazide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the photostability of this compound and its applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a near-infrared (NIR) fluorescent dye equipped with a hydrazide reactive group. This functional group allows for the covalent labeling of biomolecules containing aldehyde or ketone groups. A primary application is the labeling of glycoproteins after the carbohydrate moieties have been oxidized with sodium periodate (B1199274) to generate aldehydes.[1][2] Its emission in the NIR spectrum makes it particularly suitable for in vivo imaging, where there is lower tissue autofluorescence and deeper light penetration.[3][4]

Q2: What is photobleaching and why is it a concern for this compound?

Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light, leading to a loss of its fluorescent signal. For cyanine (B1664457) dyes like Cy5.5, this process is often mediated by reactive oxygen species (ROS) that chemically damage the dye's structure.[5][6] The fluorophore can also enter a long-lived, non-fluorescent "triplet state," which increases the probability of a destructive chemical reaction.[6] This loss of signal can compromise the quality and quantitation of data, especially in experiments requiring prolonged or intense light exposure, such as time-lapse microscopy and single-molecule studies.

Q3: How do antifade reagents work to protect this compound?

Antifade reagents are chemical compounds added to mounting media or imaging buffers to minimize photobleaching.[5] They generally work through two main mechanisms:

  • Reactive Oxygen Species (ROS) Scavenging: Many antifade agents are antioxidants that neutralize harmful ROS generated during fluorescence excitation.[7]

  • Triplet State Quenching: Some reagents, known as triplet state quenchers (TSQs), can interact with the fluorophore in its long-lived triplet state and return it to the ground state, from which it can fluoresce again. This reduces the time the dye spends in a reactive state.[8]

Commonly used antifade reagents include Trolox, n-propyl gallate (NPG), and p-phenylenediamine (B122844) (PPD).[9][10] Commercial antifade mounting media such as ProLong Gold and VectaShield are also widely used.[11][12]

Q4: Can the chemical environment affect the photostability of Cy5.5?

Yes, the local chemical environment is crucial. The pH of the buffer should be maintained within the optimal range for Cy5.5, which is generally between 3 and 10.[13][14] The presence of certain molecules can also significantly impact photostability. For instance, the direct conjugation of triplet-state quenchers like cyclooctatetraene (B1213319) (COT) or Trolox to the fluorophore has been shown to dramatically enhance photostability.[15]

Q5: What is the "photoblueing" effect sometimes observed with cyanine dyes?

Under intense laser illumination, cyanine dyes like Cy5 can sometimes undergo photoconversion to a species that absorbs and emits light at shorter wavelengths (a "blue shift").[5] This can cause signal bleed-through into other detection channels (e.g., Cy3). To minimize this, it is recommended to use the lowest possible laser power and, in multi-color imaging, to acquire the Cy5.5 channel last.[5]

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Problem 1: Weak or Fading Fluorescence Signal

A dim or rapidly disappearing signal is a classic sign of photobleaching.

Possible Cause Solution
High Excitation Light Intensity Use the lowest laser power that provides an adequate signal-to-noise ratio. Use neutral density filters to attenuate the excitation light if necessary.[7]
Prolonged Exposure Time Minimize the duration of light exposure. Acquire images efficiently and avoid unnecessary focusing on a single area.[7]
Oxygen-Mediated Damage Use a commercial antifade mounting medium containing oxygen scavengers. For live-cell imaging, consider using an oxygen scavenging system (e.g., glucose oxidase and catalase) in the imaging buffer.[5][16]
Suboptimal Imaging Buffer Ensure the pH of your buffer is within the optimal range for Cy5.5 (pH 3-10).[13][14]
Inefficient Labeling Ensure complete removal of any unbound dye after the conjugation reaction, as this can contribute to background noise and an apparent weak specific signal. Methods like size-exclusion chromatography or dialysis are effective.[2]
Problem 2: High Background Fluorescence

High background can obscure the specific signal, leading to a poor signal-to-noise ratio.

Possible Cause Solution
Excess Unreacted Dye Thoroughly purify the this compound conjugate after labeling using methods like size-exclusion chromatography, dialysis, or spin columns to remove all unbound dye.[2]
Non-specific Binding The inherent hydrophobicity of cyanine dyes can lead to non-specific binding. Use an appropriate blocking buffer (e.g., BSA or serum) and include detergents like Tween-20 in your wash buffers.[5]
Autofluorescence Image an unlabeled control sample to assess the level of intrinsic sample fluorescence. If it is significant, consider using spectral unmixing if your imaging system supports it.[5]
Contaminated Reagents Ensure all buffers and solutions are freshly prepared and filtered to remove any fluorescent contaminants.

Quantitative Data on Photostability

The following tables summarize quantitative data on the photostability of Cy5, which can serve as a close approximation for Cy5.5, under various conditions.

Table 1: Photobleaching Lifetimes of Cy5 with Different Photostabilizers

Photostabilizing AgentMean Photobleaching Lifetime (s)Fold Improvement vs. Unprotected Cy5
Unprotected Cy55.61.0
Cy5 + Trolox (in solution)~10-15~1.8 - 2.7
Cy5-Trolox Conjugate~25-30~4.5 - 5.4
Cy5-COT Conjugate~35-40~6.3 - 7.1
Cy5-NBA Conjugate~20-25~3.6 - 4.5
Data synthesized from single-molecule TIRF microscopy experiments. Conditions: aqueous PBS buffer (pH 7.4), absence of oxygen, continuous 640 nm excitation at ~50 W/cm².[5][17]

Table 2: Effect of Oxygen Scavenging on Cy5 Photostability

ConditionPhotostability (τ, time constant in s)
Cy5 (in the presence of oxygen)~5
Cy5 (with oxygen-scavenging system)~30
Cy5-COT (in the presence of oxygen)~15
Cy5-COT (with oxygen-scavenging system)~120
Data are approximate values derived from fluorescence decay curves. An oxygen-scavenging system typically consists of glucose, glucose oxidase, and catalase.[5]

Experimental Protocols

Protocol 1: Labeling of Glycoproteins with this compound

This protocol describes the general steps for labeling glycoproteins through periodate oxidation followed by reaction with this compound.

  • Oxidation of Glycoprotein (B1211001):

    • Dissolve the glycoprotein in 0.1 M sodium acetate (B1210297) buffer (pH 5.5).

    • Add a freshly prepared solution of sodium meta-periodate to the glycoprotein solution.

    • Incubate for a short period (e.g., 5-15 minutes) at room temperature in the dark.

    • Quench the reaction by adding ethylene (B1197577) glycol.[18]

  • Buffer Exchange:

    • Remove excess periodate and quenching reagent by passing the solution through a desalting column or by dialysis against 0.1 M sodium acetate buffer (pH 5.5).[18]

  • Conjugation with this compound:

    • Dissolve this compound in a minimal amount of an organic solvent like DMSO.

    • Add the this compound solution to the oxidized glycoprotein solution.

    • Incubate for 2-4 hours at room temperature in the dark.[18]

  • Purification:

    • Remove unreacted this compound by size-exclusion chromatography or dialysis.[18]

Protocol 2: Measuring Photostability

This protocol outlines a basic method for quantifying the photostability of Cy5.5-labeled samples.

  • Sample Preparation: Prepare your fluorescently labeled sample and mount it for microscopy. If using an antifade reagent, ensure it is properly mixed.

  • Image Acquisition:

    • Locate a region of interest (ROI) on your sample.

    • Set the imaging parameters (laser power, exposure time, gain) that you intend to use for your experiment and keep them constant.

    • Acquire a time-lapse series of images of the same ROI at a consistent time interval.

    • Continue acquiring images until the fluorescence signal has significantly diminished.

  • Data Analysis:

    • Measure the mean fluorescence intensity of your ROI in each frame.

    • Measure the mean intensity of a background region for each image and subtract this from your ROI intensity.

    • Normalize the intensity values by dividing each intensity point by the initial intensity at time zero.

    • Plot the normalized intensity as a function of time. The rate of decay is an indicator of photostability.

Visualizations

experimental_workflow cluster_labeling Glycoprotein Labeling with this compound start Start: Glycoprotein Solution oxidation Periodate Oxidation start->oxidation Add NaIO4 quench Quench Reaction oxidation->quench Add Ethylene Glycol buffer_exchange Buffer Exchange (Desalting/Dialysis) quench->buffer_exchange conjugation Add this compound buffer_exchange->conjugation purification Purification (SEC/Dialysis) conjugation->purification Incubate end_labeling End: Labeled Glycoprotein purification->end_labeling

Caption: Workflow for labeling glycoproteins with this compound.

Caption: Decision tree for troubleshooting a weak or fading Cy5.5 signal.

References

Technical Support Center: Purification of Cy5.5 Hydrazide Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unconjugated Cy5.5 hydrazide from their samples.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unconjugated this compound?

Excess, unbound this compound can lead to high background fluorescence in downstream applications, resulting in a low signal-to-noise ratio and potentially inaccurate data. It is essential for obtaining reliable and clear results in imaging and other fluorescence-based assays.

Q2: What are the primary methods for removing free this compound?

The most common and effective methods for removing unconjugated this compound are based on size differences between the labeled macromolecule (e.g., an antibody) and the small dye molecule. These methods include:

  • Size Exclusion Chromatography (SEC): Separates molecules based on their size as they pass through a column packed with a porous resin.

  • Dialysis: Involves the use of a semi-permeable membrane that allows small molecules like free dye to pass through while retaining larger molecules.

  • Tangential Flow Filtration (TFF): A rapid filtration method where the sample solution flows tangentially across a membrane, allowing smaller molecules to pass through the pores.

Q3: How do I choose the best purification method for my experiment?

The choice of method depends on factors such as your sample volume, the desired final concentration, processing time, and the scale of your experiment. Refer to the data comparison table below for a summary of the key features of each technique.

Data Presentation: Comparison of Purification Methods

FeatureSize Exclusion Chromatography (SEC)DialysisTangential Flow Filtration (TFF)
Principle Separation based on molecular sizeDiffusion across a semi-permeable membraneConvective transport through a membrane
Typical Protein Recovery >90%>95%>95%
Processing Time Fast (minutes to a few hours)Slow (hours to overnight)Very Fast (minutes to hours)
Sample Volume 100 µL - 4 mL (spin columns); Larger for gravity/FPLC columns0.1 mL - 70 mL10 mL to thousands of liters[1]
Final Concentration DilutedDilutedConcentrated
Key Advantage Rapid purificationGentle process, suitable for fragile moleculesFast, scalable, and combines concentration with purification
Key Disadvantage Potential for sample dilutionTime-consumingRequires specialized equipment

Troubleshooting Guides

Issue 1: High background fluorescence persists after purification.

  • Possible Cause: Incomplete removal of unconjugated this compound.

  • Solution:

    • Repeat the purification step: A single purification run may not be sufficient, especially if a large excess of dye was used in the labeling reaction. Consider a second round of purification.

    • Combine methods: For particularly challenging separations, you can use two different methods sequentially, for example, an initial purification with a spin column followed by dialysis.

    • Optimize SEC: If using SEC, ensure you are using a resin with an appropriate fractionation range for your biomolecule. For example, Sephadex G-25 is suitable for separating proteins from small molecules like dyes.[2][3][4]

    • Optimize Dialysis: Ensure the molecular weight cut-off (MWCO) of the dialysis membrane is appropriate (e.g., 10-14 kDa for an IgG antibody) to retain your conjugate while allowing the free dye (MW ~600-800 Da) to diffuse out.[5] Perform multiple, large-volume buffer changes.

Issue 2: Low recovery of the labeled conjugate.

  • Possible Cause: Non-specific binding of the conjugate to the purification matrix or membrane, or loss during handling.

  • Solution:

    • For SEC: Use a resin known for low protein binding. Ensure the column is properly equilibrated with a suitable buffer. Some protein loss can occur on the resin.

    • For Dialysis: Select a dialysis membrane material that is compatible with your protein and has low protein-binding characteristics.

    • For TFF: Optimize the membrane material and operating parameters to minimize protein fouling.

    • General: Handle the sample carefully to minimize physical loss. For very dilute samples, consider adding a carrier protein like BSA if it does not interfere with downstream applications.

Issue 3: The purified conjugate appears to be aggregated.

  • Possible Cause: The purification process or buffer conditions may have induced aggregation. Cyanine dyes themselves can sometimes promote aggregation.

  • Solution:

    • Centrifugation: Before use, centrifuge the purified conjugate at high speed (e.g., >14,000 x g) for 15-20 minutes and carefully collect the supernatant to remove any large aggregates.

    • Buffer Optimization: Ensure the purification and final storage buffers have a pH and ionic strength that are optimal for the stability of your conjugate.

    • SEC Analysis: Use analytical size exclusion chromatography to assess the aggregation state of your purified conjugate.

Experimental Protocols & Workflows

Below are detailed protocols for the recommended purification methods.

Method 1: Size Exclusion Chromatography (Spin Column)

This method is ideal for rapid purification of small to medium sample volumes.

Experimental Protocol:

  • Column Preparation: Select a spin column with a resin appropriate for desalting (e.g., Sephadex G-25 or equivalent) and a molecular weight cut-off suitable for your biomolecule (e.g., >5 kDa).

  • Equilibration:

    • Remove the column's bottom cap and place it in a collection tube.

    • Centrifuge the column according to the manufacturer's instructions (e.g., 1,000 x g for 2 minutes) to remove the storage buffer.

    • Place the column in a new collection tube.

    • Equilibrate the column by adding your desired buffer (e.g., PBS) and centrifuging again. Repeat this step 2-3 times.

  • Sample Loading:

    • Place the equilibrated column into a clean collection tube.

    • Slowly apply your sample containing the this compound conjugate to the center of the resin bed.

  • Elution:

    • Centrifuge the column at the recommended speed and time (e.g., 1,000 x g for 2-4 minutes).

    • The purified conjugate will be in the collection tube. The unconjugated this compound will be retained in the resin.

  • Storage: Store the purified conjugate at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.

Experimental Workflow Diagram:

SEC_Workflow start Start: Labeled Sample prep_col Prepare Spin Column (Remove storage buffer) start->prep_col equilibrate Equilibrate Column (with desired buffer) prep_col->equilibrate load_sample Load Sample (onto resin) equilibrate->load_sample centrifuge Centrifuge (Elute conjugate) load_sample->centrifuge collect Collect Purified Conjugate centrifuge->collect waste Waste: Unconjugated Dye centrifuge->waste end End: Purified Sample collect->end

Caption: Workflow for removing unconjugated this compound using a spin column.

Method 2: Dialysis

This method is gentle and suitable for a wide range of sample volumes, though it is more time-consuming.

Experimental Protocol:

  • Membrane Preparation:

    • Select a dialysis membrane (tubing or cassette) with an appropriate molecular weight cut-off (MWCO), typically 10-14 kDa for antibodies, to retain the conjugate while allowing the small this compound molecule to pass through.[5]

    • Prepare the membrane according to the manufacturer's instructions, which usually involves rinsing with DI water.

  • Sample Loading:

    • Load your sample into the dialysis tubing or cassette, avoiding the introduction of air bubbles.

    • Securely seal the tubing with clamps or close the cassette.

  • Dialysis:

    • Immerse the sealed dialysis unit in a beaker containing a large volume of dialysis buffer (at least 200 times the sample volume), such as PBS, at 4°C.[6]

    • Place the beaker on a magnetic stir plate and stir gently.

  • Buffer Exchange:

    • Allow dialysis to proceed for at least 2-4 hours.

    • Change the dialysis buffer. Repeat the buffer exchange at least two more times. For optimal removal, the final dialysis can be performed overnight.[6]

  • Sample Recovery:

    • Carefully remove the dialysis unit from the buffer.

    • Recover the purified conjugate from the tubing or cassette.

  • Storage: Store the purified conjugate at 4°C, protected from light.

Experimental Workflow Diagram:

Dialysis_Workflow start Start: Labeled Sample prep_membrane Prepare Dialysis Membrane (hydrate) start->prep_membrane load_sample Load Sample into Dialysis Unit prep_membrane->load_sample dialyze Dialyze against Buffer (4°C) load_sample->dialyze buffer_exchange Change Buffer (Repeat 2-3x) dialyze->buffer_exchange buffer_exchange->dialyze continue dialysis recover_sample Recover Purified Conjugate buffer_exchange->recover_sample after final change end End: Purified Sample recover_sample->end

Caption: Workflow for removing unconjugated this compound using dialysis.

Method 3: Tangential Flow Filtration (TFF)

TFF is a rapid and scalable method for purifying and concentrating bioconjugates.

Experimental Protocol:

  • System and Membrane Selection:

    • Choose a TFF system and a membrane cassette or hollow fiber module with an appropriate MWCO (e.g., 30 kDa for a 150 kDa antibody) and membrane material (e.g., regenerated cellulose (B213188) for low protein binding).[1][7]

  • System Preparation:

    • Install the membrane and flush the system with purification buffer to remove any storage solution and to condition the membrane.

  • Concentration (Optional):

    • Load the sample into the reservoir.

    • Recirculate the sample tangentially across the membrane while applying a transmembrane pressure (TMP) to remove permeate (buffer and free dye). This will concentrate the sample.

  • Diafiltration (Buffer Exchange):

    • Once the sample is concentrated to a desired volume, begin diafiltration by adding fresh dialysis buffer to the reservoir at the same rate that permeate is being removed. This maintains a constant sample volume while washing out the unconjugated dye.

    • Continue diafiltration for several volume exchanges (typically 5-10) to ensure complete removal of the free dye.

  • Final Concentration:

    • After diafiltration, stop adding buffer and continue to concentrate the sample to the desired final volume.

  • Sample Recovery:

    • Recover the purified and concentrated conjugate from the system.

  • Storage: Store the purified conjugate at 4°C, protected from light.

Experimental Workflow Diagram:

TFF_Workflow cluster_TFF TFF System reservoir Sample Reservoir pump Pump reservoir->pump tff_module TFF Membrane Module (e.g., 30 kDa MWCO) pump->tff_module retentate Retentate (Conjugate) tff_module->retentate permeate Permeate (Free Dye + Buffer) tff_module->permeate retentate->reservoir Recirculate start Start: Labeled Sample load_sample Load Sample into Reservoir start->load_sample concentrate Concentration Step load_sample->concentrate diafilter Diafiltration (Buffer Exchange) concentrate->diafilter final_concentrate Final Concentration diafilter->final_concentrate recover Recover Purified Conjugate final_concentrate->recover end End: Purified & Concentrated Sample recover->end

Caption: Workflow for removing unconjugated this compound using TFF.

References

Impact of buffer components on Cy5.5 hydrazide reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cy5.5 hydrazide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this fluorescent dye. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and comprehensive experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a near-infrared (NIR) fluorescent dye equipped with a hydrazide functional group.[1][2][3] This hydrazide group specifically reacts with carbonyl groups (aldehydes and ketones) to form a stable hydrazone bond.[3][4] Its primary application is the covalent labeling of biomolecules containing or modified to contain these carbonyl groups.[1][2][3][5][6] A common use is the labeling of glycoproteins after the sugar moieties have been oxidized with sodium periodate (B1199274) to generate aldehyde groups.[1][3] The NIR emission of Cy5.5 makes it particularly suitable for in vivo imaging applications due to reduced tissue autofluorescence and deeper tissue penetration.[1][3][6]

Q2: What are the optimal buffer conditions for reacting this compound?

The reaction of this compound with aldehydes and ketones is pH-dependent. The labeling process typically involves two main stages: the oxidation of the biomolecule (if necessary) and the conjugation with the hydrazide dye. Each stage has its own optimal pH.

  • Oxidation (e.g., of glycoproteins with sodium periodate): This step is more efficient at a lower pH. A recommended buffer is 100 mM sodium acetate (B1210297) at pH 5.5 or a phosphate (B84403) buffer at pH 4.5.[1][7]

  • Hydrazone Formation (conjugation): The reaction between the hydrazide and the newly formed aldehyde groups proceeds most effectively at a slightly acidic to neutral pH, typically in the range of 6.0 to 7.4.[7] A phosphate buffer at pH 6.0 is often recommended.[7] While the reaction can occur within a pH range of 5.0-7.4, pH 6.0 is considered optimal for the formation of the stable hydrazone bond.[7]

Q3: Are there any buffer components I should avoid when using this compound?

While the hydrazide-carbonyl reaction is quite specific, it is crucial to avoid buffers that contain aldehydes or ketones, as they will compete with your target molecule for reaction with the this compound. Additionally, although the primary concern with amine-containing buffers (like Tris and glycine) is their interference with amine-reactive dyes (like NHS esters), it is good practice to use buffers free of reactive components to ensure high labeling efficiency.[8][9] Recommended buffers include sodium acetate, sodium phosphate, and MES.

Q4: How should I prepare and store my this compound stock solution?

This compound should be dissolved in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, typically at a concentration of 1-10 mM.[7][9][10][11] It is recommended to prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.[12] Store the solid dye and the stock solutions at -20°C or -80°C, protected from light and moisture.[3][5][13] When stored properly, the solid dye is stable for at least 12-24 months.[3][5][13]

Troubleshooting Guide

This guide addresses common issues encountered during labeling experiments with this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Labeling Efficiency Inefficient oxidation of the biomolecule.Ensure the sodium periodate solution is freshly prepared. Optimize the concentration of sodium periodate (typically 10 mM) and the incubation time (around 30 minutes at room temperature in the dark).[1] Verify the pH of the oxidation buffer is acidic (pH 4.5-5.5).[1][7]
Incorrect pH for the conjugation reaction.After oxidation and quenching, perform a buffer exchange into a conjugation buffer with a pH of 6.0-7.4.[7]
Degraded this compound.Use a fresh aliquot of this compound stock solution. Ensure the dye has been stored properly, protected from light and moisture.[3][12]
Insufficient concentration of reactants.For protein labeling, concentrations below 2 mg/mL can significantly reduce labeling efficiency.[9] Consider concentrating your sample if necessary.
High Background Fluorescence Excess unreacted this compound.Thoroughly purify the labeled conjugate to remove all unbound dye. Size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or spin columns are effective methods.[1] A second purification step may be necessary.[8]
Non-specific binding of the dye conjugate.The hydrophobicity of cyanine (B1664457) dyes can lead to non-specific binding.[1] In applications like immunofluorescence, ensure adequate blocking steps (e.g., with BSA or serum) and thorough washing.[1]
Dye aggregation.Cyanine dyes can form aggregates.[1] Ensure the dye is fully dissolved in the stock solution and consider the final concentration in the reaction mixture.
Protein Precipitation Over-labeling of the protein.Reduce the molar ratio of dye to protein in the labeling reaction.[9]
Protein instability in the labeling buffer.Test different recommended buffers to find one that maintains the stability of your specific protein.

Quantitative Data Summary

Table 1: Recommended pH for this compound Labeling Steps

Experimental Step Recommended pH Range Optimal pH Common Buffers
Glycoprotein (B1211001) Oxidation 4.5 - 5.55.5100 mM Sodium Acetate[1]
Hydrazone Formation 5.0 - 7.46.0Phosphate Buffer[7]

Experimental Protocols

Protocol 1: General Glycoprotein Labeling with this compound

This protocol provides a general workflow for labeling glycoproteins, such as antibodies, with this compound.

Materials:

  • Glycoprotein to be labeled

  • This compound

  • Sodium meta-periodate (NaIO₄)

  • Anhydrous DMSO

  • Oxidation Buffer: 100 mM Sodium Acetate, pH 5.5

  • Conjugation Buffer: 100 mM Sodium Phosphate, pH 6.0

  • Quenching Solution: 15 mM Ethylene (B1197577) Glycol

  • Purification column (e.g., Sephadex G-25 desalting column)

Procedure:

  • Protein Preparation: Dissolve the glycoprotein in the Oxidation Buffer.

  • Oxidation:

    • Prepare a fresh solution of sodium meta-periodate.

    • Add the sodium meta-periodate solution to the glycoprotein solution to a final concentration of 10 mM.[1]

    • Incubate for 30 minutes at room temperature in the dark.[1]

  • Quenching:

    • Stop the oxidation reaction by adding ethylene glycol to a final concentration of 15 mM.[1]

    • Incubate for 10 minutes at room temperature.[1]

  • Buffer Exchange:

    • Remove excess periodate and quenching reagent by passing the solution through a desalting column equilibrated with the Conjugation Buffer.

  • Conjugation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[7]

    • Add the this compound stock solution to the oxidized glycoprotein solution. A 10-fold molar excess of the dye is a good starting point.[7]

    • Incubate for 2-3 hours at room temperature in the dark.[7]

  • Purification:

    • Remove unreacted this compound by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification protein_prep 1. Prepare Glycoprotein in Oxidation Buffer (pH 5.5) oxidation 2. Oxidize with NaIO4 (30 min, RT, dark) protein_prep->oxidation Add Periodate quench 3. Quench with Ethylene Glycol oxidation->quench Stop Reaction buffer_exchange 4. Buffer Exchange to pH 6.0 quench->buffer_exchange Remove Excess Reagents conjugation 5. Add this compound (2-3h, RT, dark) buffer_exchange->conjugation Ready for Labeling purify 6. Purify Conjugate (Size-Exclusion) conjugation->purify Remove Free Dye final_product Labeled Glycoprotein purify->final_product

Caption: Workflow for labeling glycoproteins with this compound.

troubleshooting_tree start Low Labeling Efficiency? check_oxidation Was Oxidation Step Performed Correctly? start->check_oxidation check_ph Is Conjugation Buffer pH 6.0-7.4? check_oxidation->check_ph Yes solution_oxidation Optimize Periodate Concentration, Incubation Time, and pH (4.5-5.5). check_oxidation->solution_oxidation No check_dye Is this compound Stock Fresh? check_ph->check_dye Yes solution_ph Perform Buffer Exchange into Correct pH Buffer. check_ph->solution_ph No solution_dye Use a New Aliquot of Dye. check_dye->solution_dye No success Labeling Successful check_dye->success Yes

Caption: Decision tree for troubleshooting low labeling efficiency.

References

Validation & Comparative

A Head-to-Head Comparison: Cy5.5 Hydrazide vs. Cy5.5 NHS Ester for Biomolecule Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of bioconjugation, the choice of reactive chemistry is paramount to the success of downstream applications, from in vitro assays to in vivo imaging. This guide provides a comprehensive comparison of two popular Cy5.5-based fluorescent labeling reagents: Cy5.5 hydrazide and Cy5.5 N-hydroxysuccinimide (NHS) ester. This document is intended for researchers, scientists, and drug development professionals seeking to make an informed decision on the optimal labeling strategy for their specific biomolecules and experimental goals.

At a Glance: Key Differences Between this compound and Cy5.5 NHS Ester

The fundamental difference between these two reagents lies in their reactive chemistry, which dictates their target biomolecules, specificity, and the nature of the resulting covalent bond. Cy5.5 NHS ester is an amine-reactive dye, primarily targeting lysine (B10760008) residues and N-termini of proteins, leading to the formation of a highly stable amide bond. In contrast, this compound is a carbonyl-reactive dye that specifically labels aldehydes and ketones, forming a hydrazone bond. This chemistry is particularly well-suited for the site-specific labeling of glycoproteins following periodate (B1199274) oxidation of their carbohydrate moieties.

Quantitative Data Summary

Table 1: Reaction and Performance Characteristics

FeatureThis compoundCy5.5 NHS Ester
Target Functional Group Aldehydes and Ketones (-CHO, -C=O)Primary Amines (-NH₂)
Common Biomolecule Targets Glycoproteins, antibodies (via glycans), oxidized proteinsProteins, peptides, amine-modified oligonucleotides
Bond Type HydrazoneAmide
Bond Stability Reversible, particularly under acidic conditionsHighly stable
Specificity High (site-specific on generated carbonyls)Moderate (reacts with multiple available amines)
Labeling Efficiency Can approach 100% for site-specific labelingTypically 80-95%
Optimal Reaction pH 5.5 - 6.58.0 - 9.0

Table 2: Spectroscopic and Physical Properties of Cy5.5 Conjugates

PropertyThis compound ConjugateCy5.5 NHS Ester Conjugate
Excitation Maximum (λex) ~675 nm~675 nm
Emission Maximum (λem) ~694 nm~694 nm
Molar Extinction Coefficient (ε) ~250,000 cm⁻¹M⁻¹~250,000 cm⁻¹M⁻¹
Quantum Yield (Φ) ~0.20~0.20
Photostability GoodGood
Solubility Dependent on the parent biomolecule; dye is soluble in organic solventsDependent on the parent biomolecule; dye is soluble in water, DMSO, DMF[1]

Signaling Pathways and Experimental Workflows

To visually represent the labeling chemistries and a typical experimental workflow, the following diagrams are provided.

Labeling Chemistry of this compound and Cy5.5 NHS Ester cluster_0 This compound Labeling cluster_1 Cy5.5 NHS Ester Labeling Glycoprotein Glycoprotein Aldehyde Aldehyde Glycoprotein->Aldehyde Periodate Oxidation Hydrazone_Bond Labeled Glycoprotein (Hydrazone Bond) Aldehyde->Hydrazone_Bond Cy5_5_Hydrazide Cy5.5-Hydrazide Cy5_5_Hydrazide->Hydrazone_Bond Protein Protein Primary_Amine Primary Amine (e.g., Lysine) Protein->Primary_Amine Amide_Bond Labeled Protein (Amide Bond) Primary_Amine->Amide_Bond Cy5_5_NHS_Ester Cy5.5-NHS Ester Cy5_5_NHS_Ester->Amide_Bond

Caption: Reaction mechanisms for this compound and Cy5.5 NHS ester.

General Experimental Workflow for Biomolecule Labeling Start Start Biomolecule_Prep Biomolecule Preparation (Purification, Buffer Exchange) Start->Biomolecule_Prep Activation Activation Step (e.g., Periodate Oxidation for Hydrazide) Biomolecule_Prep->Activation Labeling_Reaction Labeling Reaction (Incubation with Cy5.5 dye) Biomolecule_Prep->Labeling_Reaction NHS Ester Labeling Activation->Labeling_Reaction Hydrazide Labeling Purification Purification of Conjugate (e.g., Size Exclusion Chromatography) Labeling_Reaction->Purification Characterization Characterization (DOL, Concentration) Purification->Characterization Downstream_Application Downstream Application (e.g., Imaging, Flow Cytometry) Characterization->Downstream_Application End End Downstream_Application->End

References

A Head-to-Head Comparison: Alexa Fluor Hydrazide vs. Cy5.5 Hydrazide for Advanced Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of fluorescence microscopy, the choice of fluorophore is paramount to generating high-quality, reproducible data. This guide provides an objective comparison of two prominent carbonyl-reactive dyes, Alexa Fluor hydrazide and Cy5.5 hydrazide, offering supporting experimental data to inform your selection for demanding imaging applications.

In the realm of fluorescent labeling, particularly for glycoproteins and other biomolecules bearing aldehyde or ketone groups, both Alexa Fluor hydrazides and this compound have emerged as valuable tools. Their utility stems from the hydrazide functional group, which reacts with carbonyls to form a stable hydrazone bond. This specific reactivity allows for the targeted labeling of molecules, such as periodate-oxidized carbohydrates on glycoproteins. While both dye families are staples in the modern life sciences toolkit, their performance characteristics can significantly impact experimental outcomes, especially in applications requiring high sensitivity and photostability.

This guide delves into a detailed comparison of their spectral properties, quantum yields, and, crucially, their photostability under microscopic imaging conditions. We also provide a standardized experimental protocol for the labeling of glycoproteins, applicable to both dyes, to facilitate a direct comparison in your own laboratory setting.

Quantitative Performance Metrics: A Side-by-Side Analysis

To facilitate a clear comparison, the following table summarizes the key quantitative data for a representative Alexa Fluor dye spectrally similar to Cy5.5, Alexa Fluor 680, and this compound.

PropertyAlexa Fluor 680 Hydrazide (Representative)This compound
Excitation Maximum (nm) ~679~673-675
Emission Maximum (nm) ~702~694-707
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~183,000~209,000-250,000
Quantum Yield (Φ) ~0.36[1]~0.2-0.27[2][3]
Relative Brightness (ε x Φ) ~65,880~41,800-67,500
Photostability HigherLower

Unveiling the Key Differences: Brightness and Photostability

While both dyes operate in the far-red to near-infrared region of the spectrum, which is advantageous for minimizing autofluorescence in biological samples, their intrinsic photophysical properties set them apart.

Brightness: The brightness of a fluorophore is a product of its molar extinction coefficient (its efficiency in absorbing light) and its quantum yield (its efficiency in converting absorbed light into emitted fluorescence). While this compound exhibits a higher molar extinction coefficient, the significantly greater quantum yield of Alexa Fluor 680 results in a brighter overall signal. This increased brightness can be a critical advantage when detecting low-abundance targets.

Photostability: For imaging applications that require prolonged or repeated exposure to excitation light, such as time-lapse microscopy or z-stack acquisition, photostability is a crucial parameter. Alexa Fluor dyes are widely reported to be more photostable than their cyanine (B1664457) dye counterparts.[4][5] Experimental data comparing the spectrally similar Alexa Fluor 647 and Cy5 dyes under continuous illumination revealed that the Alexa Fluor dye retained approximately 80% of its initial fluorescence, whereas the Cy5 dye faded to only 55% of its original intensity.[2] This superior photostability allows for longer imaging times and more reliable quantitative analysis.

Experimental Protocols: A Guide to Glycoprotein (B1211001) Labeling

The following protocol provides a general framework for the fluorescent labeling of glycoproteins using either Alexa Fluor hydrazide or this compound. This method involves the oxidation of cis-diols in the carbohydrate moieties of glycoproteins to generate aldehyde groups, which then react with the hydrazide dye.

Materials:

  • Glycoprotein of interest (e.g., antibody, purified protein)

  • Sodium meta-periodate (NaIO₄)

  • Reaction Buffer (e.g., 100 mM Sodium Acetate, pH 5.5)

  • Quenching Solution (e.g., 10 mM glycerol (B35011) or ethylene (B1197577) glycol)

  • Alexa Fluor hydrazide or this compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis equipment

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Glycoprotein Preparation: Dissolve the glycoprotein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • Periodate (B1199274) Oxidation:

    • Freshly prepare a solution of sodium meta-periodate in the Reaction Buffer (e.g., 20 mM).

    • Add the periodate solution to the glycoprotein solution and incubate in the dark at room temperature for 15-30 minutes. The optimal concentration of periodate and incubation time may need to be determined empirically.

  • Quenching: Stop the oxidation reaction by adding the Quenching Solution and incubate for 5-10 minutes at room temperature.

  • Purification: Remove excess periodate and quenching reagents by passing the solution through a size-exclusion chromatography column equilibrated with the Reaction Buffer or by dialysis against the same buffer.

  • Dye Preparation: Dissolve the Alexa Fluor hydrazide or this compound in a small amount of anhydrous DMSO to create a stock solution (e.g., 10 mM).

  • Labeling Reaction:

    • Add the dye stock solution to the purified, oxidized glycoprotein. The molar ratio of dye to protein should be optimized for your specific application, but a starting point of a 10- to 20-fold molar excess of the dye is recommended.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Final Purification: Remove the unreacted dye by size-exclusion chromatography or dialysis against PBS.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of the dye.

Visualizing the Process and Logic

To better understand the experimental workflow and the decision-making process, the following diagrams are provided.

experimental_workflow cluster_oxidation Oxidation cluster_purification1 Purification cluster_labeling Labeling cluster_purification2 Final Purification cluster_analysis Analysis glycoprotein Glycoprotein Solution add_periodate Add Sodium Periodate glycoprotein->add_periodate incubate_oxidation Incubate (Dark, RT) add_periodate->incubate_oxidation quench Quench Reaction incubate_oxidation->quench purify1 Size Exclusion / Dialysis quench->purify1 add_dye Add Hydrazide Dye purify1->add_dye incubate_labeling Incubate (Dark, RT) add_dye->incubate_labeling purify2 Size Exclusion / Dialysis incubate_labeling->purify2 characterize Characterize (DOL) purify2->characterize image Microscopy characterize->image decision_logic application Microscopy Application high_sensitivity High Sensitivity / Low Abundance Target? application->high_sensitivity photostability_needed Long-Term Imaging / High Photostability Needed? high_sensitivity->photostability_needed No alexa_fluor Choose Alexa Fluor Hydrazide high_sensitivity->alexa_fluor Yes photostability_needed->alexa_fluor Yes cy5_5 This compound is a Viable Option photostability_needed->cy5_5 No

References

A Researcher's Guide to Spectrophotometric Analysis of Cy5.5 Hydrazide Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Cy5.5 hydrazide for protein labeling with other common conjugation chemistries, focusing on spectrophotometric analysis to quantify labeling efficiency and performance. We present supporting experimental data, detailed protocols, and visual workflows to assist in selecting the optimal labeling strategy for your research needs.

Introduction to this compound Labeling

This compound is a fluorescent dye that reacts with carbonyl groups (aldehydes and ketones) to form stable hydrazone bonds. This chemistry is particularly advantageous for labeling glycoproteins, as the cis-diol groups of their carbohydrate moieties can be selectively oxidized to generate aldehydes using sodium periodate (B1199274). This site-specific labeling approach often preserves the biological activity of the protein, especially for antibodies where the glycosylation sites are typically located far from the antigen-binding region.

Comparison of Protein Labeling Chemistries

The choice of labeling chemistry is critical and depends on the protein of interest, the desired degree of labeling, and the intended application. Here, we compare this compound with two other widely used labeling methods: N-hydroxysuccinimide (NHS) ester and maleimide (B117702) chemistry.

Table 1: Comparison of Key Performance Characteristics of Protein Labeling Chemistries

FeatureThis compoundCy5.5 NHS EsterCy5.5 Maleimide
Target Residue Aldehydes/Ketones (on oxidized carbohydrates)Primary Amines (Lysine, N-terminus)Thiols (Cysteine)
Specificity High (for glycoproteins)Moderate (targets abundant lysines)High (targets less abundant cysteines)
Bond Stability Stable hydrazone bondVery stable amide bondStable thioether bond (can be susceptible to retro-Michael reaction)[1]
Typical Reaction pH 5.5 - 6.57.2 - 8.56.5 - 7.5
Key Advantage Site-specific labeling of glycoproteins, preserves protein function.Simple and robust reaction for general protein labeling.Site-specific labeling for homogenous conjugates.[2]
Key Disadvantage Requires an initial oxidation step for glycoproteins.Can lead to a heterogeneous product with a random distribution of labels.Requires accessible free thiols; potential for bond reversal.[2]

Quantitative Performance Data

The following table summarizes the photophysical properties of Cy5.5 and a common alternative, Alexa Fluor 680. Brightness is a key performance indicator and is calculated as the product of the molar extinction coefficient and the quantum yield.

Table 2: Photophysical Properties of Cy5.5 and a Far-Red Alternative

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Relative Brightness*
Cy5.5 ~675~694~250,000~0.21[3]1.00
Alexa Fluor 680 ~679~702~184,000~0.361.26

*Relative Brightness is normalized to Cy5.5. Data is for the unconjugated dyes in aqueous solution and may vary upon conjugation.

Experimental Protocols

Accurate and reproducible labeling and analysis require detailed protocols. The following sections provide methodologies for glycoprotein (B1211001) labeling with this compound and the subsequent spectrophotometric analysis to determine the degree of labeling (DOL).

Protocol 1: Labeling of Glycoproteins with this compound

This protocol is designed for the site-specific labeling of glycoproteins via their carbohydrate moieties.

Materials:

  • Glycoprotein of interest (e.g., IgG)

  • This compound

  • Sodium meta-periodate (NaIO₄)

  • 0.1 M Sodium Acetate Buffer, pH 5.5

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Desalting column (e.g., Sephadex G-25)

  • Reaction tubes

  • Spectrophotometer

Procedure:

  • Protein Preparation:

    • Dissolve the glycoprotein in 0.1 M Sodium Acetate Buffer (pH 5.5) to a final concentration of 2-10 mg/mL.

  • Periodate Oxidation:

    • Immediately before use, prepare a 20 mM solution of sodium meta-periodate in the 0.1 M Sodium Acetate Buffer.

    • Add the periodate solution to the glycoprotein solution to a final concentration of 10 mM.

    • Incubate the reaction for 30 minutes at room temperature in the dark.[4][5]

    • Remove the excess periodate using a desalting column equilibrated with 0.1 M Sodium Acetate Buffer, pH 5.5.

  • Labeling Reaction:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Add a 50-fold molar excess of the this compound stock solution to the oxidized glycoprotein solution.

    • Incubate the reaction for 2 hours at room temperature with gentle stirring, protected from light.[6][7]

  • Purification:

    • Remove the unreacted this compound by passing the reaction mixture through a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.4).

    • Collect the fractions containing the labeled protein, which will be visibly colored.

Protocol 2: Spectrophotometric Determination of the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule. It is a critical parameter for ensuring the quality and consistency of labeled proteins.[8][9]

Procedure:

  • Spectrophotometric Measurement:

    • Measure the absorbance of the purified Cy5.5-labeled protein solution at 280 nm (A₂₈₀) and at the absorbance maximum of Cy5.5 (~675 nm, A₆₇₅) using a spectrophotometer.

    • Use the purification buffer as a blank.

    • If the absorbance is too high, dilute the sample with the purification buffer and record the dilution factor.

  • Calculations:

    • Molar Concentration of Cy5.5:

      • [Cy5.5] (M) = A₆₇₅ / (ε_Cy5.5 * path length)

      • Where:

        • A₆₇₅ is the absorbance at ~675 nm.

        • ε_Cy5.5 is the molar extinction coefficient of Cy5.5 (~250,000 M⁻¹cm⁻¹).

        • path length is the cuvette path length in cm (typically 1 cm).

    • Molar Concentration of Protein:

      • [Protein] (M) = (A₂₈₀ - (A₆₇₅ * CF_Cy5.5)) / ε_protein

      • Where:

        • A₂₈₀ is the absorbance at 280 nm.

        • A₆₇₅ is the absorbance at ~675 nm.

        • CF_Cy5.5 is the correction factor for Cy5.5 at 280 nm (A₂₈₀ of the dye / A₆₇₅ of the dye), which is approximately 0.05.

        • ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ε ≈ 210,000 M⁻¹cm⁻¹).

    • Degree of Labeling (DOL):

      • DOL = [Cy5.5] (M) / [Protein] (M)

An optimal DOL for many applications is between 2 and 8. A low DOL may result in a weak signal, while a high DOL can lead to fluorescence quenching and potentially alter the protein's function.[9]

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the key steps involved in glycoprotein labeling and the logical flow for calculating the DOL.

Glycoprotein_Labeling_Workflow cluster_oxidation Periodate Oxidation cluster_labeling Hydrazide Labeling Glycoprotein Glycoprotein in Acetate Buffer Periodate Add Sodium Periodate Glycoprotein->Periodate Incubate_Ox Incubate (RT, 30 min, dark) Periodate->Incubate_Ox Desalt_Ox Desalting Column (remove excess periodate) Incubate_Ox->Desalt_Ox Ox_Glycoprotein Oxidized Glycoprotein Desalt_Ox->Ox_Glycoprotein Purified Oxidized Glycoprotein Cy55_Hydrazide Add Cy5.5 Hydrazide Ox_Glycoprotein->Cy55_Hydrazide Incubate_Label Incubate (RT, 2 hours, dark) Cy55_Hydrazide->Incubate_Label Desalt_Label Desalting Column (remove free dye) Incubate_Label->Desalt_Label Labeled_Protein Labeled_Protein Desalt_Label->Labeled_Protein Labeled Protein Conjugate

Glycoprotein Labeling Workflow

DOL_Calculation_Workflow cluster_measurements Spectrophotometric Measurements cluster_calculations Calculations Measure_Abs Measure Absorbance of Labeled Protein A280 A₂₈₀ Measure_Abs->A280 A675 A₆₇₅ Measure_Abs->A675 Calc_Prot_Conc Calculate [Protein] A280->Calc_Prot_Conc Calc_Dye_Conc Calculate [Cy5.5] A675->Calc_Dye_Conc A675->Calc_Prot_Conc Correction Factor Calc_DOL Calculate DOL Calc_Dye_Conc->Calc_DOL Calc_Prot_Conc->Calc_DOL Final_DOL Final_DOL Calc_DOL->Final_DOL DOL = [Cy5.5] / [Protein]

DOL Calculation Workflow

Conclusion

This compound offers a powerful method for the site-specific labeling of glycoproteins, often preserving their biological function. The choice between hydrazide, NHS ester, and maleimide chemistries should be guided by the specific protein and experimental goals. For applications requiring high specificity on glycoproteins, hydrazide chemistry is an excellent choice. For general, robust labeling, NHS esters are a reliable option, while maleimide chemistry provides high specificity for cysteine residues. By following the detailed protocols for labeling and spectrophotometric analysis, researchers can produce well-characterized, high-quality fluorescent protein conjugates for a wide range of applications in research and drug development.

References

A Comparative Guide to Cyanine Dyes for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of in vivo imaging, the selection of an appropriate fluorescent probe is paramount to achieving high-quality, reproducible data. Cyanine (B1664457) dyes, a versatile class of organic fluorophores, have become indispensable tools for a wide range of applications, from tracking cells and biomolecules to assessing physiological functions in living organisms. Their bright fluorescence, tunable spectral properties, and amenability to bioconjugation make them ideal candidates for in vivo studies.[1]

This guide provides a comprehensive comparison of commonly used cyanine dyes, including Cy5, Cy7, Indocyanine Green (ICG), and IRDye 800CW. We present a detailed analysis of their performance characteristics, supported by quantitative data and experimental protocols, to assist researchers in making informed decisions for their specific in vivo imaging needs.

Quantitative Performance Comparison of Cyanine Dyes

The efficacy of a cyanine dye for in vivo imaging is determined by a combination of its photophysical properties. Dyes with longer excitation and emission wavelengths, typically in the near-infrared (NIR) window (700-900 nm), are generally preferred for in vivo applications to maximize tissue penetration and minimize background autofluorescence.[2][3] The following table summarizes the key quantitative parameters for a selection of commonly used cyanine dyes.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield (Φ)Key Features & Applications
Cy5 ~650[2]~670[2]~250,000[2]~0.20 - 0.27[2][4]Bright far-red fluorescence; suitable for superficial imaging and microscopy.[2]
Cy5.5 ~675[2]~694[2]~250,000[2]~0.23 - 0.28[2][4]Good brightness in the NIR range; commonly used for labeling antibodies and peptides.[2]
Cy7 ~750[5]~776[5]Not readily available in a comparable format~0.30[4]Superior for deep-tissue in vivo imaging due to its NIR properties, which minimize autofluorescence and maximize signal penetration.[5]
Indocyanine Green (ICG) ~780[2]~820[2]~226,000 (in blood)[2]~0.013 (in blood)[2]FDA-approved for clinical use; high plasma protein binding; used for angiography, vascular permeability, and lymphatic mapping.[2]
IRDye 800CW ~774[6]~805[6]~240,000[7]~0.08 - 0.12[7]Exhibits deeper tissue penetration and a higher signal-to-background ratio than dyes with lower excitation frequencies.[6]

Note: Quantum yield and molar extinction coefficients can be influenced by the dye's local environment, including solvent, temperature, and conjugation to biomolecules.[4] The values presented are for comparative purposes and may vary under different experimental conditions.

Experimental Protocols for In Vivo Imaging

To obtain reliable and comparable data when evaluating different cyanine dyes, it is crucial to follow a standardized experimental protocol. Below is a detailed methodology for a key experiment: comparative in vivo tumor imaging using cyanine dye-labeled antibodies.

Protocol: Comparative In Vivo Tumor Imaging with Cyanine Dye-Labeled Antibodies

1. Antibody-Dye Conjugation:

  • Materials: Monoclonal antibody (mAb) targeting a tumor-specific antigen, amine-reactive cyanine dye (e.g., Cy5-NHS ester, Cy7-NHS ester), anhydrous Dimethyl Sulfoxide (DMSO), Phosphate-Buffered Saline (PBS, pH 8.0-8.5), and desalting columns.[2]

  • Procedure:

    • Dissolve the mAb in PBS at a concentration of 2-5 mg/mL.[2]

    • Prepare a 10 mg/mL stock solution of the cyanine dye-NHS ester in anhydrous DMSO.[2]

    • Add the dye solution to the antibody solution at a molar ratio of 5:1 to 10:1 (dye to antibody).[2]

    • Incubate the reaction mixture for 1 hour at room temperature in the dark with gentle stirring.[2]

    • Purify the conjugated antibody by passing the reaction mixture through a desalting column equilibrated with PBS. Collect the colored, fluorescent fractions.[2]

    • Characterize the conjugate by measuring its absorbance at 280 nm (for protein) and the absorbance maximum of the dye (e.g., ~650 nm for Cy5, ~750 nm for Cy7) to determine the degree of labeling.[2]

2. Animal Model and Administration:

  • Subjects: Use immunodeficient mice (e.g., BALB/c nude mice) bearing subcutaneous tumors.[2][8]

  • Anesthesia: Anesthetize the mice using an appropriate agent (e.g., 2% sodium pentobarbital).[8]

  • Injection: Inject a standardized dose (e.g., 1-5 nmol of dye) of the cyanine dye-antibody conjugate intravenously via the tail vein.[2]

3. In Vivo Imaging:

  • System: Use a small animal in vivo imaging system equipped with the appropriate excitation light source and emission filters for the specific cyanine dye.[2]

  • Image Acquisition: Acquire fluorescence images at multiple time points post-injection (e.g., 4, 24, 48, and 72 hours) to monitor the accumulation of the probe in the tumor and its clearance from non-target tissues.[2]

  • Control Group: Include a control group of mice that are not injected with the fluorescent conjugate to assess autofluorescence levels.[8]

4. Ex Vivo Analysis:

  • Tissue Harvesting: At the final time point, euthanize the mice and dissect the tumor and major organs (e.g., liver, kidneys, spleen, lungs, heart).[2]

  • Ex Vivo Imaging: Image the excised organs to confirm the in vivo signal and to perform a more quantitative assessment of the biodistribution.[2]

  • Histological Confirmation: For further validation, tissues can be fixed, sectioned, and imaged using fluorescence microscopy to visualize the microscopic distribution of the dye.[8]

5. Data Analysis:

  • Region of Interest (ROI) Analysis: Draw ROIs over the tumor and a non-target tissue area (e.g., muscle) in the in vivo images.[2]

  • Quantification: Measure the average fluorescence intensity within each ROI at each time point.

  • Tumor-to-Background Ratio (TBR): Calculate the TBR by dividing the average fluorescence intensity of the tumor ROI by that of the background ROI.

  • Biodistribution Analysis: For ex vivo data, quantify the fluorescence intensity per gram of tissue for each organ.[2]

Visualization of Experimental Workflows and Concepts

To further clarify the processes and relationships involved in in vivo imaging with cyanine dyes, the following diagrams have been generated using the DOT language.

G cluster_prep Preparation cluster_invivo In Vivo Experiment cluster_exvivo Ex Vivo Analysis cluster_data Data Analysis conjugation Antibody-Dye Conjugation purification Purification of Conjugate conjugation->purification characterization Characterization (Degree of Labeling) purification->characterization animal_prep Animal Preparation (Tumor Model, Anesthesia) characterization->animal_prep injection Intravenous Injection animal_prep->injection imaging In Vivo Fluorescence Imaging injection->imaging dissection Tissue Dissection (Tumor & Organs) imaging->dissection roi_analysis ROI Analysis (Tumor vs. Background) imaging->roi_analysis exvivo_imaging Ex Vivo Organ Imaging dissection->exvivo_imaging microscopy Fluorescence Microscopy exvivo_imaging->microscopy quantification Quantification of Signal Intensity exvivo_imaging->quantification tbr_calc TBR Calculation roi_analysis->tbr_calc

Caption: Workflow for in vivo imaging with a cyanine dye-labeled antibody.

G cluster_properties Photophysical Properties cluster_biological Biological Factors cluster_experimental Experimental Considerations dye_choice Choice of Cyanine Dye wavelength Excitation/Emission Wavelength (NIR) dye_choice->wavelength quantum_yield Quantum Yield (Brightness) dye_choice->quantum_yield photostability Photostability dye_choice->photostability extinction_coeff Molar Extinction Coefficient dye_choice->extinction_coeff tissue_penetration Tissue Penetration Depth dye_choice->tissue_penetration autofluorescence Background Autofluorescence dye_choice->autofluorescence biocompatibility Biocompatibility & Toxicity dye_choice->biocompatibility clearance Pharmacokinetics & Clearance dye_choice->clearance imaging_system Available Imaging System dye_choice->imaging_system conjugation_chem Bioconjugation Chemistry dye_choice->conjugation_chem application Specific Application (e.g., cell tracking, angiography) dye_choice->application

Caption: Factors influencing the selection of a cyanine dye for in vivo imaging.

References

Validating Specificity of Cy5.5 Hydrazide Labeled Probes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and imaging of specific molecular targets are paramount. Cy5.5 hydrazide is a popular near-infrared (NIR) fluorescent dye used for labeling biomolecules, offering advantages like deep tissue penetration and minimal background autofluorescence, making it well-suited for in vivo imaging.[1] Hydrazide chemistry allows for the labeling of carbonyl groups (aldehydes and ketones) on biomolecules, which can be naturally present or introduced, for instance, by periodate (B1199274) oxidation of sugar residues in glycoproteins like antibodies.[2][3] However, ensuring the specificity of these labeled probes is a critical step to generate reliable and reproducible data.

This guide provides a comparative overview of validating the specificity of this compound labeled probes, discusses alternative dyes, and presents detailed experimental protocols and data to support your research.

Comparison with Alternative Probes

While Cy5.5 is a versatile NIR dye, several alternatives are available, each with distinct properties. The choice of a fluorescent probe should be guided by the specific application, instrumentation, and the nature of the target molecule.

Key Performance Characteristics of NIR Fluorescent Dyes

FeatureThis compoundAlexa Fluor 680Tide Fluor™ 6WSiFluor® 647
Excitation Max (nm) ~675~679~676~650
Emission Max (nm) ~694~702~695~665
Reactive Group Hydrazide (targets carbonyls)Primarily NHS esters (amines) or maleimides (thiols)Amine, AlkyneAmine, Thiol, etc.
Advantages Good for labeling glycoproteins; NIR wavelength allows deep tissue penetration.[1][2]Spectrally similar to Cy5.5; part of the well-regarded Alexa Fluor family.[4]Marketed as a superior replacement for Cy5.5.[5]High fluorescence and photostability; pH-insensitive.[6]
Considerations Susceptible to photobleaching and self-quenching at high labeling densities.[7]Typically requires amine or thiol groups for conjugation.Newer dye, potentially less literature available.Spectral properties are closer to Cy5 than Cy5.5.[6]

Experimental Protocols for Specificity Validation

To ensure that the signal from a this compound labeled probe is due to specific binding to the intended target and not to non-specific interactions, a series of validation experiments are essential.

In Vitro Specificity Assay (Cell-Based)

This experiment aims to demonstrate preferential binding of the probe to cells expressing the target of interest.

Protocol:

  • Cell Culture: Culture two cell lines: one that expresses the target molecule (target-positive) and a control line that does not (target-negative).

  • Probe Incubation: Incubate both cell lines with the this compound labeled probe at a predetermined concentration for a specified time (e.g., 1-2 hours) at 37°C.

  • Washing: Wash the cells three times with phosphate-buffered saline (PBS) to remove any unbound probe.

  • Imaging: Image the cells using a fluorescence microscope with appropriate filters for Cy5.5 (Excitation: ~675 nm, Emission: ~695 nm).

  • Quantification: Quantify the fluorescence intensity per cell for both cell lines using image analysis software.

Expected Outcome: A significantly higher fluorescence signal should be observed in the target-positive cells compared to the target-negative cells.

Blocking (Competition) Assay

This assay confirms specificity by showing that an excess of an unlabeled competitor molecule can block the binding of the fluorescent probe.

Protocol:

  • Cell Preparation: Use the target-positive cell line identified in the previous experiment.

  • Pre-incubation with Competitor: Incubate one set of cells with a high molar excess (e.g., 100-fold) of the unlabeled molecule (the same molecule that is conjugated to Cy5.5) for 1 hour before adding the fluorescent probe. This is the "blocked" group. The control group is incubated with buffer only.

  • Probe Incubation: Add the this compound labeled probe to both the blocked and control groups and incubate for 1-2 hours at 37°C.

  • Washing and Imaging: Wash and image the cells as described in the in vitro specificity assay.

  • Analysis: Compare the fluorescence intensity between the blocked and unblocked (control) groups. A study using a Cy5.5-labeled peptide probe (GX1) demonstrated this method by showing significantly decreased tumor uptake in the presence of the unlabeled peptide.[8]

Expected Outcome: The fluorescence signal in the blocked group should be significantly reduced compared to the control group, indicating that the probe binds to a specific site that can be competitively inhibited.

Cross-Validation with Orthogonal Methods

Confirming the results from fluorescence imaging with non-imaging-based techniques provides a robust validation of probe specificity.[9]

  • Western Blotting: If the probe targets a protein, Western blotting can be used to confirm changes in the target protein's expression level, which should correlate with the fluorescence signal. For instance, if a treatment is expected to upregulate the target protein, both the Western blot band intensity and the fluorescence signal from the probe should increase.[9]

  • ELISA (Enzyme-Linked Immunosorbent Assay): This quantitative method can measure the concentration of a specific target protein in a sample.[9] The results can be directly compared to the fluorescence intensity measurements to establish a correlation.

  • Flow Cytometry: This technique allows for the high-throughput quantification of fluorescence intensity on a single-cell basis.[9] It can be used to validate microscopy data by providing quantitative analysis of the percentage of labeled cells and their fluorescence intensity distribution within a population.

Visualization of Validation Workflow

The following diagrams illustrate the key workflows for validating the specificity of a this compound labeled probe.

G cluster_0 Probe Preparation cluster_1 In Vitro Validation cluster_2 Competition Assay P1 Biomolecule of Interest (e.g., Antibody, Peptide) P3 Conjugation Reaction (e.g., via oxidized sugars) P1->P3 P2 This compound Dye P2->P3 P4 Purification of Labeled Probe P3->P4 V3 Incubate with Labeled Probe P4->V3 C3 Incubate with Labeled Probe P4->C3 V1 Target-Positive Cells V1->V3 V2 Target-Negative Cells V2->V3 V4 Fluorescence Microscopy V3->V4 V5 Compare Signal Intensity V4->V5 C1 Target-Positive Cells + Unlabeled Competitor C1->C3 C2 Target-Positive Cells (Control) C2->C3 C4 Fluorescence Imaging C3->C4 C5 Confirm Signal Reduction C4->C5

Caption: Workflow for preparing and validating a Cy5.5 labeled probe.

G Start Fluorescence Microscopy Result: Signal Change Observed WB Western Blot (Protein Expression) Start->WB ELISA ELISA (Protein Quantification) Start->ELISA FC Flow Cytometry (Single-Cell Fluorescence) Start->FC End Specificity Confirmed WB->End ELISA->End FC->End

Caption: Cross-validation of fluorescence data with orthogonal methods.

Conclusion

The validation of probe specificity is a non-negotiable step in generating high-quality, reliable data in molecular imaging and diagnostics. While this compound is a powerful tool for NIR fluorescence applications, its effectiveness is entirely dependent on the specificity of the biomolecule to which it is attached. By employing a multi-faceted validation strategy that includes in vitro specificity assays, competition experiments, and cross-validation with orthogonal methods, researchers can ensure that the observed fluorescent signal accurately represents the target of interest. This rigorous approach is essential for the confident interpretation of experimental results and the successful translation of research findings.

References

Advantages of hydrazide chemistry over other conjugation methods

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation, the precise and stable linking of molecules to proteins, peptides, and other biomolecules is paramount for the development of targeted therapeutics, advanced diagnostics, and research tools. Among the various chemical strategies available, hydrazide chemistry, which involves the reaction of a hydrazide with an aldehyde or ketone to form a hydrazone bond, offers a unique set of advantages. This guide provides an objective comparison of hydrazide chemistry with other prevalent conjugation methods, including those based on N-hydroxysuccinimide (NHS) esters, maleimides, and "click chemistry," supported by experimental data and detailed protocols.

Superior Specificity and Control

Hydrazide chemistry offers a high degree of specificity. The reaction targets carbonyl groups (aldehydes and ketones), which are relatively rare in native proteins. This allows for site-specific conjugation, particularly when aldehydes are introduced into a biomolecule through controlled oxidation of carbohydrate moieties, such as those found on antibodies.[1][2] This site-selective modification, distant from the antigen-binding sites, is crucial for preserving the biological activity of proteins like antibodies.[1] In contrast, NHS esters react with primary amines (like lysine (B10760008) residues), which are often abundant and distributed across the protein surface, leading to a heterogeneous mixture of conjugates.[3][4][5] Similarly, while maleimide (B117702) chemistry targets the less abundant thiol groups of cysteine residues, the stability of the resulting thioether bond can be a concern.[6][7][8]

Reaction Conditions and Efficiency

Hydrazide-based conjugations proceed efficiently under mild, aqueous conditions, typically at a pH range of 5 to 7, which is favorable for maintaining the integrity of most biomolecules.[9] While other methods also operate in aqueous buffers, they can have more stringent pH requirements. For instance, NHS ester reactions are most efficient at a pH of 7.2 to 8.5, where the hydrolysis of the NHS ester becomes a significant competing reaction.[3][5] Maleimide reactions with thiols are optimal at a pH of 6.5 to 7.5; at higher pH values, they can lose their specificity and react with amines.[7]

The Stability of the Conjugate Linkage

The stability of the resulting bond is a critical factor in the performance of a bioconjugate, particularly for in vivo applications. The hydrazone bond formed through hydrazide chemistry is significantly more stable than the Schiff base formed between a simple amine and an aldehyde.[9] However, the stability of the hydrazone bond can be pH-sensitive and susceptible to hydrolysis under acidic conditions.[10][11][12] This property can be advantageous for drug delivery systems designed to release a payload in the acidic environment of endosomes or lysosomes.[11][12]

For applications requiring higher stability, oxime linkages, formed from the reaction of an aminooxy group with a carbonyl, offer a more robust alternative to hydrazones.[10][13] Experimental data shows that oxime bonds are significantly more hydrolytically stable than hydrazone bonds across a range of pH values.[10][13] A notable advancement in this area is the Hydrazino-Pictet-Spengler (HIPS) ligation, which forms a stable carbon-carbon bond and demonstrates exceptional stability in human plasma, surpassing that of oxime-linked conjugates.[14][15][16][17]

In comparison, the amide bond formed by NHS esters is highly stable.[18] The thioether bond from maleimide conjugation, however, can be susceptible to a retro-Michael reaction, leading to cleavage of the conjugate, especially in the presence of other thiols.[19][20] While ring-opening hydrolysis of the succinimide (B58015) ring can increase stability, this is often a slow process.[20] Click chemistry, particularly the copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloadditions, forms a very stable triazole ring.[18][21]

Quantitative Comparison of Conjugation Methods

To facilitate a direct comparison, the following table summarizes key quantitative parameters for different bioconjugation chemistries.

FeatureHydrazide ChemistryNHS Ester ChemistryThiol-Maleimide ChemistryClick Chemistry (CuAAC/SPAAC)
Target Functional Group Aldehydes, KetonesPrimary Amines (-NH₂)Thiols (-SH)Azides (-N₃), Alkynes (-C≡CH)
Typical Efficiency/Yield High (>90% with optimized conditions)Modest (50-80% reported)[18]High (>90%)[18]Very High (>95%)[18]
Bond Formed Hydrazone (C=N)Amide (C-N)Thioether (C-S)Triazole
Bond Stability Moderate (pH-sensitive)[10][11]High[18]Moderate to High (can be reversible)[19][20]Very High[18]
Reaction pH Acidic to Neutral (5.0-7.0)[9]Neutral to Slightly Basic (7.2-8.5)[3][5]Neutral (6.5-7.5)[7]Broad range, often neutral
Reaction Speed Moderate (hours)[1]Moderate (30 min - 4 hours)[18]Fast (1-2 hours)[18]Fast (30-60 minutes for CuAAC)[18]

Experimental Protocols

Protocol 1: Generation of Aldehyde Groups on an Antibody

This protocol describes the generation of aldehyde groups on a glycoprotein, such as an antibody, through periodate (B1199274) oxidation of its carbohydrate moieties.[1]

Materials:

  • Antibody solution (5 mg/mL in 0.1 M sodium acetate (B1210297) buffer, pH 5.5)

  • Sodium meta-periodate (NaIO₄) solution (20 mM in 0.1 M sodium acetate buffer, pH 5.5, freshly prepared)

  • Desalting column or dialysis equipment

  • 0.1 M Sodium acetate buffer, pH 5.5

Procedure:

  • To 1 mL of the antibody solution, add 1 mL of the freshly prepared sodium meta-periodate solution.

  • Mix gently and incubate the reaction for 5 minutes at room temperature in the dark.

  • Immediately after incubation, remove the excess periodate by desalting or dialysis against 0.1 M sodium acetate buffer, pH 5.5.

  • The resulting antibody solution now contains aldehyde groups ready for conjugation.

Protocol 2: Conjugation of a Hydrazide-Modified Molecule to an Aldehyde-Containing Antibody

This protocol outlines the conjugation of a hydrazide-functionalized molecule to the aldehyde-containing antibody from Protocol 1.[1]

Materials:

  • Aldehyde-containing antibody solution (from Protocol 1)

  • Hydrazide-modified molecule (e.g., a fluorescent dye with a hydrazide linker) dissolved in DMSO (50 mM)

  • Gel filtration column for purification

Procedure:

  • To 2 mL of the aldehyde-containing antibody solution, add 200 µL of the 50 mM hydrazide-modified molecule solution.

  • Incubate the reaction mixture for 2 hours at room temperature.

  • Purify the resulting antibody conjugate using a gel filtration column to remove unreacted small molecules.

Protocol 3: General Procedure for NHS Ester Conjugation to a Protein

This protocol provides a general guideline for conjugating an NHS ester to a protein.[3][22]

Materials:

  • Protein solution (1-10 mg/mL in amine-free buffer, e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5)

  • NHS ester reagent dissolved in anhydrous DMSO or DMF

  • Desalting column or dialysis equipment

Procedure:

  • Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange.

  • Prepare a stock solution of the NHS ester in anhydrous DMSO or DMF immediately before use.

  • Add a calculated molar excess of the NHS ester solution to the protein solution. The optimal molar ratio depends on the protein and the desired degree of labeling and should be determined empirically.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Remove excess, unreacted NHS ester by desalting or dialysis.

Visualizing the Chemistries and Workflows

To better illustrate the chemical principles and experimental processes, the following diagrams are provided.

Hydrazide_Conjugation_Workflow cluster_prep Antibody Preparation cluster_conjugation Conjugation cluster_purification Purification Antibody Glycosylated Antibody Periodate NaIO₄ Oxidation Antibody->Periodate Incubate 5 min Aldehyde_Ab Aldehyde-functionalized Antibody Periodate->Aldehyde_Ab Reaction Hydrazone Formation Aldehyde_Ab->Reaction Hydrazide_Molecule Hydrazide-modified Molecule Hydrazide_Molecule->Reaction Conjugate Antibody Conjugate Reaction->Conjugate Incubate 2 hours Purification Gel Filtration Conjugate->Purification Purified_Conjugate Purified Conjugate Purification->Purified_Conjugate

Caption: Workflow for hydrazide conjugation to an antibody.

Conjugation_Chemistry_Comparison cluster_hydrazide Hydrazide Chemistry cluster_nhs NHS Ester Chemistry cluster_maleimide Maleimide Chemistry cluster_click Click Chemistry Hydrazide Biomolecule-CHO Hydrazone Biomolecule-CH=N-NH-Drug Hydrazide->Hydrazone pH 5-7 Hydrazine Drug-NHNH₂ Hydrazine->Hydrazone Amine Biomolecule-NH₂ Amide Biomolecule-NH-CO-Drug Amine->Amide pH 7.2-8.5 NHS_Ester Drug-NHS NHS_Ester->Amide Thiol Biomolecule-SH Thioether Biomolecule-S-Drug Thiol->Thioether pH 6.5-7.5 Maleimide Drug-Maleimide Maleimide->Thioether Azide Biomolecule-N₃ Triazole Biomolecule-Triazole-Drug Azide->Triazole Cu(I) or Strain Alkyne Drug-C≡CH Alkyne->Triazole

Caption: Comparison of common bioconjugation reactions.

Conclusion

Hydrazide chemistry represents a powerful and versatile tool in the bioconjugation toolbox. Its key advantages lie in the ability to achieve site-specific conjugation to biomolecules through the formation of a hydrazone bond with aldehyde or ketone groups, often under mild reaction conditions. While the stability of the hydrazone linkage is pH-dependent, which can be exploited for controlled-release applications, more stable linkages like oximes and those formed via HIPS ligation are available for applications requiring greater in vivo stability. When compared to other common methods, hydrazide chemistry offers a compelling balance of specificity, efficiency, and control, making it a valuable strategy for researchers, scientists, and drug development professionals. The choice of conjugation chemistry will ultimately depend on the specific application, the nature of the biomolecule, and the desired stability of the final conjugate.

References

A Researcher's Guide to Cy5.5 Hydrazide: A Comparative Analysis for Bioconjugation and Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of fluorescent probes, the selection of an appropriate dye is paramount for generating high-fidelity data. Cy5.5 hydrazide, a near-infrared (NIR) cyanine (B1664457) dye, has emerged as a valuable tool for labeling biomolecules containing aldehyde or ketone groups. This guide provides an objective comparison of this compound with its alternatives, supported by quantitative data and detailed experimental protocols, to facilitate an informed selection process for your specific research needs.

Core Applications of this compound

This compound's primary utility lies in its carbonyl-reactive nature. The hydrazide group readily reacts with aldehydes and ketones to form stable hydrazone linkages. This chemistry is particularly advantageous for labeling glycoproteins, including antibodies, where the carbohydrate moieties can be selectively oxidized with sodium periodate (B1199274) to generate aldehyde groups. This site-specific labeling strategy is beneficial as it often preserves the antigen-binding site of the antibody, which can be compromised by targeting amine groups (lysine residues) that may be located in or near the variable regions.[1]

Key applications include:

  • Antibody and Glycoprotein Labeling: For targeted imaging and immunoassays, this compound allows for the covalent attachment of the fluorophore to the glycosylated regions of antibodies.[1]

  • Probing Oxidative Stress: Carbonyl groups are introduced into proteins as a result of oxidative stress. This compound can be used to detect and quantify these modifications.[1][2]

  • Labeling of Reducing Saccharides: The open-chain form of reducing sugars contains an aldehyde group that can be targeted by this compound.

  • In Vivo Near-Infrared (NIR) Imaging: The excitation and emission maxima of Cy5.5 fall within the NIR window (approximately 650-900 nm), where tissue autofluorescence is minimized, allowing for deeper tissue penetration and improved signal-to-noise ratios in whole-animal imaging studies.[1][3]

Quantitative Performance Metrics: A Comparative Overview

The effectiveness of a fluorescent probe is determined by its photophysical properties. The following table summarizes key quantitative data for this compound and its common alternatives. It is important to note that direct comparisons can be challenging as data for the hydrazide form of all alternatives is not always available; in such cases, data for spectrally similar reactive forms (e.g., NHS esters) are provided for general comparison.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Reactive Group
This compound 675694250,000~0.20Hydrazide
Cy5 Hydrazide 646662250,0000.2Hydrazide
Alexa Fluor 647 NHS Ester 650665240,0000.33NHS Ester
DyLight 650 (General) 652672250,000Not specifiedVarious

Limitations of this compound

Despite its utility, this compound is not without its limitations:

  • Photostability: Cyanine dyes, in general, are susceptible to photobleaching, especially upon prolonged or high-intensity light exposure.[4] While formulations have improved, alternatives like the Alexa Fluor series often exhibit superior photostability, making them more suitable for long-term imaging experiments.[4]

  • pH Sensitivity: The fluorescence of some cyanine dyes can be sensitive to the pH of the local environment. While Cy5 dyes are generally stable over a broad pH range, extreme conditions can affect their performance.[5][6]

  • Aggregation and Self-Quenching: At high degrees of labeling on a protein, Cy dyes have a tendency to form aggregates.[4] This can lead to a red-shift in the absorption spectrum and self-quenching of fluorescence, resulting in a lower than expected signal.[4]

  • Aqueous Solubility: The non-sulfonated version of Cy5 hydrazide has low aqueous solubility, necessitating the use of organic co-solvents like DMSO or DMF for conjugation reactions.[2] This can be a concern when working with sensitive proteins that may be denatured by organic solvents.

Alternatives to this compound

For applications demanding higher photostability and brightness, several alternatives are available:

  • Alexa Fluor Dyes (e.g., Alexa Fluor 647, 680): These dyes are renowned for their high quantum yields, exceptional photostability, and reduced tendency to aggregate on proteins, often resulting in brighter and more stable conjugates compared to Cy dyes.[4]

  • DyLight Dyes (e.g., DyLight 650): The DyLight series of dyes are also known for their high fluorescence intensity and photostability, offering a competitive alternative to both Cy and Alexa Fluor dyes.

  • IRDye 800CW: For deep-tissue in vivo imaging, IRDye 800CW, with its emission maximum around 800 nm, provides even better tissue penetration and lower autofluorescence than dyes in the 650-700 nm range.[7]

Experimental Protocols

Antibody Labeling with this compound via Periodate Oxidation

This protocol describes the general steps for conjugating this compound to an antibody.

Materials:

  • Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS)

  • Sodium periodate (NaIO₄) solution (freshly prepared)

  • Ethylene (B1197577) glycol

  • This compound dissolved in anhydrous DMSO or DMF

  • Reaction buffer (e.g., 100 mM sodium acetate, pH 5.5)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Antibody Preparation: Prepare the antibody at a concentration of 2-5 mg/mL in the reaction buffer.

  • Oxidation of Antibody Glycans:

    • Add freshly prepared sodium periodate solution to the antibody solution to a final concentration of 1-10 mM.

    • Incubate the reaction for 30-60 minutes at room temperature in the dark.

  • Quenching the Oxidation Reaction:

    • Add ethylene glycol to a final concentration of 15 mM to quench the excess periodate.

    • Incubate for 10 minutes at room temperature.

  • Buffer Exchange:

    • Remove the excess periodate and byproducts by buffer exchange into the reaction buffer (pH 5.5) using a desalting column.

  • Conjugation Reaction:

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.

    • Add a 50- to 100-fold molar excess of the this compound stock solution to the oxidized antibody solution.

    • Incubate the reaction for 2-4 hours at room temperature in the dark with gentle stirring.

  • Purification of the Conjugate:

    • Remove the unreacted dye by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.

    • The first colored fraction to elute will be the labeled antibody.

  • Characterization:

    • Determine the protein concentration by measuring the absorbance at 280 nm.

    • Determine the dye concentration by measuring the absorbance at the excitation maximum of Cy5.5 (~675 nm).

    • Calculate the degree of labeling (DOL) as the molar ratio of the dye to the protein.

Visualizing Experimental Workflows

experimental_workflow cluster_preparation Antibody Preparation & Labeling cluster_invivo In Vivo Imaging cluster_exvivo Ex Vivo Analysis Ab Purified Antibody Oxidized_Ab Periodate Oxidation Ab->Oxidized_Ab NaIO4 Labeled_Ab This compound Conjugation Oxidized_Ab->Labeled_Ab This compound Purified_Ab Purification (SEC) Labeled_Ab->Purified_Ab Injection IV Injection into Tumor-Bearing Mouse Purified_Ab->Injection Imaging NIR Fluorescence Imaging (e.g., IVIS) Injection->Imaging Time Points (e.g., 24, 48, 72h) Data_Analysis Image & Data Analysis Imaging->Data_Analysis Quantify Signal Tissue_Harvest Harvest Tumors & Organs Data_Analysis->Tissue_Harvest Ex_Vivo_Imaging Ex Vivo Imaging of Tissues Tissue_Harvest->Ex_Vivo_Imaging Biodistribution Biodistribution Analysis Ex_Vivo_Imaging->Biodistribution

Caption: Workflow for in vivo tumor imaging using a this compound-labeled antibody.

References

Safety Operating Guide

Proper Disposal of Cy5.5 Hydrazide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and environmentally responsible disposal of laboratory chemicals is a critical component of research and development. This guide provides essential, immediate safety and logistical information, including a detailed, step-by-step operational plan for the proper disposal of Cy5.5 hydrazide, a commonly used fluorescent dye. Adherence to these protocols is crucial for maintaining a safe laboratory environment and ensuring compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a laboratory coat. All work should be conducted in a well-ventilated area or a chemical fume hood to minimize the risk of inhalation. In the event of skin or eye contact, flush the affected area with copious amounts of water and seek immediate medical attention.

Hydrazine compounds, as a class, are known to be potentially toxic and carcinogenic. Therefore, exercising caution is paramount. Always consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer for detailed hazard information.

Detailed Disposal Protocol

This compound and any materials contaminated with it must be treated as hazardous chemical waste. Under no circumstances should this material be disposed of down the drain or in regular solid waste streams.

Unused or Expired Product (Solid Form)
  • Collection: The original vial containing the unused or expired solid this compound should be securely closed.

  • Containerization: Place the sealed vial into a designated, leak-proof hazardous waste container that is compatible with chemical waste.

  • Labeling: The container must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols as indicated on the SDS.

Concentrated Stock Solutions
  • Collection: All concentrated stock solutions of this compound must be collected in a sealed, appropriately labeled hazardous waste container.

  • No Drain Disposal: Concentrated solutions of this dye should never be poured down the drain. Fluorescent dyes can be harmful to aquatic life.

Aqueous Solutions from Labeling Reactions
  • Collection: Transfer all aqueous solutions containing this compound from experimental procedures into a designated aqueous hazardous waste container.

  • Segregation: Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.

Contaminated Solid Waste
  • Segregation: All solid materials that have come into contact with this compound, such as pipette tips, microcentrifuge tubes, gloves, and absorbent paper, must be considered chemical waste.

  • Collection: These contaminated materials should be collected in a designated solid hazardous waste container, separate from regular trash.

Storage and Final Disposal

  • Storage: Securely seal the hazardous waste containers and store them in a designated and secure satellite accumulation area. This area should be away from incompatible materials.

  • Professional Disposal: Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed chemical waste disposal contractor. Always follow your institution's specific procedures for waste pickup requests.

Key Disposal Data Summary

Waste TypeContainerLabelingDisposal Method
Unused/Expired Solid Original vial inside a hazardous waste container"Hazardous Waste", "this compound", Hazard SymbolsCollection by licensed waste disposal contractor
Concentrated Solutions Sealed, labeled hazardous waste container"Hazardous Waste", "this compound Solution", Hazard SymbolsCollection by licensed waste disposal contractor
Aqueous Solutions Designated aqueous hazardous waste container"Hazardous Waste", "Aqueous Waste with this compound"Collection by licensed waste disposal contractor
Contaminated Solids Designated solid hazardous waste container"Hazardous Waste", "Solid Waste with this compound"Collection by licensed waste disposal contractor

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid Unused Solid or Contaminated Solid Waste waste_type->solid Solid liquid Stock Solution or Aqueous Waste waste_type->liquid Liquid collect_solid Collect in Designated Solid Hazardous Waste Container solid->collect_solid collect_liquid Collect in Designated Liquid Hazardous Waste Container liquid->collect_liquid label Label Container: - 'Hazardous Waste' - 'this compound' - Associated Hazards collect_solid->label collect_liquid->label store Store Sealed Container in Satellite Accumulation Area label->store contact_ehs Contact Institution's EHS for Pickup store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Workflow for the proper disposal of this compound waste.

Personal protective equipment for handling Cy5.5 hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of laboratory chemicals is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for Cy5.5 hydrazide, a fluorescent dye commonly used for labeling aldehydes and ketones.[1][2][3] Adherence to these guidelines is critical for minimizing risks and fostering a secure research environment.

Personal Protective Equipment (PPE): Your First Line of Defense

When working with this compound, in either solid or solution form, a comprehensive personal protective equipment plan is mandatory. The following table summarizes the minimum required protective gear.

Body PartRequired PPESpecifications and Notes
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always double-glove. Check the manufacturer's breakthrough time data.[4][5]
Eyes/Face Safety goggles and face shieldGoggles must be splash-proof. A face shield should be worn over goggles when handling solutions or powders.[4][5][6]
Body Laboratory coat and chemical-resistant apronA fully buttoned lab coat is the minimum requirement. A chemical-resistant apron should be worn over the lab coat, especially when handling larger quantities or if there is a risk of splashing.[4]
Respiratory Fume hood or respiratorAll handling of solid and dissolved forms of this compound should be conducted in a certified chemical fume hood to minimize inhalation risks.[4] If a fume hood is not available, a risk assessment must be conducted to determine the appropriate respirator.

Operational Plan: A Step-by-Step Approach to Safe Handling

A systematic approach is crucial for preventing exposure and contamination when handling this compound.

Pre-Handling Preparations:

  • Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound.

  • Designate a Handling Area: All work with the dye should be performed in a clearly marked and designated area, preferably within a chemical fume hood.[4]

  • Assemble Materials: Ensure all necessary equipment, including PPE and spill cleanup materials, are readily available before starting the procedure.[4]

Handling Procedures:

  • Weighing and Reconstitution: When weighing the solid form, do so within a fume hood to prevent the inhalation of any fine dust particles.[4] When reconstituting, add the solvent to the dye slowly and carefully to avoid splashing.[4]

  • Labeling: All containers holding this compound must be clearly labeled with the chemical name, concentration, date, and appropriate hazard warnings.[4]

Post-Handling Procedures:

  • Decontamination: Thoroughly decontaminate all work surfaces and equipment that have come into contact with the dye.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.

Disposal Plan: Managing this compound Waste

All waste contaminated with this compound is considered hazardous and must be disposed of according to institutional and local regulations.

Waste Collection and Storage:

  • Segregation: Collect all this compound waste in a dedicated, properly labeled, and compatible hazardous waste container.

  • Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

Disposal Method:

  • Chemical Waste Program: Dispose of this compound waste through your institution's hazardous chemical waste program.

  • Neutralization: For specific guidance on neutralization procedures, consult your institution's environmental health and safety (EHS) office. Given that hydrazide is a reactive compound, specific neutralization protocols may be required.

Experimental Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal prep_sds Consult SDS prep_area Designate Handling Area prep_sds->prep_area prep_ppe Don Appropriate PPE prep_area->prep_ppe handle_weigh Weigh Solid prep_ppe->handle_weigh handle_reconstitute Reconstitute Solution handle_weigh->handle_reconstitute handle_label Label Container handle_reconstitute->handle_label disp_collect Collect in Labeled Container handle_reconstitute->disp_collect Waste Generated post_decon Decontaminate Surfaces handle_label->post_decon post_wash Wash Hands post_decon->post_wash disp_store Store in Designated Area disp_collect->disp_store disp_dispose Dispose via EHS disp_store->disp_dispose

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.